2-Nitro-5-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVTHPGDCWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649946 | |
| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-52-8 | |
| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS No. 16499-52-8). As a key fluorinated building block, this compound presents significant opportunities in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl, nitro, and cyano substituents.
Core Chemical and Physical Properties
This compound is a solid at room temperature, characterized by the molecular formula C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol .[1][2][3] The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group significantly influences the electronic nature of the aromatic ring, making it a versatile intermediate for various chemical transformations.
Physicochemical Data
| Property | Value/Description | Source(s) |
| CAS Number | 16499-52-8 | [1][2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |
| Molecular Weight | 216.12 g/mol | [1][3][4] |
| Physical Form | Solid | [2][4] |
| IUPAC Name | This compound | [2] |
| Solubility | Likely low solubility in water. Expected to be soluble in common organic solvents such as dichloromethane, toluene, and other similar non-polar to moderately polar solvents. | [4] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Predicted Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro, trifluoromethyl, and cyano groups will cause these protons to be significantly deshielded, appearing at high chemical shifts (likely in the δ 7.5-8.5 ppm range). The coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the nitro and cyano groups will also be significantly deshielded.
1.2.3. IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.
-
NO₂ (Nitro): Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F (Trifluoromethyl): Strong, broad absorptions in the 1350-1100 cm⁻¹ region.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
1.2.4. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would likely involve the loss of NO₂, CN, and potentially fragments from the trifluoromethyl group.
Synthesis of this compound
A plausible and efficient synthesis of this compound involves the nitration of a suitable precursor. A logical starting material is 3-(trifluoromethyl)benzonitrile. The directing effects of the meta-directing cyano and trifluoromethyl groups would favor the introduction of the nitro group at the ortho position.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzonitrile
This protocol is a general procedure for aromatic nitration and should be optimized for this specific substrate.[5][6][7]
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)benzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product may form.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dictated by its three functional groups, offering multiple avenues for derivatization.
Caption: Key reaction pathways of this compound.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical intermediates. This can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation.[8]
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. This provides a route to 2-Nitro-5-(trifluoromethyl)benzoic acid.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group ortho to potential leaving groups (if any were present) would activate the ring towards nucleophilic aromatic substitution (SNAr). While there is no leaving group in the starting material, this high degree of electron deficiency in the ring is a key feature of its reactivity.
Applications in Drug Discovery and Development
Trifluoromethylated and nitrated aromatic compounds are prevalent in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group.[9] Benzonitrile derivatives are also widely used in the development of various therapeutic agents.[8]
While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs suggest its potential as a valuable intermediate for the synthesis of:
-
Kinase Inhibitors: The corresponding aniline (from nitro reduction) is a common scaffold for inhibitors targeting the ATP-binding site of kinases.
-
Antitubercular Agents: Related nitro-substituted benzamides and similar structures have shown promise as antitubercular agents.[8]
-
Anticancer and Anti-inflammatory Agents: The trifluoromethyl group is a common feature in many modern drugs for these indications.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents, reducing agents, and strong acids.[4]
Conclusion
This compound is a fluorinated building block with significant potential for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of electron-withdrawing groups makes it a versatile platform for a variety of chemical transformations. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their synthetic and drug discovery endeavors.
References
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–148. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
PubChem. 2-Amino-5-nitrobenzonitrile. [Link]
-
IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
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ResearchGate. methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
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- 9. researchgate.net [researchgate.net]
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its structure is distinguished by three powerful and synthetically versatile functional groups: a nitrile (-CN), a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group. This unique combination makes it a sought-after building block in drug discovery and agrochemical research.
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. It is prized in medicinal chemistry for its ability to enhance crucial drug-like properties, including metabolic stability (by blocking sites of oxidative metabolism), lipophilicity (aiding membrane permeability), and target binding affinity through strong electrostatic interactions.[1] The nitro and nitrile groups provide reactive handles for a wide array of chemical transformations, allowing for the strategic construction of diverse molecular scaffolds, particularly heterocyclic systems found in many biologically active agents.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for professionals engaged in advanced chemical research.
Section 1: Physicochemical and Spectroscopic Profile
The physical and spectral properties of this compound are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and methods for characterization.
Physicochemical Properties
The key physical constants for this compound are summarized below. These values are critical for planning experimental setups, from solvent selection to purification methods like distillation or recrystallization.
| Property | Value | Source(s) |
| CAS Number | 16499-52-8 | N/A |
| Molecular Formula | C₈H₃F₃N₂O₂ | [4] |
| Molecular Weight | 216.12 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| Boiling Point | 304 °C | [5][6] |
| Density | 1.49 g/cm³ | [5][6] |
| Flash Point | 138 °C | [5][6] |
| Solubility | Low in water; soluble in common organic solvents (e.g., DCM, Toluene, DMF, DMSO) | [7] |
Predicted Spectroscopic Profile
While experimental spectra for this specific CAS number are not widely published in public databases, a robust spectroscopic profile can be predicted based on the known effects of its functional groups and analysis of structurally similar compounds.[4][8][9] Confirmation of identity and purity post-synthesis should always involve a combination of the following analytical techniques.
| Technique | Predicted Key Features |
| ¹H NMR | The spectrum will show three signals in the aromatic region (approx. δ 8.0-9.0 ppm). Due to the powerful electron-withdrawing effects of all three substituents, all protons will be significantly downfield shifted. Expected pattern: H-6 (doublet, ~δ 8.8), H-4 (doublet of doublets, ~δ 8.5), H-3 (doublet, ~δ 8.2). |
| ¹³C NMR | Expected signals for 8 distinct carbons. Key signals include the nitrile carbon (C≡N, ~δ 115-120 ppm), the CF₃ carbon (quartet due to ¹JC-F coupling, ~δ 120-125 ppm), and the aromatic carbons attached to the nitro and CF₃ groups. The aromatic carbons will also show smaller C-F couplings. |
| IR Spectroscopy | - C≡N Stretch: Strong, sharp absorption around 2230-2240 cm⁻¹.[10]- NO₂ Stretch: Two strong absorptions: asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹).[10]- C-F Stretch: Strong, broad absorptions in the 1100-1350 cm⁻¹ region.[10]- Aromatic C=C: Medium absorptions from 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 216.01 (for the exact mass C₈H₃F₃N₂O₂).- Key Fragments: Expect losses of NO₂ (m/z 170), CN (m/z 190), and potentially the CF₃ group. |
Section 2: Synthesis and Purification
The synthesis of this compound typically leverages the high degree of activation conferred by its electron-withdrawing groups. A highly effective and industrially relevant approach is the nucleophilic aromatic substitution (SNAr) of a corresponding halo-precursor with a cyanide salt.
Representative Synthesis Protocol: Cyanation of 4-Chloro-3-nitrobenzotrifluoride
This protocol is based on established methods for cyanation of activated aryl halides.[11] The reaction proceeds via an addition-elimination mechanism, where the potent electron-withdrawing nitro and trifluoromethyl groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[12][13]
dot
Caption: Workflow for the synthesis of the target compound via SNAr.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge Copper(I) cyanide (CuCN, 1.1 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 3-5 mL per gram of starting material). The choice of a polar aprotic solvent is critical as it effectively solvates the copper salt while not interfering with the nucleophile.
-
Substrate Addition: Add 4-Chloro-3-nitrobenzotrifluoride (1.0 equivalent) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture into a stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper-cyanide complexes. This step is crucial for breaking down residual cyanide and copper complexes to facilitate product extraction.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography on silica gel to afford the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS, comparing the results to the predicted profile.
Section 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
dot
Caption: Key chemical transformations of the title compound.
Key Transformations
-
Reduction of the Nitro Group: The most common and synthetically valuable reaction is the reduction of the nitro group to an amine (aniline). This transformation is a gateway to a vast array of subsequent reactions. Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe or SnCl₂ in HCl). The resulting 2-amino-5-(trifluoromethyl)benzonitrile is a key precursor for building heterocyclic rings, such as those found in kinase inhibitors.[2]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a primary amide and, upon further reaction, a carboxylic acid. This allows for the introduction of another key functional group for amide coupling or other modifications.
-
Nucleophilic Aromatic Substitution (SNAr): While the ring already contains three substituents, the strong activation by the existing groups could potentially allow for the displacement of the nitro group by exceptionally strong nucleophiles, although this is less common than reactions at the nitro or nitrile functionalities.[14]
Application as a Scaffold in Drug Discovery
The 2-nitro-5-(trifluoromethyl)phenyl scaffold is a "privileged structure" in medicinal chemistry. After reduction of the nitro group to an amine, the resulting aniline can be used to construct a variety of pharmacologically active cores.
-
Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The aniline derived from the title compound is an ideal starting point for building fused ring systems like pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases implicated in cancer.[3]
-
Antitubercular Agents: Structurally related compounds are precursors to advanced antitubercular drug candidates like the benzothiazinones (BTZs), which highlights the value of this substitution pattern in developing novel anti-infective agents.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
| Hazard Class | GHS Statement | Pictogram | Precaution |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| General Handling | N/A | N/A | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.
-
Dispensing: When weighing and dispensing the solid, avoid generating dust. Use non-sparking tools.
-
Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal. Do not discharge into sewer systems.[16]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[7]
-
Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[16]
References
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Methylamine Supplier. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design. Retrieved from [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
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Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)
Executive Summary
2-Nitro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by the presence of three distinct functional groups—a nitrile (-CN), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group—this molecule serves as a versatile building block for the synthesis of complex chemical entities. The strong electron-withdrawing nature of these substituents activates the benzene ring for various chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic workflow, key applications in drug discovery, and rigorous protocols for its characterization and safe handling.
Physicochemical & Structural Properties
The unique arrangement of its functional groups dictates the compound's physical and chemical behavior. The trifluoromethyl group enhances metabolic stability and lipophilicity in derivative compounds, while the nitro and nitrile groups provide reactive handles for further chemical modification.[2]
A summary of its core quantitative data is presented below.
| Property | Value | Source(s) |
| CAS Number | 16499-52-8 | [4][5] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [5][6][7] |
| Molecular Weight | 216.12 g/mol | [4][5][6][7] |
| Appearance | Light yellow to yellow solid | [6][7] |
| Boiling Point | 304 °C | [6][7] |
| Density | 1.49 g/cm³ | [6][7] |
| Flash Point | 138 °C | [6][7] |
| Solubility | Low in water; soluble in organic solvents (e.g., dichloromethane, toluene) | [8] |
| Storage | Store at room temperature in a dry, well-ventilated area in a tightly sealed container.[4][5][7] |
Synthesis and Mechanistic Considerations
The preparation of this compound is typically achieved through the electrophilic nitration of a suitable precursor, 3-(trifluoromethyl)benzonitrile. The selection of the nitrating agent and strict temperature control are critical for achieving high yield and purity.
Experimental Protocol: Synthesis via Nitration
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0 °C using an ice-salt bath.
-
Slowly add concentrated nitric acid (HNO₃, 1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. The combination of a strong acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Step 2: Nitration Reaction
-
Dissolve 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Add this solution dropwise to the pre-cooled nitrating mixture. The reaction is highly exothermic; meticulous control of the addition rate is crucial to keep the internal temperature between 0 and 5 °C. This temperature range is optimal for preventing over-nitration and the formation of unwanted side products.
Step 3: Reaction Monitoring and Quenching
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step precipitates the solid organic product while dissipating the heat generated from the dilution of the strong acids.
Step 4: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the final product as a purified, crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry.[2] The title compound is particularly valuable due to its combination of functional groups that can be strategically manipulated.
-
Precursor for Heterocyclic Synthesis: The nitrile group can be hydrolyzed, reduced, or converted into other functional groups like tetrazoles, which are common in drug molecules.[9]
-
Modulation of Pharmacokinetic Properties: The -CF₃ group is a bioisostere for a methyl group but is metabolically more stable and significantly increases lipophilicity, which can improve cell membrane permeability.
-
Intermediate for Anti-Infective Agents: Structurally related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are key precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents.[1][10] This highlights the direct applicability of this structural motif in developing drugs for infectious diseases.
Quality Control & Spectroscopic Characterization
A multi-technique approach is required for unambiguous structural confirmation and purity assessment. This self-validating system ensures that the identity and quality of the synthesized material meet the rigorous standards required for research and development.
Analytical Workflow
Caption: Orthogonal workflow for the analytical validation of the final product.
Expected Spectral Signatures
-
¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show three signals in the aromatic region (approx. δ 7.8-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) would be consistent with a 1,2,4-trisubstituted ring system.
-
¹³C NMR (in CDCl₃, 100 MHz): Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to the -CF₃ group (exhibiting a quartet due to C-F coupling) around δ 120-135 ppm, and the carbon attached to the nitro group around δ 145-155 ppm.
-
FT-IR (ATR): Characteristic vibrational bands are expected for:
-
C≡N stretch: ~2230 cm⁻¹
-
Asymmetric NO₂ stretch: ~1530 cm⁻¹
-
Symmetric NO₂ stretch: ~1350 cm⁻¹
-
C-F stretches: A strong, broad absorption in the ~1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at an m/z value of 216.12, confirming the molecular weight of the compound.[5]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in accordance with the information provided in its Safety Data Sheet (SDS).
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed | [4] |
| Precautionary Statements | P264, P270, P280, P301+P312 | [11] |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[11]
-
Handling Practices: Avoid generating dust.[13] Use non-sparking tools. Do not eat, drink, or smoke in the handling area.[11][13] Wash hands thoroughly after handling.[13]
Storage and Disposal
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[8][12][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Conclusion
This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its strategic importance in the synthesis of high-value molecules like antitubercular agents, underscore its significance for researchers in drug discovery and materials science. The protocols outlined in this guide for its synthesis, characterization, and handling provide a robust framework for its effective and safe utilization in a research and development setting.
References
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5-Nitro-2-(Trifluoromethyl)Benzonitrile. Methylamine Supplier. [Link]
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 183–188. [Link]
-
Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH. [Link]
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCrData, 6(2). [Link]
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
Fu, L. M., & Zhao, Y. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o972. [Link]
- CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
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The Definitive Guide to the Structural Elucidation of 2-Nitro-5-(trifluoromethyl)benzonitrile
Abstract
This comprehensive technical guide provides a detailed, multi-technique approach to the structural elucidation of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure of the title compound. While experimental spectra for this compound are not publicly available, this guide provides detailed protocols and interprets predicted data based on established principles and spectral data from structurally analogous compounds.
Introduction: The Imperative of Unambiguous Structural Verification
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The title compound, this compound, possesses a unique substitution pattern on the benzene ring, with a nitrile, a nitro group, and a trifluoromethyl group. Each of these functional groups imparts distinct electronic and steric properties that influence the molecule's reactivity and potential biological activity. Therefore, a robust and systematic approach to confirming the precise arrangement of these substituents is paramount.
This guide will detail a logical workflow for the structural elucidation of this compound, beginning with non-destructive spectroscopic techniques and culminating in a comprehensive analysis that leaves no ambiguity. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained, providing a field-proven framework for the analysis of complex aromatic compounds.
The Spectroscopic Toolkit: A Multi-Pronged Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle, with each spectroscopic technique providing a unique set of clues. By combining the information from NMR, FT-IR, and Mass Spectrometry, a complete and self-consistent picture of the molecule emerges.
Workflow for Spectroscopic Analysis
Caption: Logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]
Experimental Protocol: NMR Sample Preparation
A meticulously prepared sample is fundamental to acquiring high-quality NMR data.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the appropriate amount of this compound into a small, clean vial.[2]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]
-
Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Add a small amount of TMS to the NMR tube as an internal reference (0 ppm).
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
¹H NMR Spectroscopy: Deciphering the Proton Environment
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The aromatic region of the ¹H NMR spectrum is expected to provide definitive information about the substitution pattern of the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 | d | 1H | H-6 | Deshielded by the electron-withdrawing nitro group at C-2 and the trifluoromethyl group at C-5. |
| ~ 8.2 | dd | 1H | H-4 | Influenced by the ortho nitro group and the para trifluoromethyl group. |
| ~ 7.9 | d | 1H | H-3 | Primarily deshielded by the adjacent nitro group. |
Causality of Signal Assignment:
-
The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons.
-
The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing, further deshielding nearby protons.
-
The nitrile group (-CN) has a moderate deshielding effect.
-
The coupling pattern (splitting) arises from spin-spin interactions between adjacent protons. The expected doublet (d) and doublet of doublets (dd) are consistent with the proposed 1,2,4-trisubstituted pattern.
¹³C NMR and DEPT Spectroscopy: Visualizing the Carbon Skeleton
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 148 | No Signal | C-2 | Attached to the strongly electron-withdrawing nitro group. | | ~ 136 | Positive | C-6 | Aromatic CH. | | ~ 133 | Positive | C-4 | Aromatic CH. | | ~ 130 (q) | No Signal | C-5 | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. | | ~ 128 | Positive | C-3 | Aromatic CH. | | ~ 123 (q) | No Signal | -CF₃ | The trifluoromethyl carbon, will appear as a quartet with a large coupling constant. | | ~ 116 | No Signal | C-1 | Attached to the nitrile group. | | ~ 115 | No Signal | -CN | The nitrile carbon. |
Expert Insights: The characteristic quartets for the C-5 and -CF₃ carbons, arising from coupling with the three fluorine atoms, are a definitive signature of the trifluoromethyl group's presence and position.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[3][4]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For this compound, cross-peaks are expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will definitively link the proton signals at ~8.5, ~8.2, and ~7.9 ppm to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations include:
-
H-6 to C-2, C-4, and the -CN carbon.
-
H-4 to C-2, C-5, C-6, and the -CN carbon.
-
H-3 to C-1, C-2, and C-5.
-
HMBC Connectivity Diagram
Caption: Predicted key HMBC correlations for this compound. (Note: A placeholder for a chemical structure image is used here. In a real application, the image would be generated or inserted).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5][6]
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)
Materials:
-
This compound (1-2 mg)
-
Potassium Bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Gently grind the this compound sample in the agate mortar.
-
Add the KBr powder and thoroughly mix with the sample by grinding.[7]
-
Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Interpreting the FT-IR Spectrum
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2230 | Strong, Sharp | C≡N stretch | Nitrile |
| ~ 1530 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch | Nitro |
| ~ 1320 | Strong | C-F stretch | Trifluoromethyl |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |
Causality of Band Assignments:
-
The strong, sharp peak around 2230 cm⁻¹ is highly characteristic of the nitrile group's C≡N triple bond stretch.
-
The two strong absorptions for the nitro group are due to the asymmetric and symmetric stretching of the N-O bonds. Their presence is a strong indicator of this functional group.[8][9]
-
The trifluoromethyl group typically exhibits strong C-F stretching bands in the 1400-1100 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural information.
Experimental Protocol: Electron Ionization (EI-MS)
Procedure:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
The solution is introduced into the ion source of the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Interpreting the Mass Spectrum
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃F₃N₂O₂) is 216.02 g/mol . A prominent molecular ion peak is expected at m/z = 216.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A fragment ion at m/z = 170, corresponding to the loss of a nitro group (46 amu).
-
Loss of CF₃: A fragment ion at m/z = 147, corresponding to the loss of the trifluoromethyl group (69 amu).
-
Loss of CN: A fragment ion at m/z = 190, corresponding to the loss of the nitrile group (26 amu).
-
The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the presence of the specific functional groups.[10]
The Ultimate Confirmation: X-ray Crystallography
While the combination of NMR, FT-IR, and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13]
Protocol: Growing Single Crystals
Obtaining crystals of suitable quality for X-ray diffraction is often the most challenging step.
General Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
-
Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Alternatively, slow cooling of a saturated solution can also yield single crystals.
Once a suitable crystal is obtained, it can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. The resulting diffraction pattern is then used to solve the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR, augmented by 2D methods, provide a detailed map of the proton and carbon framework and their connectivity. FT-IR spectroscopy offers rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. While X-ray crystallography remains the gold standard for absolute structure determination, the judicious application and expert interpretation of these spectroscopic methods provide the certainty required for advancing research and development in the chemical sciences.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Drawell Scientific Instrument Co., Ltd. (2023). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Emory University, Department of Chemistry. Small molecule NMR sample preparation. Retrieved from [Link]
- Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
- Mikaia, A. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]
- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-17.
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
-
Columbia University, NMR Core Facility. HSQC and HMBC. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. Ch 13 - Aromatic H. Retrieved from [Link]
-
Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]
-
San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- ACS Publications. (2022, May 16).
- Mikaia, A. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
LibreTexts. (2021, August 15). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. Retrieved from [Link]
-
PubChem. 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]
- Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 46, 163-171.
-
SpectraBase. Benzonitrile. Retrieved from [Link]
- Fu, D., & Zhao, B. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972.
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Nitro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in medicinal chemistry and materials science. Given the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document serves as a predictive and interpretative guide based on established spectroscopic principles and data from structurally analogous molecules. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique electronic profile that dictates its spectroscopic behavior. The benzene ring is substituted with three strongly electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This electronic arrangement leads to a significant deshielding of the aromatic protons and carbons, which will be a recurring theme in the interpretation of its NMR spectra. The distinct vibrational modes of these functional groups will give rise to characteristic absorption bands in the IR spectrum, while the overall structure will influence its fragmentation pattern in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine the expected features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to display a complex splitting pattern for the three remaining protons on the benzene ring. Due to the strong deshielding effect of the substituents, these protons will resonate at a relatively high chemical shift (downfield), likely in the range of 8.0-9.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | ~8.5 - 8.8 | Doublet (d) | ³J ≈ 8-9 Hz | Ortho to the strongly deshielding nitro group. |
| H-4 | ~8.2 - 8.5 | Doublet of doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | Ortho to the trifluoromethyl group and meta to the nitro group. |
| H-6 | ~8.8 - 9.1 | Doublet (d) | ⁴J ≈ 2-3 Hz | Ortho to both the nitro and nitrile groups, experiencing the strongest deshielding. |
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group is one of the most powerful electron-withdrawing groups, causing a significant downfield shift for the ortho and para protons. The trifluoromethyl and nitrile groups also contribute to this deshielding effect.
Diagram 1: Predicted ¹H NMR Splitting Pattern
Caption: Standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile, nitro, and trifluoromethyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2230 - 2240 | Medium | C≡N stretch | Characteristic stretching frequency for an aromatic nitrile. |
| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch | Electron-withdrawing nature of the ring enhances this absorption. |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch | A key diagnostic band for nitro compounds. |
| ~1320 | Strong | C-F stretch | Strong absorption typical for trifluoromethyl groups. |
| ~1100 - 1200 | Strong | C-F stretch | Multiple strong bands are expected in this region for the -CF₃ group. |
| ~3100 - 3000 | Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| ~1600, ~1475 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular ion peak for this compound is expected at m/z 216.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss | Rationale |
| 216 | [C₈H₃F₃N₂O₂]⁺˙ | - | Molecular ion (M⁺˙) |
| 186 | [C₈H₃F₃N]⁺˙ | NO | Loss of nitric oxide is a common fragmentation pathway for nitroaromatics. |
| 170 | [C₈H₃F₃N₂]⁺ | O | Loss of an oxygen atom from the nitro group. |
| 147 | [C₇H₃F₃]⁺˙ | NO₂, CN | Loss of the nitro and nitrile groups. |
| 145 | [C₇H₄F₃]⁺ | - | A common fragment for trifluoromethyl-substituted aromatics. |
| 69 | [CF₃]⁺ | C₇H₃N₂O₂ | Trifluoromethyl cation. |
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of the parent molecule.
Experimental Protocols
To obtain high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹⁹F NMR, a dedicated probe or a broadband probe is required.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic characterization of this compound is a multifaceted process that relies on the combined interpretation of NMR, IR, and MS data. This guide provides a robust predictive framework for understanding the expected spectral features of this important molecule. By leveraging the principles outlined herein, researchers and scientists can confidently identify and characterize this compound in their synthetic and analytical workflows.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
A Technical Guide to the Physicochemical Properties of 2-Nitro-5-(trifluoromethyl)benzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
2-Nitro-5-(trifluoromethyl)benzonitrile, a substituted aromatic nitrile, represents a cornerstone building block in modern medicinal chemistry and materials science. Its unique electronic and steric profile—shaped by the interplay of a strongly electron-withdrawing trifluoromethyl group, a nitro group, and a cyano moiety—renders it a highly valuable intermediate for synthesizing complex molecular architectures. Professionals in drug discovery recognize such fluorinated scaffolds for their potential to enhance critical pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties and furnish field-proven, authoritative protocols for their experimental determination. This document is designed to empower researchers to fully leverage this compound's potential by understanding its fundamental behavior in experimental and biological systems.
Core Molecular and Physical Properties
A compound's identity and basic physical characteristics are the foundation of its application. These properties govern its handling, storage, and suitability for various reaction conditions.
Chemical Identity
The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 with cyano, nitro, and trifluoromethyl groups, respectively.
| Identifier | Value | Source(s) |
| CAS Number | 16499-52-8 | [1][2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | N#CC1=CC(C(F)(F)F)=CC=C1=O | [3] |
| InChI Key | FHFVTHPGDCWXTD-UHFFFAOYSA-N | [1] |
Physical State and Appearance
At ambient conditions, this compound is a light yellow to yellow crystalline solid.[1] This solid nature implies a relatively stable crystal lattice and a low vapor pressure, simplifying handling and reducing inhalation exposure risk compared to volatile liquids.
Thermal Properties
Thermal characteristics are critical for defining safe storage temperatures and predicting behavior in heated reactions.
| Property | Value | Source(s) |
| Boiling Point | 304 °C | [4] |
| Flash Point | 138 °C | [4] |
The high boiling point is indicative of strong intermolecular forces, while the flash point necessitates caution against ignition sources at elevated temperatures. The compound should be stored at room temperature in a dry, well-sealed container.[1]
Lipophilicity and Solubility: The Keys to Biological Behavior
Lipophilicity and solubility are paramount predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). They dictate how a molecule interacts with biological membranes and aqueous environments.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is the industry standard for measuring lipophilicity. A positive LogP indicates a preference for a lipid environment, suggesting better membrane permeability but potentially lower aqueous solubility.
| Parameter | Value | Method | Source(s) |
| LogP | 2.485 | Computationally Derived | [3] |
Expert Insight: A calculated LogP of ~2.5 places this molecule in a favorable "Rule of Five" space, suggesting a good balance between solubility and permeability. However, computational models can be imprecise. Experimental verification is essential for any drug development program. The strong dipole moments of the nitro and cyano groups, countered by the lipophilic trifluoromethyl and benzene moieties, make this an interesting case where experimental data is crucial.
Workflow for Experimental LogP Determination
The following diagram outlines the decision-making process for selecting an appropriate experimental method for LogP determination.
Caption: Decision workflow for selecting a LogP determination method.
Protocol 2.1.1: Experimental LogP Determination by Shake-Flask Method
This method directly measures the partitioning of the compound and is considered the benchmark for accuracy.
-
Phase Saturation: Prepare a mixture of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers carefully.
-
Stock Solution: Prepare a stock solution of this compound in the saturated 1-octanol phase at a concentration that can be accurately quantified (e.g., 1 mg/mL).
-
Partitioning: Add a precise volume of the octanol stock solution to a known volume of the saturated aqueous buffer in a glass vial (e.g., 1 mL octanol phase into 1 mL aqueous phase).
-
Equilibration: Tightly cap the vial and shake or agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the compound's aromatic nature.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Solubility
While quantitative data is not publicly available, the molecular structure provides strong indicators of its solubility profile.
-
Aqueous Solubility: Expected to be very low. The molecule is non-ionizable and dominated by lipophilic surfaces (trifluoromethyl group, benzene ring). Related compounds like m-(Trifluoromethyl)nitrobenzene are noted as insoluble in water.[5]
-
Organic Solubility: Expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene.[6] This is due to its ability to engage in dipole-dipole interactions and the overall organic nature of the molecule.
Expert Insight: For drug development, low aqueous solubility is a significant hurdle. Early formulation strategies, such as creating amorphous solid dispersions or using co-solvents, should be considered. Determining the kinetic and thermodynamic solubility is a critical first experimental step.
Protocol 2.2.1: Thermodynamic Aqueous Solubility Determination
This protocol determines the equilibrium solubility, a crucial parameter for pre-formulation.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, then filter the suspension through a low-binding 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.
-
Reporting: Report the solubility in mg/mL or µM at each pH.
Ionization Constant (pKa): An Analysis of Relevance
The pKa is the pH at which a compound is 50% ionized. It is a critical parameter for molecules with acidic or basic functional groups.
Expert Analysis: this compound is an aprotic, non-ionizable molecule under typical physiological conditions (pH 1-8).
-
The nitrile group (-CN) is extremely weakly basic and protonates only in super-acidic media. It can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, but this is an irreversible chemical reaction, not a pKa equilibrium.[7][8]
-
The nitro group (-NO₂) is non-basic.
-
The aromatic C-H bonds have extremely high pKa values (typically >40) and are not relevant in aqueous systems.
Therefore, determining a pKa for this compound is not a standard or necessary characterization step for drug development purposes. Its behavior is not pH-dependent. The more relevant investigation is its chemical stability in acidic and basic environments (see Section 4).
Chemical Stability Profile
Assessing chemical stability is a mandatory regulatory requirement to ensure a drug substance maintains its quality, efficacy, and safety over time.[3][5] The stability profile dictates storage conditions and shelf-life. Based on its functional groups, this compound has several potential degradation pathways.
-
Hydrolytic Stability: The nitrile group is the primary site of hydrolytic instability. Under strong acidic or basic conditions, it can hydrolyze, first to a primary amide and subsequently to a carboxylic acid (2-Nitro-5-(trifluoromethyl)benzoic acid).
-
Photostability: Nitroaromatic compounds are known to be susceptible to photolytic degradation.[4][9] Exposure to light, particularly UV light, can initiate reactions leading to the formation of various degradation products.
-
Oxidative Stability: The molecule is relatively electron-deficient and may be resistant to oxidation, but forced degradation studies with agents like hydrogen peroxide are necessary to confirm this.
-
Thermal Stability: As a solid with a high boiling point, it is expected to be thermally stable under standard storage conditions. Stress testing at elevated temperatures will confirm this and identify potential degradants.
Workflow for a Forced Degradation Study
This workflow is essential for developing a stability-indicating analytical method.
Caption: Workflow for conducting a forced degradation study and developing a stability-indicating method.
Protocol 4.1: General Stability Testing According to ICH Guidelines
This protocol outlines a typical forced degradation study required for regulatory submissions.
-
Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the active ingredient.
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C. Sample at time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently (40-60°C). Sample at time points.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature. Sample at time points.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10] A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to identify the mass of any degradants.
-
Evaluation: Evaluate the chromatograms for new peaks. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound and from each other.[11] Calculate mass balance to ensure all degradants are accounted for.
Spectroscopic Profile
-
¹H NMR: The spectrum will be simple, showing three signals in the aromatic region (approx. 7.5-8.5 ppm). Each proton on the ring is in a unique chemical environment, and they will appear as doublets or doublets of doublets due to ortho and meta coupling.
-
¹³C NMR: Will show 8 distinct signals. Key signals include the nitrile carbon (~115-120 ppm), carbons attached to the electron-withdrawing groups (CF₃ and NO₂), and the carbon of the trifluoromethyl group, which will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Will show a sharp singlet around -63 ppm (relative to CFCl₃), characteristic of a benzotrifluoride moiety.
-
IR Spectroscopy: Key absorption bands are expected for:
-
-C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
-
-NO₂ (Nitro) stretch: Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).
-
C-F (Trifluoromethyl) stretch: Strong, complex absorptions in the 1300-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The molecular ion (M⁺) should be observed at m/z 216. Common fragmentation patterns would involve the loss of NO, NO₂, and potentially the entire CF₃ group.
Conclusion and Forward Outlook
This compound is a molecule with a well-defined set of physicochemical properties that make it a versatile tool for chemical synthesis. Its lipophilicity (calculated LogP ~2.5) positions it well for applications requiring membrane permeability, though its predicted low aqueous solubility must be addressed experimentally during any formulation development. The absence of an ionizable group simplifies its behavior in different pH environments but places emphasis on understanding its hydrolytic stability under harsh conditions.
This guide has provided both the known properties and, critically, the authoritative, step-by-step frameworks for experimentally determining the unknown parameters. By following these protocols, researchers can generate the robust, reliable data required to advance their projects, whether in academic discovery or regulated drug development. The true value of this compound lies not just in its structure, but in a thorough, quantitative understanding of its behavior—an understanding that diligent experimental work, guided by the principles outlined herein, will surely provide.
References
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National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). (1992). National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. [Online]. Available: [Link]
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Huynh-Ba, K. (Ed.). (2009). Handbook of Stability Testing in Pharmaceutical Development. Springer. [Online]. Available: [Link]
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Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Online]. Available: [Link]
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ICH. (2023). Q1A(R2): Stability Testing of New Drug Substances and Products. [Online]. Available: [Link]
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Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Nitro-5-(trifluoromethyl)benzonitrile
Introduction: As a pivotal building block in medicinal chemistry and drug discovery, 2-Nitro-5-(trifluoromethyl)benzonitrile is a compound of significant interest.[1] Its unique trifluoromethyl, nitro, and nitrile functional groups offer versatile reactivity for synthesizing complex molecular scaffolds.[1] However, this reactivity profile necessitates a comprehensive and nuanced understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, field-tested framework for risk assessment and safe handling. For researchers, scientists, and drug development professionals, the principles outlined here are designed to create a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment. For instance, its solid form and low vapor pressure at room temperature suggest that the primary exposure risk during handling is through the inhalation of dust or direct skin contact, rather than vapor inhalation.
| Property | Value | Source(s) |
| CAS Number | 16499-52-8 | [2][3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2][4] |
| Molecular Weight | 216.12 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 304 °C | [2] |
| Flash Point | 138 °C | [2] |
| Density | 1.49 g/cm³ | [2] |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., dichloromethane, toluene).[5] | [5] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. While the primary documented hazard for this compound is acute oral toxicity, a conservative approach, informed by data from structurally similar compounds, is warranted. Isomers and related molecules show potential for skin, eye, and respiratory irritation.[6][7] Therefore, protocols should be designed to mitigate these potential risks as well.
| GHS Classification | Details | Source(s) |
| Pictogram | [3] | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| Potential Associated Hazards | Based on related compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful in contact with skin (H312), Harmful if inhaled (H332). | [6][7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][7] |
Section 3: The Core Risk Assessment Workflow
A dynamic risk assessment is not a one-time checklist but a continuous, logical process. The causality is simple: you cannot control a risk you have not first identified and evaluated. This workflow ensures that safety measures are directly proportional to the identified risks and are regularly reviewed for efficacy.
Caption: The iterative workflow for laboratory risk assessment.
-
Hazard Identification: This initial step involves a thorough review of the SDS and other toxicological data. For this compound, the identified hazards are acute oral toxicity and potential for dermal, ocular, and respiratory irritation.[3][6][7]
-
Risk Assessment: We evaluate the specific laboratory procedures to determine the likelihood and severity of exposure. Weighing the solid powder, for example, presents a higher risk of dust inhalation and skin contact than handling a prepared stock solution.
-
Implementation of Controls: Based on the risk level, a hierarchy of controls is implemented. This always begins with engineering controls (e.g., fume hoods) and administrative controls (SOPs), with PPE serving as the final barrier.
-
Review and Refinement: After a procedure is established, it must be reviewed. Are the controls effective? Have any near-misses occurred? This feedback loop is critical for maintaining a culture of safety.
Section 4: Engineering and Administrative Controls
The most effective safety measures are those that are engineered into the environment and work processes, minimizing the potential for human error.
-
Primary Engineering Control: Chemical Fume Hood: All handling of this compound solid, and any procedures that could generate aerosols from its solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides critical protection by containing dust and vapors, pulling them away from the user's breathing zone.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound is required. It should include step-by-step instructions for all procedures, from weighing to reaction quenching and waste disposal.
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning any work. This training must be documented.
-
Section 5: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense. Its selection must be directly correlated with the hazards identified in the risk assessment. The goal is to create an impermeable barrier between the researcher and the chemical.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | ANSI Z87.1-rated safety goggles | Nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat, fully buttoned | N95 dust mask (if risk assessment indicates potential for dust outside fume hood) |
| Handling Solutions | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat, fully buttoned | Not typically required if handled in a fume hood |
Step-by-Step PPE Protocol (Donning and Doffing):
-
Inspect: Before donning, inspect all PPE for damage, such as cracks in goggles or tears in gloves.
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on eye protection (goggles for solids, glasses for solutions).
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence (to prevent self-contamination):
-
Remove gloves using a peel-off technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated hazardous waste container.
-
Remove the lab coat, folding the contaminated exterior inward, and hang it in its designated location or place it in a laundry bag if contaminated.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Section 6: Safe Handling and Storage Procedures
Protocol for Weighing Solid Compound:
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Line the weigh scale with a disposable weigh boat or paper.
-
Transfer: Use a dedicated, labeled spatula. Carefully transfer the solid from the stock bottle to the weigh boat, keeping the stock bottle as low as possible to minimize the distance the powder can travel. Avoid any rapid movements that could generate dust.
-
Closure: Immediately and securely cap the stock bottle after dispensing.
-
Cleanup: Use the spatula to transfer any residual powder from the work surface into the weigh boat. Dispose of the weigh boat and any contaminated cleaning materials (e.g., wipes) directly into a labeled hazardous waste container within the fume hood.
Storage Requirements:
-
Conditions: Store in a cool, dry, and well-ventilated area.[5] The container must be kept tightly sealed to prevent exposure to moisture and air.[5][8]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, reducing agents, strong acids, and strong bases.[5][9] Nitriles can undergo exothermic or violent reactions with these substances.[9] For example, mixing with strong acids or bases can lead to exothermic hydrolysis, while contact with strong oxidizers presents a fire or explosion risk.
Section 7: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[10]
Caption: Decision-making workflow for emergency incidents.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes, using a safety shower if the area is large.[9] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of tepid water for at least 15 minutes at an eyewash station.[10][11] It is critical to hold the eyelids open to ensure the entire surface is rinsed.[10] Remove contact lenses if it is safe to do so.[10] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth thoroughly with water. Do NOT induce vomiting.[12] Call a poison control center or physician immediately.[11]
Spill Management:
-
Minor Spill (contained in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Scoop the material into a labeled, sealable hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Major Spill (outside of a fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) department. Prevent entry into the area. If safe to do so, increase ventilation. Do not attempt to clean up a major spill without specialized training and equipment.
Fire Response:
-
The compound itself is not highly flammable, but its container may burn in a fire.[7]
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12]
-
Hazardous Combustion Products: A fire may produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 8: Waste Disposal and Decontamination
Proper disposal is a legal and ethical requirement to protect the environment.
Protocol for Disposal:
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) and liquid waste (e.g., reaction residues) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container label must include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste management provider.[8] Never discharge this chemical or its waste into the sewer system.[8]
Decontamination: All glassware and equipment must be decontaminated. Rinse surfaces three times with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Follow this with a thorough wash using soap and water.
Conclusion
Working with this compound requires a proactive and educated approach to safety. By understanding its physicochemical properties, identifying potential hazards, and implementing a multi-layered system of controls—from engineering solutions to meticulous personal practices—researchers can confidently and safely utilize this valuable compound. Safety is not a barrier to innovation; it is the foundation upon which sustainable and responsible scientific progress is built.
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Solubility Profiling of 2-Nitro-5-(trifluoromethyl)benzonitrile: A Guide to Method Selection, Experimental Design, and Data Interpretation
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 2-Nitro-5-(trifluoromethyl)benzonitrile is an important intermediate in organic synthesis, and understanding its solubility profile is essential for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility of this compound. We will delve into the molecular characteristics of this compound, present a robust experimental protocol for solubility determination using the equilibrium shake-flask method, and offer insights into the interpretation of the resulting data. This document is designed to be a self-validating system, grounding its protocols in established physicochemical principles and authoritative standards.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the solubility of a compound is a cornerstone physical property that influences everything from initial screening to final dosage form design. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For a synthetic intermediate like this compound, its solubility dictates the choice of reaction solvents, affects crystallization and purification yields, and is a key parameter for developing stable formulations should it or its derivatives become drug candidates.
This guide provides the necessary theoretical background and a practical, step-by-step methodology to accurately determine the solubility of this compound in a range of pharmaceutically relevant organic solvents.
Molecular Structure Analysis and Solubility Prediction
Before embarking on experimental measurements, a thorough analysis of the solute's molecular structure provides invaluable predictive insights. The structure of this compound is characterized by several key functional groups that dictate its interaction with various solvents.
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Nitrile Group (-C≡N): This is a strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): Another strongly polar, electron-withdrawing group that can accept hydrogen bonds.
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, but it is a very poor hydrogen bond acceptor or donor.
Overall Polarity Assessment: The presence of both a nonpolar aromatic ring and highly polar nitrile and nitro groups makes this compound a polar, aprotic molecule . Its solubility will be governed by a balance of dipole-dipole interactions and London dispersion forces. The absence of a hydrogen bond donor (like an -OH or -NH group) is a critical feature.
Based on the principle of "like dissolves like," we can make the following predictions:
-
High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) that can engage in strong dipole-dipole interactions.
-
Moderate Solubility Expected in: Polar protic solvents (e.g., Methanol, Ethanol). While these solvents can act as hydrogen bond donors, the solute can only act as an acceptor, potentially limiting the interaction strength compared to aprotic polar solvents.
-
Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene) where the primary interactions would be weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
To ensure data accuracy and reproducibility, we will follow a protocol adapted from the OECD Guideline 105 for Water Solubility, which is the gold standard for determining the saturation solubility of a compound. This method allows for the establishment of a true thermodynamic equilibrium between the undissolved solid and the solvent.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge capable of >3000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated positive displacement pipettes
-
HPLC-UV or other suitable analytical instrument for quantification
-
Volumetric flasks
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Step-by-Step Procedure
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the samples to shake for at least 24 hours. A parallel set of samples should be run for 48 hours to confirm that equilibrium has been reached.
-
Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour at the same constant temperature to allow the excess solid to settle. Subsequently, centrifuge the vials for 15-20 minutes at a high speed (>3000 x g) to ensure complete sedimentation of all suspended particles.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. Determine the concentration of the solute by comparing the instrument response to a standard calibration curve.
-
Data Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Validation: Compare the average solubility value from the 24-hour samples with the 48-hour samples. If the values are within a small margin of error (e.g., <5%), it confirms that thermodynamic equilibrium was achieved. If not, the experiment should be repeated with a longer equilibration time.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, organized table. This allows for easy comparison between solvents and facilitates the selection of appropriate solvent systems for specific applications.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| n-Hexane | 1.9 | [Experimental Data] | [Calculated Data] |
(Note: The empty cells are to be populated with data obtained from the experimental protocol described above.)
Interpreting the Results
When analyzing the data, correlate the solubility values with the properties of the solvents. It is expected that the solubility of this compound will show a strong positive correlation with the solvent's polarity, particularly its ability to engage in dipole-dipole interactions. The dielectric constant (ε) is a good first-pass indicator of a solvent's polarity. Plotting solubility against the dielectric constant can reveal important trends.
Conclusion and Best Practices
This guide provides a robust framework for determining and understanding the solubility of this compound. By combining a theoretical analysis of the molecular structure with a rigorous, standards-compliant experimental protocol, researchers can generate high-quality, reliable data.
Key Takeaways for Trustworthy Results:
-
Purity is Paramount: Always use a high-purity standard for the solute to avoid erroneous results.
-
Temperature Control is Critical: Solubility is highly temperature-dependent. Maintain strict temperature control (±0.5 °C) throughout the experiment.
-
Equilibrium is Non-Negotiable: Always verify that equilibrium has been reached by using multiple time points.
-
Analytical Method Validation: The quantification method (e.g., HPLC) must be fully validated for linearity, accuracy, and precision before use in the solubility study.
By adhering to these principles, scientists and developers can build a reliable solubility profile for this compound, enabling informed decisions in process chemistry, purification, and pharmaceutical formulation.
References
-
OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
hazards and handling of 2-Nitro-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Hazards and Handling of 2-Nitro-5-(trifluoromethyl)benzonitrile
For professionals in research, discovery, and development, the ability to safely manage reactive and hazardous chemical intermediates is paramount. This compound, a key building block in medicinal chemistry and materials science, presents a specific set of challenges that demand a thorough understanding of its properties and a disciplined approach to its handling.[1][2] This guide serves as a technical resource for scientists and laboratory professionals, offering field-proven insights into the safe and effective management of this compound.
Compound Profile and Significance
This compound (CAS No: 16499-52-8) is a substituted aromatic compound featuring three key functional groups: a nitrile (-CN), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).[3][4] This unique combination makes it a valuable intermediate. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex molecules.[5] The trifluoromethyl group, in particular, is a bioisostere often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[2]
Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety assessment. This data informs storage conditions, handling procedures, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [3][4] |
| Molecular Weight | 216.12 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 304 °C | [3] |
| Density | 1.49 g/cm³ | [3] |
| Flash Point | 138 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |
Comprehensive Hazard Assessment
The primary hazards associated with this compound stem from its potential toxicity, characteristic of many substituted benzonitriles and nitroaromatic compounds.[7][8]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Consolidated data from analogous compounds.[7][9][10]
Toxicological Insights:
-
Systemic Effects: The primary concern with benzonitrile derivatives is their potential to cause harm upon ingestion, skin contact, or inhalation.[7][8] While aromatic nitriles may not release cyanide as readily as their aliphatic counterparts, caution is warranted.[8] Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide exposure.[7][8]
-
Local Effects: The compound is an irritant, capable of causing significant skin, eye, and respiratory tract irritation.[7][9][11] Prolonged or repeated contact should be avoided, and any pre-existing skin conditions, such as dermatitis, may be exacerbated.[8]
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[12] However, it is incompatible with strong oxidizing agents, reducing agents, strong acids, and bases.[8][12] Mixing with strong acids or bases can lead to exothermic hydrolysis of the nitrile group.[8] Like many organic nitriles, it may polymerize in the presence of certain metals.[8]
Risk Mitigation and Safe Handling Workflow
A systematic workflow is essential to minimize exposure and ensure safety from receipt of the compound to its final disposal. This process involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol 1: Safe Handling in a Laboratory Setting
This protocol outlines the essential steps for safely handling the solid compound during routine laboratory procedures like weighing and addition to a reaction.
-
Pre-Experiment Setup:
-
Causality: To prevent exposure and ensure readiness for emergencies.
-
1.1. Designate a specific work area within a certified chemical fume hood.[13]
-
1.2. Ensure an appropriate chemical spill kit, safety shower, and eyewash station are accessible and functional.[9][14]
-
1.3. Assemble all necessary glassware and equipment and check for damage. Do not use damaged glassware.[13]
-
1.4. Prepare a dedicated, labeled hazardous waste container for solid and liquid waste.[15][16]
-
-
Personal Protective Equipment (PPE):
-
Causality: To create a barrier between the user and the hazardous chemical.[15]
-
2.1. Don a laboratory coat, ensuring it is fully buttoned.
-
2.2. Wear chemical splash goggles and, if a significant splash risk exists, a face shield.[9]
-
2.3. Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.[14] For extended operations, consider double-gloving.
-
-
Handling the Compound:
-
Causality: To minimize the generation of dust and prevent cross-contamination.
-
3.1. Perform all manipulations of the solid compound, including weighing, within the fume hood.[17]
-
3.2. Use a disposable weighing paper or a dedicated, tared container to weigh the solid.
-
3.3. Handle the compound gently to avoid creating airborne dust.
-
3.4. Close the primary container immediately after dispensing the required amount.[12]
-
3.5. When adding to a reaction vessel, do so carefully and in a controlled manner.
-
-
Post-Handling Decontamination and Cleanup:
-
Causality: To ensure the work area is safe for subsequent operations and to prevent inadvertent exposure.
-
4.1. Carefully dispose of any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.[18]
-
4.2. Decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.[16]
-
4.3. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
4.4. Wash hands thoroughly with soap and water after the procedure is complete.[13]
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[11][19]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[11][19]
Experimental Protocol 2: Small Spill Cleanup
This protocol is for small, manageable spills (<5 g) by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Initial Response:
-
Causality: To secure the area and prevent the spread of contamination.
-
1.1. Alert personnel in the immediate vicinity and restrict access to the area.
-
1.2. If the spill is outside a fume hood, ensure the area is well-ventilated. Eliminate all ignition sources as a precaution.[14]
-
-
Don Protective Equipment:
-
Causality: To protect the responder from the hazards of the spilled material.
-
2.1. At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
-
Containment and Absorption:
-
Causality: To absorb the material and make it easier to collect safely.
-
3.1. Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or earth.[7][14] Do not use combustible materials like paper towels for the initial absorption.
-
3.2. Avoid creating dust during this process.
-
-
Collection and Disposal:
-
Final Decontamination:
-
Causality: To ensure the spill area is fully cleaned and safe.
-
5.1. Clean the spill area thoroughly with a cloth or sponge wetted with a suitable solvent (e.g., ethanol), followed by a wash with soap and water.[16]
-
5.2. Place all contaminated cleaning materials and used PPE into the hazardous waste container.
-
5.3. Seal and label the container and arrange for its disposal through your institution's hazardous waste program.[18]
-
Storage and Waste Disposal
Proper long-term management of the chemical and its associated waste is a critical component of the laboratory safety lifecycle.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Keep it segregated from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[8][12] The storage area should be clearly marked.
Experimental Protocol 3: Waste Disposal
Disposal of this compound and any materials contaminated with it must be treated as hazardous waste.[8][15]
-
Waste Segregation:
-
Causality: To prevent dangerous reactions in waste containers and to comply with disposal regulations.
-
1.1. Do not mix waste containing this compound with incompatible waste streams, especially strong acids or bases.[16]
-
1.2. Maintain separate, clearly labeled waste containers for solids (e.g., contaminated gloves, paper) and liquids (e.g., reaction mother liquors).
-
-
Containerization and Labeling:
-
Causality: To ensure safe storage and provide clear hazard communication for waste handlers.
-
2.1. Use only compatible, non-reactive containers that can be securely sealed.[16]
-
2.2. Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[15] Include the date of accumulation.
-
-
Accumulation and Disposal:
-
Causality: To ensure waste is handled and disposed of in accordance with environmental and safety regulations.
-
3.1. Store waste containers in a designated, secondary containment area.[18]
-
3.2. Do not overfill waste containers.
-
3.3. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[18][20] The likely method of disposal is controlled incineration in a facility equipped with flue gas scrubbing.[20]
-
References
-
Methylamine Supplier. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
PubMed. (2008). 2-Methyl-5-nitro-benzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
PMC - NIH. (2008). 2-Methyl-5-nitrobenzonitrile. Retrieved from [Link]
-
PMC - NIH. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
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The Strategic Role of the Trifluoromethyl Group in Benzonitrile Derivatives: A Guide for Drug Discovery and Development
An In-depth Technical Guide:
Introduction: The Rise of Fluorine in Modern Chemistry
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with fluorine-containing compounds representing a significant portion of best-selling pharmaceuticals.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's physicochemical and biological properties. When appended to a versatile scaffold like benzonitrile, the CF3 group creates a privileged structural motif, offering a powerful tool for overcoming common challenges in drug development, from metabolic instability to poor target affinity.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in benzonitrile derivatives. We will dissect the fundamental principles governing its effects, present quantitative data, and provide field-proven experimental methodologies to empower scientists to strategically leverage this unique functional group in their research and development endeavors.
Core Physicochemical Impact on the Benzonitrile Scaffold
The introduction of a CF3 group to the benzonitrile ring dramatically alters its fundamental properties. These changes are not merely additive but result from a synergy between the highly electronegative fluorine atoms and the aromatic system.
Electronic Effects: A Powerful Electron-Withdrawing Force
The three highly electronegative fluorine atoms make the trifluoromethyl group one of the most potent electron-withdrawing groups used in organic chemistry.[2] This has several critical consequences for the benzonitrile moiety:
-
Modulation of Acidity and Basicity: The CF3 group significantly influences the pKa of nearby functional groups.[3][4] For instance, in a molecule like 3-hydroxy-4-(trifluoromethyl)benzonitrile, the electron-withdrawing nature of the CF3 group increases the acidity of the hydroxyl proton, which can be critical for forming key hydrogen bond interactions within a biological target.[5][6]
-
Reactivity of the Nitrile Group: The electronic properties of the benzonitrile ring are fine-tuned, affecting the reactivity of the nitrile group and the aromatic ring in subsequent synthetic transformations or metabolic pathways.[6][7]
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, and membrane permeability. The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the overall lipophilicity of a molecule.[8][9] This enhancement is a primary reason for its incorporation, as it can improve a drug's ability to cross biological membranes and reach its target.[5][10]
Table 1: Comparative Physicochemical Properties of Benzonitrile Derivatives
| Compound | Molecular Formula | LogP (Calculated) | pKa (of conjugate acid) |
| Benzonitrile | C7H5N | 1.56 | -10.5 |
| 4-(Trifluoromethyl)benzonitrile | C8H4F3N | 2.65 | -11.8 |
| 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | 3.74 | <-12 |
Note: LogP and pKa values are representative estimates from chemical modeling software and literature to illustrate trends.
The following diagram illustrates the key physicochemical modifications imparted by the CF3 group to the benzonitrile scaffold.
Caption: Impact of Trifluoromethylation on Benzonitrile Properties.
Revolutionizing Pharmacokinetic Profiles
Perhaps the most celebrated role of the trifluoromethyl group in drug design is its ability to dramatically improve a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.
Blocking Metabolic Hotspots
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[9] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][11] By replacing a metabolically labile group, such as a methyl group or an unsubstituted aromatic C-H bond, with a CF3 group, medicinal chemists can effectively block common oxidative metabolic pathways.[11][12] This "metabolic blocking" strategy leads to:
-
Longer in vivo half-life: The drug candidate is cleared from the body more slowly.[5][11]
-
Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation.[8][12]
-
Reduced patient-to-patient variability: A more predictable and reliable pharmacokinetic profile.
Bioisosterism: A Strategic Replacement
The CF3 group serves as an effective bioisostere for other chemical groups, such as chlorine, methyl, and even the nitro group.[8][13] In a notable case study, a CF3 group successfully replaced an aliphatic nitro group in CB1 receptor positive allosteric modulators.[14][15][16] The resulting trifluoromethyl-containing compounds were not only more potent but also demonstrated significantly improved in vitro metabolic stability compared to their nitro-containing counterparts.[14][15][17][18]
Caption: Bioisosteric replacement for enhanced metabolic stability.
Enhancing Pharmacodynamics and Target Engagement
The influence of the CF3 group extends beyond pharmacokinetics to directly impact how a molecule interacts with its biological target.
-
Increased Binding Affinity: The steric bulk of the CF3 group, which is larger than a methyl group, can lead to more favorable van der Waals interactions within a protein's binding pocket.[9]
-
Novel Non-Covalent Interactions: The CF3 group can participate in dipole-dipole interactions and halogen bonding with amino acid residues, further anchoring the drug to its target.[9]
-
Altered Molecular Conformation: The size and electronic nature of the CF3 group can influence the overall conformation of the benzonitrile derivative, locking it into a bioactive conformation that is more favorable for target binding.[3][4]
A prominent example is the drug Selinexor , an inhibitor of the nuclear export protein XPO1. Its structure features a 3,5-bis(trifluoromethyl)benzonitrile moiety.[1] The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile, and these CF3 groups are critical for its potent cytotoxic activity against cancer cells.[1][19]
Synthetic Methodologies and Key Intermediates
The strategic placement of a trifluoromethyl group on a benzonitrile ring requires a robust synthetic toolkit. Common approaches include:
-
Starting with Pre-fluorinated Building Blocks: Utilizing commercially available trifluoromethylated benzonitrile intermediates is often the most efficient strategy.[20] Compounds like 4-(trifluoromethyl)benzonitrile, 3-fluoro-5-(trifluoromethyl)benzonitrile, and 2-bromo-4-(trifluoromethyl)benzonitrile serve as versatile starting materials for a wide range of synthetic transformations.[7][21][22]
-
Direct Trifluoromethylation: Aromatic coupling reactions, radical trifluoromethylation, and nucleophilic or electrophilic trifluoromethylation reactions are used to introduce the CF3 group onto a pre-existing benzonitrile ring.[1]
-
Multi-step Synthesis: In some cases, a multi-step sequence involving nitration, reduction, halogenation, and cyanation of a trifluoromethylated benzene derivative is employed.[23]
One documented synthesis of 2-(Trifluoromethyl)benzonitrile involves the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride, followed by dehydration using sulfuryl fluoride (SO2F2).[24]
Experimental Protocol: In Vitro Metabolic Stability Assay
To provide a practical, self-validating system for assessing the impact of trifluoromethylation, this section details a standard protocol for an in vitro liver microsomal stability assay. This experiment is fundamental in early drug discovery to quantify the metabolic lability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated benzonitrile derivative compared to its non-fluorinated analog using pooled human liver microsomes.
Materials:
-
Test Compounds (e.g., benzonitrile analog and CF3-benzonitrile analog), 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control Compound (e.g., Verapamil, known high clearance).
-
Negative Control Compound (e.g., Warfarin, known low clearance).
-
Stopping Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
96-well incubation plate and analytical plate.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation of Working Solutions:
-
Dilute the test compounds and controls to a working concentration (e.g., 100 µM) in phosphate buffer.
-
Prepare the liver microsome solution by diluting the stock to 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add the liver microsome solution to the wells of the 96-well incubation plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[11]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Table 2: Representative Data from a Microsomal Stability Assay
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Analog A (non-CF3) | 12 | 57.8 | High Clearance / Metabolically Labile |
| Analog B (with CF3) | > 60 | < 11.5 | Low Clearance / Metabolically Stable |
This data demonstrates how blocking a metabolic hotspot with a CF3 group can drastically reduce the rate of metabolism, leading to a longer half-life and lower intrinsic clearance.[11]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of benzonitrile derivatives for pharmaceutical and material science applications. Its ability to confer a unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability makes it an indispensable substituent for modern chemical design.[8][9] By strategically blocking metabolic hotspots, enhancing binding affinity, and improving membrane permeability, the CF3-benzonitrile motif can transform a lead compound with suboptimal properties into a viable drug candidate.[4][5] The data and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to effectively harness the power of trifluoromethylation in their ongoing discovery efforts.
References
- Muthusamy, K., & Arulananda, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Novás, M., & Matos, M. J. (2025).
- Synthose. (n.d.).
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. (2024).
- Dakenchem. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)
- Novás, M., & Matos, M. J. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of 4-(Trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Tseng, C. C., et al. (2019).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Inno Pharmchem.
- Guidechem. (n.d.). How can 2-(Trifluoromethyl)benzonitrile be synthesized?. Guidechem.
- CN107673528A. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound.
- African Rock Art. (n.d.). 3-(Trifluoromethyl)benzonitrile. African Rock Art.
- Tseng, C. C., et al. (2019).
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- CN101337911A. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. BenchChem.
- Büttner, C., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.
- Request PDF. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
- ACS Omega. (n.d.). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex.
- Tseng, C. C., et al. (2019).
- JSR Publications. (2026).
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
- Muthusamy, K., & Arulananda, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Novás, M., & Matos, M. J. (2025).
- Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile from 4-(Trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance lies in the presence of three reactive functionalities: a nitro group, a trifluoromethyl group, and a nitrile group, which allow for diverse downstream chemical modifications. This document provides a comprehensive guide to the synthesis of this compound via the electrophilic nitration of 4-(trifluoromethyl)benzonitrile. The protocols and insights provided herein are designed to ensure a high-yield, safe, and reproducible synthetic procedure.
The nitration of aromatic compounds is a cornerstone of organic synthesis, typically employing a mixture of nitric acid and a strong acid like sulfuric acid.[1][2] The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[2] The regioselectivity of this substitution is dictated by the electronic nature of the substituents already present on the aromatic ring.
Mechanistic Rationale and Regioselectivity
The synthesis of this compound from 4-(trifluoromethyl)benzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the directing effects of the cyano (-CN) and trifluoromethyl (-CF₃) groups.
-
Directing Effects of Substituents:
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, exerting a powerful negative inductive effect (-I). It is a deactivating group and a meta-director.[3][4]
-
Cyano Group (-CN): The cyano group is also electron-withdrawing through both inductive (-I) and resonance (-M) effects. It is a deactivating group and a meta-director.
-
When both a -CN and a -CF₃ group are present on the benzene ring, as in 4-(trifluoromethyl)benzonitrile, the position of electrophilic attack by the nitronium ion (NO₂⁺) is determined by their combined directing effects. Both groups direct the incoming electrophile to the positions meta to themselves. In this specific substrate, the positions ortho to the cyano group (and meta to the trifluoromethyl group) are the most favorable for substitution. This leads to the desired product, this compound.
Reaction Mechanism Workflow
Caption: Workflow of the nitration of 4-(trifluoromethyl)benzonitrile.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Purity | Supplier Example |
| 4-(Trifluoromethyl)benzonitrile | Reagent Grade | >98% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | ACS Reagent | >90% | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent | 95-98% | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | >99.8% | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | - | Acros Organics |
| Ice (from deionized water) | - | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[5][6]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, a face shield, and acid-resistant gloves.[7][8]
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme care. They are highly corrosive and can cause severe burns.[7][8]
-
The reaction should be cooled in an ice bath to control the temperature. A runaway reaction can lead to an explosion.[6]
-
Quench the reaction mixture by slowly adding it to ice. Never add water to the concentrated acid mixture.
-
Have a spill kit and neutralizing agents (like sodium bicarbonate) readily available.[9]
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice bath on a magnetic stirrer.
-
-
Preparation of the Nitrating Mixture:
-
Carefully add 50 mL of concentrated sulfuric acid to the flask.
-
Begin stirring and allow the acid to cool to below 10 °C.
-
Slowly add 25 mL of fuming nitric acid to the dropping funnel.
-
Add the fuming nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature below 15 °C throughout the addition. This mixture of nitric and sulfuric acids is known as "mixed acid."
-
-
Addition of the Substrate:
-
Once the nitrating mixture is prepared and has cooled to below 10 °C, slowly add 10 g of 4-(trifluoromethyl)benzonitrile to the reaction flask. The addition should be done in small portions to control the exotherm.
-
Maintain the reaction temperature between 10-20 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This should be done slowly and in a fume hood.
-
A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized or purified by column chromatography. A typical recrystallization solvent is ethanol or a mixture of ethanol and water.
-
Purification and Characterization
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain the temperature between 10-20 °C during the addition of the substrate. | Higher temperatures can lead to the formation of dinitrated byproducts and increase the risk of a runaway reaction. |
| Acid Ratio | A 2:1 volume ratio of H₂SO₄ to HNO₃ is generally effective. | This ratio ensures the complete formation of the nitronium ion. |
| Reaction Time | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | Over- or under-reacting can lead to lower yields and the formation of impurities. |
| Work-up | Pouring the reaction mixture onto ice is a critical step for quenching the reaction and precipitating the product. | This method safely neutralizes the strong acids and allows for easy isolation of the product. |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or slightly increase the temperature (with caution).
-
Loss during work-up: Ensure efficient extraction and minimize transfers.
-
-
Formation of Byproducts:
-
Dinitration: Maintain a lower reaction temperature and avoid a large excess of the nitrating agent.
-
Oxidation: Ensure the starting material is pure and the reaction is not overheated.
-
Conclusion
The synthesis of this compound from 4-(trifluoromethyl)benzonitrile is a robust and scalable process when performed with careful control of the reaction conditions. Adherence to the safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed procedure and troubleshooting guide provided in these application notes should enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. University of Washington.
- Chemistry 125. (n.d.). Electrophilic Aromatic Substitution.
- LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution.
- Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Organic Chemistry Tutor. (2019). Nitration of aromatic compounds. YouTube.
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Application Note: Regioselective Nitration of 4-(Trifluoromethyl)benzonitrile
Abstract
This document provides a comprehensive technical guide for the laboratory-scale nitration of 4-(trifluoromethyl)benzonitrile to selectively synthesize 2-nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. We delve into the mechanistic principles governing the reaction's regioselectivity, provide a detailed, field-tested experimental protocol, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and process development professionals working in organic synthesis.
Introduction: Synthetic & Mechanistic Context
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS) reactions, enabling the introduction of a nitro group that serves as a versatile synthetic handle for further transformations, most notably reduction to an amine.[1] The substrate, 4-(trifluoromethyl)benzonitrile, presents a unique case for regioselectivity due to the presence of two powerful electron-withdrawing groups (EWGs), the trifluoromethyl (-CF₃) and cyano (-CN) groups, positioned para to each other.
Both the -CF₃ and -CN groups are strongly deactivating and meta-directing.[2] This deactivation necessitates potent nitrating conditions to generate a sufficiently electrophilic species, the nitronium ion (NO₂⁺), capable of overcoming the high activation energy barrier of the aromatic ring.[3][4][5] The primary challenge and point of scientific interest in this reaction is predicting and controlling the position of nitration on a disubstituted, heavily deactivated ring. The protocol herein is designed to favor the formation of the 2-nitro isomer, a valuable building block in medicinal chemistry.
Reaction Mechanism & Regioselectivity
The nitration proceeds via a classical electrophilic aromatic substitution mechanism.
Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][5] This is the active electrophile in the reaction.
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the benzonitrile ring attacks the nitronium ion. This is the rate-determining step, as it temporarily disrupts the ring's aromaticity, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex.[4][5]
Step 3: Regioselectivity - The Directing Effects of -CN and -CF₃ The position of attack is dictated by the stability of the resulting sigma complex. Both the -CN and -CF₃ groups are meta-directors. Let's analyze the two possible positions for nitration (ortho to either existing group):
-
Attack at C-2 (ortho to -CN): The positive charge in the resonance structures of the sigma complex is never placed on the carbon atom directly attached to the electron-withdrawing cyano group. This is a relatively more stable arrangement.
-
Attack at C-3 (ortho to -CF₃): Similarly, attack at this position avoids placing the positive charge adjacent to the trifluoromethyl group.
While both groups are meta-directors, the cyano group's directing effect typically governs the substitution to yield 2-nitro-4-(trifluoromethyl)benzonitrile as the major product. This outcome is rationalized by considering the relative deactivating strengths and steric hindrance of the two groups.
Step 4: Deprotonation and Re-aromatization A weak base in the mixture, typically the hydrogen sulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product.[3]
4.3 Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 1.2 mL of fuming nitric acid (≥90%) to 5.0 mL of concentrated sulfuric acid (98%). Perform this addition in an ice-water bath to maintain the temperature below 10°C. Swirl gently to mix. Caution: Highly exothermic and corrosive.
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture. Place the flask in a larger ice-salt bath.
-
Substrate Addition: Add 10.0 mL of concentrated sulfuric acid to the reaction flask and cool to 0°C. With stirring, slowly add 4.3 g (25.1 mmol) of 4-(trifluoromethyl)benzonitrile. Ensure it dissolves completely.
-
Nitration: Begin the dropwise addition of the nitrating mixture from the dropping funnel to the stirred solution in the flask. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup - Quenching: Prepare a 600 mL beaker containing approximately 200 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate (the crude product) should form. Caution: This step is highly exothermic and may cause splashing. Perform behind a blast shield.
-
Isolation: Allow the ice to melt completely. Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Drying: Dry the crude product under vacuum. A preliminary yield can be taken at this stage. The product is typically an off-white or pale yellow solid.
-
Purification: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Alternatively, for smaller scales or difficult separations, purification can be achieved by column chromatography on silica gel.
Data & Expected Results
The nitration of deactivated aromatic rings can be sensitive to reaction conditions. The following table outlines typical parameters and expected outcomes.
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | 0-5°C | Controls the highly exothermic reaction, minimizes the formation of dinitrated byproducts and oxidative degradation. [2] |
| Reaction Time | 1-3 hours | Sufficient for complete conversion of the deactivated substrate. Monitor by TLC/GC to avoid extended reaction times. |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Provides the high concentration of nitronium ions necessary to react with a strongly deactivated aromatic ring. [4] |
| Stoichiometry | ~1.2-1.5 eq. HNO₃ | A slight excess of the nitrating agent ensures complete conversion of the starting material. |
| Expected Yield | 75-90% | Yields are typically good but can be affected by temperature control and the efficiency of the workup procedure. |
| Major Product | 2-Nitro-4-(trifluoromethyl)benzonitrile | Regioselectivity is governed by the directing effects of the -CN and -CF₃ groups. |
Troubleshooting & Optimization
-
Low Conversion: If the reaction stalls, ensure the nitrating agents are of high concentration and the temperature has not exceeded the recommended range, which can decompose the nitronium ion. The reaction time may be cautiously extended.
-
Formation of Byproducts: The presence of multiple spots on TLC may indicate dinitration or side reactions. This is typically caused by excessively high temperatures or using too large an excess of the nitrating agent.
-
Difficult Purification: If the product oils out during recrystallization, adjust the solvent system or resort to column chromatography. Ensure the crude product is thoroughly washed during workup to remove residual acids, which can complicate purification.
References
-
Queiroz, J. F. et al. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry - ACS Publications. [Link]
- (2021). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
-
(n.d.). Electrophilic substitution-Nitration of aromatic rings. Creative Chemistry. [Link]
-
(2019). Synthesis method of p-trifluoromethyl benzonitrile compound. Eureka | Patsnap. [Link]
-
(2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office - EP 3696164 A1. [Link]
-
Smith, K. et al. (2003). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. -ORCA - Cardiff University. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- (2021). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
(n.d.). EAS-Nitration. OpenOChem Learn. [Link]
-
(2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. [Link]
-
Wang, K. et al. (2018). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
-
(n.d.). Handling nitric acid Definition. Fiveable. [Link]
-
(2016). How can I safely handle a concentrated (fuming) nitric acid spill?. Chemistry Stack Exchange. [Link]
-
Liljenberg, M. et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]
- (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- (2009). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
NileRed. (2018). Making fuming nitric acid. YouTube. [Link]
-
(n.d.). CHAPTER 4. Scribd. [Link]
-
(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. University of Connecticut. [Link]
-
Liljenberg, M. et al. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]
-
(n.d.). FlowSyn™ Application Note 22: Flow Nitration. Asynt. [Link]
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Application Note & Protocol: Laboratory-Scale Synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced functional materials. The protocol detailed herein utilizes the robust and versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for its ability to introduce a wide range of functionalities onto an aromatic ring.[1][2] Specifically, this guide outlines the cyanation of 2-Nitro-5-(trifluoromethyl)aniline via a two-step, one-pot process involving initial diazotization followed by a copper(I) cyanide-mediated displacement. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide guidelines for purification, characterization, and crucial safety procedures.
Scientific Principles and Rationale
The synthesis of this compound is efficiently achieved via the Sandmeyer reaction, which transforms a primary aromatic amine into a diverse array of substituted arenes.[3][4] The overall process can be dissected into two critical stages: the formation of an arenediazonium salt and its subsequent substitution.
Stage 1: Diazotization The reaction commences with the diazotization of the starting material, 2-Nitro-5-(trifluoromethyl)aniline. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose explosively if isolated or heated. The low temperature ensures the salt remains in solution for the subsequent step.
Stage 2: Copper-Catalyzed Cyanation The second stage is the core Sandmeyer cyanation. The cold diazonium salt solution is added to a solution of copper(I) cyanide (CuCN). The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The copper(I) species catalyzes the reaction by transferring a single electron to the diazonium salt. This transfer facilitates the release of dinitrogen (N₂), an exceptionally stable leaving group, and generates an aryl radical. This highly reactive intermediate then abstracts a cyanide ligand from the copper complex to form the target benzonitrile and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.
Reaction Mechanism Overview
Caption: Mechanism of the Sandmeyer reaction for benzonitrile synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving cyanides must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents | Purity | Equipment |
| 2-Nitro-5-(trifluoromethyl)aniline | ≥98% | 250 mL Three-neck round-bottom flask |
| Sodium Nitrite (NaNO₂) | ≥97% | 100 mL Dropping funnel |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Grade | Magnetic stirrer with stir bar |
| Copper(I) Cyanide (CuCN) | ≥98% | Ice-salt water bath |
| Sodium Cyanide (NaCN) | ≥95% | Thermometer (-20 to 100 °C) |
| Dichloromethane (CH₂Cl₂) | ACS Grade | 500 mL Separatory funnel |
| Sodium Hydroxide (NaOH) | ACS Grade | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard laboratory glassware |
| Deionized Water | - | pH paper or meter |
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-Nitro-5-(trifluoromethyl)aniline | 206.13 | 10.3 g | 0.050 | 1.0 |
| Concentrated HCl | 36.46 | 15 mL | ~0.18 | ~3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 0.055 | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 5.37 g | 0.060 | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 3.18 g | 0.065 | 1.3 |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt
-
In the 250 mL three-neck flask, combine 10.3 g (0.050 mol) of 2-Nitro-5-(trifluoromethyl)aniline with 50 mL of deionized water and 15 mL of concentrated HCl. Stir the mixture to form a fine slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential.
-
In a separate beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the aniline slurry over 30-40 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
After the addition is complete, stir the resulting solution for an additional 15 minutes in the cold bath. This pale yellow solution is the diazonium salt, which should be used immediately.
Part B: The Sandmeyer Cyanation Reaction
-
In a separate 500 mL beaker, carefully dissolve 5.37 g (0.060 mol) of copper(I) cyanide and 3.18 g (0.065 mol) of sodium cyanide in 60 mL of deionized water with stirring. Gently warm the mixture to about 50 °C if necessary to achieve a clear solution, then cool it back down to room temperature.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat it to 50–60 °C for 30 minutes to ensure the reaction goes to completion. The evolution of gas should cease.
-
Cool the reaction mixture back to room temperature.
Part C: Work-up and Product Isolation
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Wash the combined extracts sequentially with 50 mL of 1 M NaOH solution (to remove any acidic byproducts) and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
Purification
The crude product, typically a light yellow solid[5], can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₃F₃N₂O₂[5] |
| Molecular Weight | 216.12 g/mol [5] |
| Appearance | Light yellow to yellow solid[5] |
| Boiling Point | 304 °C[5] |
| Mass Spec (EI) | m/z 216 (M⁺) |
| ¹H NMR (CDCl₃, predicted) | δ 8.6-8.8 (d), δ 8.4-8.6 (dd), δ 7.9-8.1 (d) ppm |
| FT-IR (KBr, predicted) | ~2230 cm⁻¹ (C≡N stretch), ~1540 & 1350 cm⁻¹ (NO₂ stretches), ~1100-1300 cm⁻¹ (C-F stretches) |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid), monitored by a UV detector.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the aromatic ring and the correct placement of substituents.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of the target compound.
Critical Safety Precautions
-
Extreme Toxicity of Cyanides: Sodium cyanide (NaCN) and copper(I) cyanide (CuCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Always handle solid cyanides and their solutions in a high-efficiency fume hood.
-
Diazonium Salt Instability: Arenediazonium salts are notoriously unstable and can be explosive in their solid, dry state. Never attempt to isolate the diazonium salt. Keep the solution cold at all times and use it immediately after preparation.
-
Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. Treat the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
References
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Gondal, S., & Singh, G. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-21. Retrieved from [Link]
-
5-Nitro-2-(Trifluoromethyl)Benzonitrile. (n.d.). Methylamine Supplier. Retrieved from [Link]
- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene. (n.d.). Google Patents.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (n.d.). Google Patents.
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. (n.d.). Google Patents.
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles. (n.d.). Google Patents.
-
2-Amino-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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- 5. This compound CAS#: 16499-52-8 [amp.chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of 2-Nitro-5-(trifluoromethyl)benzonitrile by Recrystallization: An Application Note & Protocol
This technical guide provides a comprehensive protocol for the purification of 2-Nitro-5-(trifluoromethyl)benzonitrile via recrystallization. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a high-purity starting material for their synthetic applications. This document emphasizes the underlying chemical principles to empower users to troubleshoot and adapt the protocol as needed.
Introduction: The Importance of Purity
This compound is a key building block in medicinal chemistry and materials science. The presence of nitro, trifluoromethyl, and nitrile functional groups makes it a versatile precursor for a variety of complex molecular architectures. However, residual impurities from its synthesis, such as regioisomers, unreacted starting materials, or byproducts from side reactions, can significantly hinder downstream reactions, leading to lower yields, difficult purification of subsequent products, and potentially misleading biological data.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can yield highly pure crystalline material, making it an indispensable step in many synthetic workflows.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the careful selection of an appropriate solvent. An ideal solvent for this purpose should exhibit the following characteristics[2]:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound when heated to its boiling point.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Due to the polar nature of the nitro group and the overall molecular structure, polar organic solvents are generally good starting points for solubility tests.[2] For compounds like this compound, which possess both polar and non-polar characteristics, a mixed-solvent system may be necessary to achieve the desired solubility profile.[3]
Potential Impurities in this compound Synthesis
Understanding the potential impurities is crucial for designing an effective purification strategy. Depending on the synthetic route, common impurities may include[4]:
-
Regioisomers: Isomeric forms of the product with the nitro group at a different position on the aromatic ring.
-
Unreacted Starting Materials: Residual precursors from the nitration or cyanation steps.
-
Dinitro Byproducts: Over-nitration can lead to the formation of dinitrated species.
-
Acidic Impurities: Residual mineral acids from the nitration process can often be present.[5]
Washing the crude product with a dilute basic solution, such as aqueous ammonia or sodium bicarbonate, can be an effective preliminary step to remove acidic impurities before recrystallization.[5]
Recommended Solvents for Recrystallization
Based on the structure of this compound and the solubility of analogous compounds, the following solvents and solvent systems are recommended for initial screening. A structurally similar compound, 2-Methyl-5-nitrobenzonitrile, is reported to be soluble in ethanol.
| Solvent/System | Rationale & Properties |
| Isopropanol | A moderately polar alcohol that often provides a good balance of solubility for nitroaromatic compounds. |
| Ethanol | Similar to isopropanol, readily available and effective for many polar organic molecules. |
| Toluene | A non-polar aromatic solvent that may be suitable, especially if the crude product is oily. Expected to have good solubility.[6] |
| Dichloromethane | A versatile solvent with good solvating power for a wide range of organic compounds.[6] |
| Ethanol/Water | A mixed-solvent system where the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added to induce crystallization upon cooling. |
| Toluene/Heptane | A non-polar mixed-solvent system. The compound is dissolved in hot toluene, and heptane is added to decrease solubility. |
Detailed Recrystallization Protocol
This protocol outlines the steps for a single-solvent recrystallization. The principles can be adapted for a two-solvent system.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass funnel
-
Fluted filter paper
-
Buchner funnel and filtration flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Activated charcoal (optional, for colored impurities)
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage. Heat the test tube; an ideal solvent will dissolve the solid completely near its boiling point.[7] Allow the tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.[8] Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Swirl the flask and gently heat for a few minutes.[7]
-
Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a lower-boiling point solvent.[3] |
| No Crystal Formation | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.[2] |
| Low Recovery | The chosen solvent is too effective, keeping the product dissolved even at low temperatures; premature crystallization during hot filtration. | Re-evaluate the solvent choice. Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated for hot filtration.[2] |
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning-level hazard and is harmful if swallowed. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. Careful solvent selection and adherence to a systematic protocol are paramount for achieving high purity. This guide provides a robust framework for researchers to obtain material of a quality suitable for the most demanding synthetic applications.
References
-
ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved from [Link]
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Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile. Methylamine Supplier. Retrieved from [Link]
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
ResearchGate. (2014). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
Comprehensive Analytical Characterization of 2-Nitro-5-(trifluoromethyl)benzonitrile
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for structural elucidation, purity assessment, and quantitative analysis. We present an integrated workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) groups, make it a versatile building block.[1] Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is essential to ensure identity, purity, and quality, thereby guaranteeing the consistency and safety of the final product.
This guide moves beyond a simple listing of procedures. It establishes a self-validating analytical framework, where orthogonal techniques are used to corroborate findings, ensuring the highest degree of confidence in the results.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the foundation of robust analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and sample handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |
| Molecular Weight | 216.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents such as dichloromethane, acetonitrile, and toluene. | [2] |
| InChI Key | FHFVTHPGDCWXTD-UHFFFAOYSA-N |
Integrated Analytical Workflow
For a complete characterization, no single technique is sufficient. A multi-faceted approach is required, where each method provides a unique piece of the puzzle. The following workflow ensures both structural confirmation and accurate purity determination.
Caption: Integrated workflow for comprehensive analysis.
Part 1: Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the aromatic proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides a highly sensitive and specific signal for the trifluoromethyl group. The combination of these three experiments provides a complete picture of the molecule's carbon-hydrogen framework and fluorine substitution pattern.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is suitable due to the compound's solubility in organic solvents.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration if quantification is needed.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[3]
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse acquisition.
-
Spectral Width: A range centered around -60 to -65 ppm is expected for an aromatic -CF₃ group.[4]
-
Number of Scans: 64-256 scans. ¹⁹F is a highly sensitive nucleus.
-
-
Data Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Analyze chemical shifts, coupling constants, and integration to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[5] For this molecule, FT-IR is crucial for confirming the nitrile, nitro, and trifluoromethyl groups through their characteristic vibrational frequencies.
Protocol: FT-IR Analysis using ATR
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal preparation. Place a small amount of the solid powder directly onto the ATR crystal.[3]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected before the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands. The presence of sharp, intense peaks in the expected regions confirms the functional groups.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Rationale |
| C≡N (Nitrile) Stretch | 2240 - 2220 | A strong, sharp peak characteristic of the nitrile triple bond.[6] |
| NO₂ (Nitro) Stretch | 1550 - 1500 (asymmetric)1360 - 1320 (symmetric) | Two strong absorptions are expected for the nitro group. |
| C-F (Trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions are characteristic of C-F bonds. |
| C=C (Aromatic) Stretch | 1600 - 1450 | Multiple peaks indicating the aromatic ring. |
| C-H (Aromatic) Stretch | 3100 - 3000 | Weak to medium peaks from the C-H bonds on the benzene ring. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[7] Coupling MS with a chromatographic technique like Gas Chromatography (GC-MS) is highly effective, as it separates the analyte from non-volatile impurities before detection. Electron Ionization (EI) is the preferred method here as it generates reproducible fragmentation patterns that can be compared against spectral libraries.
A detailed protocol for GC-MS is provided in Section 5.2.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 216, corresponding to the molecular weight.
-
Key Fragments: Expect losses of NO₂ (m/z 170), CN (m/z 190), and other characteristic fragments resulting from the stable aromatic structure.
Part 2: Purity Determination and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for purity assessment of non-volatile organic compounds in the pharmaceutical industry.[8] A reversed-phase method (RP-HPLC) is the logical choice for this compound due to its moderate polarity. A C18 stationary phase provides excellent hydrophobic interaction, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention and separation of the main component from any related impurities. UV detection is ideal because the aromatic nitro-compound possesses a strong chromophore, ensuring high sensitivity.[9]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Stock Solution: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:10 with the mobile phase (e.g., 100 µL of stock into 900 µL of mobile phase) to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | System with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 50% to 95% B10-12 min: Hold at 95% B12-13 min: 95% to 50% B13-18 min: Hold at 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance determined by PDA scan) |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC serves as an excellent orthogonal technique to HPLC for purity analysis. It is particularly well-suited for identifying volatile impurities that might not be detected by HPLC. Using GC with a mass spectrometer (GC-MS) provides definitive peak identification, combining the separation power of GC with the detection specificity of MS.[7] A non-polar capillary column like a DB-5ms is chosen because it separates compounds primarily based on boiling point, which is a different mechanism than the polarity-based separation in RP-HPLC.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.[3]
-
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | GC system with a capillary column coupled to a Mass Spectrometer. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 400.[3] |
-
Data Analysis: Identify the peak for this compound in the Total Ion Chromatogram (TIC). Analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern. Identify any impurity peaks and use their mass spectra to propose their structures, often by comparison to a spectral library (e.g., NIST).
Conclusion
The analytical framework detailed in this application note provides a comprehensive and robust strategy for the characterization of this compound. By combining spectroscopic techniques (NMR, FT-IR, MS) for definitive structural confirmation with orthogonal chromatographic methods (HPLC, GC) for accurate purity assessment, researchers and quality control professionals can ensure the identity and quality of this critical pharmaceutical intermediate. This integrated approach embodies the principles of scientific integrity and provides a self-validating system for reliable and reproducible results.
References
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. PubChem. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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Lee, H. S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(3), 305–314. [Link]
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Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942. [Link]
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The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Modern Chemical Techniques. [Link]
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Application Notes and Protocols: 2-Nitro-5-(trifluoromethyl)benzonitrile as a Versatile Synthetic Intermediate
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Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Nitro-5-(trifluoromethyl)benzonitrile as a pivotal intermediate in organic synthesis. We delve into the compound's reactivity, highlighting its utility in constructing complex molecular architectures, particularly pharmacologically active agents. Detailed, field-proven protocols for key transformations, including the selective reduction of the nitro group and subsequent derivatization of the resulting aniline, are presented. The causality behind experimental choices, safety considerations, and data interpretation are discussed to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic compound featuring three distinct and reactive functional groups: a nitro group, a trifluoromethyl group, and a nitrile group. This unique combination of electron-withdrawing groups makes the aromatic ring electron-deficient and activates it for specific transformations.
The trifluoromethyl (-CF3) group is a key pharmacophore in modern drug design.[1] Its inclusion can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The nitro (-NO2) and nitrile (-CN) groups are versatile synthetic handles that can be transformed into a wide array of other functionalities, most notably amines and carboxylic acids or amides, respectively.
The primary utility of this intermediate lies in its role as a precursor to 4-amino-2-(trifluoromethyl)benzonitrile, a crucial building block for the synthesis of non-steroidal antiandrogen drugs like Bicalutamide and Nilutamide, which are used in the treatment of prostate cancer.[3][4]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound hinges on the selective manipulation of its functional groups. The general strategy involves the reduction of the nitro group to an amine, which then serves as a nucleophile for subsequent bond-forming reactions.
Caption: General synthetic workflow utilizing the intermediate.
Key Transformation: Selective Reduction of the Nitro Group
A critical step in utilizing this intermediate is the selective reduction of the nitro group to an amine without affecting the nitrile or trifluoromethyl groups. Several methods can achieve this transformation, each with its own advantages and considerations.[5][6]
Commonly Employed Reduction Methods:
| Reducing Agent System | Solvent(s) | Typical Conditions | Yield (%) | Key Considerations & Causality |
| Catalytic Hydrogenation | Methanol, Ethanol, Ethyl Acetate | H2 (gas), Pd/C or PtO2 catalyst, RT to 50°C | >90 | Highly efficient and clean. Requires specialized hydrogenation equipment. Catalyst selection is crucial to avoid reduction of the nitrile group.[7] |
| Metal/Acid Reduction | Ethanol, Acetic Acid, HCl | SnCl2, Fe, Zn | 70-90 | Cost-effective and does not require high-pressure equipment. Work-up can be cumbersome due to the formation of metal salts.[8] Stoichiometric amounts of metal are required.[7] |
| Transfer Hydrogenation | Methanol, Ethanol | Ammonium formate, Hydrazine hydrate, Pd/C catalyst | 85-95 | Avoids the use of gaseous hydrogen. The reaction is often exothermic and requires careful temperature control.[9] |
Protocol: Catalytic Hydrogenation of this compound
This protocol provides a standard procedure for the selective reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst. The choice of a heterogeneous catalyst simplifies product purification.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (Anhydrous)
-
Hydrogen gas (H2)
-
Celite® or other filtration aid
-
Parr Hydrogenation Apparatus or similar
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: To the vessel, add this compound (1.0 eq). Under an inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol%). Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Seal the reactor. Purge the system several times with H2 gas to remove the inert atmosphere. Pressurize the vessel with H2 to the desired pressure (typically 50 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in H2 pressure. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (no further H2 uptake), carefully vent the excess H2 and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-Amino-2-(trifluoromethyl)benzonitrile. The product can be further purified by recrystallization if necessary.[10]
Self-Validation: The success of the reduction can be confirmed by TLC analysis (disappearance of the starting material spot and appearance of a new, more polar spot for the amine) and spectroscopic methods (¹H NMR will show the appearance of a broad singlet corresponding to the -NH2 protons).
Application in the Synthesis of Bicalutamide
Bicalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[3] Its synthesis provides an excellent case study for the application of this compound's derivative, 4-Amino-2-(trifluoromethyl)benzonitrile.[11]
Caption: Simplified workflow for Bicalutamide synthesis.
Protocol: Amide Coupling to form a Bicalutamide Precursor
This protocol details the coupling of 4-Amino-2-(trifluoromethyl)benzonitrile with an activated carboxylic acid derivative, a key step in the synthesis of Bicalutamide.[12][13]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)
-
2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid chloride (1.1 eq)
-
Anhydrous Toluene
-
4-Dimethylaminopyridine (DMAP) (1.1 eq)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the acid chloride in anhydrous toluene.
-
Base Addition: Add DMAP to the solution while maintaining the temperature at room temperature. Stir the resulting suspension for 10 minutes. DMAP acts as a nucleophilic catalyst to facilitate the acylation of the amine.
-
Amine Addition: Prepare a separate solution of 4-Amino-2-(trifluoromethyl)benzonitrile in anhydrous toluene. Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 75-80°C. Monitor the reaction for the disappearance of the amine by TLC (eluent: ethyl acetate/toluene 75/25). The reaction is typically complete in 8-10 hours.
-
Work-up: After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl propionamide, can be purified by column chromatography or recrystallization.[12]
Expert Insight: The choice of an acid chloride as the coupling partner ensures a high-driving force for the reaction. DMAP is a superior catalyst to simpler tertiary amines like triethylamine in this context due to its ability to form a highly reactive acylpyridinium intermediate.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Nitroaromatic compounds can be energetic and should be handled with care, especially when performing reactions at elevated temperatures or pressures.[7]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic importance is particularly evident in the preparation of complex pharmaceutical agents. The ability to selectively transform the nitro group into an amine, while preserving the nitrile and trifluoromethyl moieties, opens up a vast chemical space for the development of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this key building block in their synthetic endeavors.
References
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Wikipedia. (2024). Bicalutamide. Retrieved from [Link]
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Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Retrieved from [Link]
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MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
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Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]
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Chemdad. (n.d.). 2-Amino-5-trifluoromethylbenzonitrile. Retrieved from [Link]
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SciSpace. (2024). Chemical Biology. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]
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Agrochemicals. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [Link]
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YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). 2-Methyl-5-nitro-benzonitrile. PubMed. Retrieved from [Link]
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ResearchGate. (2023). Study of hydrolysis of benzonitrile. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (1971). Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
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ResearchGate. (2019). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem. Retrieved from [Link]
- Google Patents. (2016). Production method of 2-methyl-5-nitrophenol. CN105837452A.
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Application Note: 2-Nitro-5-(trifluoromethyl)benzonitrile as a Key Starting Material for Novel Antitubercular Agents
Introduction: The Imperative for Novel Antitubercular Therapies and the Role of Fluorinated Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1] Fluorinated organic molecules have emerged as a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of drug candidates.[2] The trifluoromethyl (-CF3) group, in particular, is a valuable pharmacophore in antitubercular drug design. Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to molecular targets.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Nitro-5-(trifluoromethyl)benzonitrile as a strategic starting material in the synthesis of a promising class of antitubercular agents known as benzothiazinones (BTZs). We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the mechanism of action of these potent inhibitors.
The Strategic Advantage of this compound in Benzothiazinone Synthesis
The this compound scaffold contains two critical functionalities essential for the synthesis of potent benzothiazinone-based antitubercular agents:
-
The Nitro Group: This electron-withdrawing group is not merely a synthetic handle but is crucial for the mechanism of action of the final drug candidates. The nitro group is enzymatically reduced within Mycobacterium tuberculosis to a nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of the target enzyme, DprE1, leading to irreversible inhibition.[1]
-
The Trifluoromethyl Group: As previously mentioned, the -CF3 group enhances the drug-like properties of the molecule. It contributes to increased lipophilicity, which can improve cell wall penetration in the notoriously impermeable mycobacteria, and can enhance metabolic stability, leading to a longer in vivo half-life.[2]
The synthetic strategy outlined herein focuses on the conversion of this compound into the key intermediate, 2-Nitro-5-(trifluoromethyl)benzoic acid , which serves as the direct precursor for the construction of the benzothiazinone core.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a multi-step process, beginning with the hydrolysis of the nitrile, followed by the formation of the benzothiazinone ring system.
Caption: Synthetic workflow from this compound to a benzothiazinone antitubercular agent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final benzothiazinone compounds.
Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)benzoic Acid
This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid. This is a critical first step to enable subsequent reactions for building the benzothiazinone scaffold.
Rationale: The conversion of a benzonitrile to a benzoic acid is a classic transformation in organic synthesis. Acid- or base-catalyzed hydrolysis proceeds via the formation of a benzamide intermediate. Given the presence of the electron-withdrawing nitro and trifluoromethyl groups, harsh reaction conditions may be necessary to drive the hydrolysis to completion.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 216.12 | 10.0 g |
| Sulfuric Acid (98%) | - | 98.08 | 50 mL |
| Water | - | 18.02 | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of water. Caution: This is a highly exothermic process; perform the addition slowly and with cooling in an ice bath.
-
To the cooled sulfuric acid solution, add 10.0 g of this compound.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice with vigorous stirring.
-
A precipitate of 2-Nitro-5-(trifluoromethyl)benzoic acid will form. Collect the solid by vacuum filtration.
-
Wash the crude product with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield the desired benzoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a 2-Amino-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][3]thiazin-4-one (BTZ) Analog
This protocol outlines the construction of the benzothiazinone ring system from the synthesized benzoic acid, following a well-established route for the synthesis of BTZ043.[1][3]
Rationale: This multi-step, one-pot procedure involves the initial activation of the carboxylic acid to a more reactive acyl chloride. This is followed by reaction with a thiocyanate salt to form a reactive benzoyl isothiocyanate intermediate. In situ reaction with a desired amine leads to a thiourea derivative, which then undergoes intramolecular cyclization to form the final benzothiazinone ring.
Sources
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- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Benzothiazinones
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Emergence of Benzothiazinones in Anti-Tuberculosis Therapy
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutics with unique mechanisms of action.[1][2] Within this landscape, 8-nitro-4H-benzo[e][1][2]thiazin-4-ones (BTZs) have emerged as a highly promising class of antitubercular agents.[1][3] Compounds such as BTZ043 and Macozinone (PBTZ169) have advanced to clinical studies, demonstrating potent activity against Mycobacterium tuberculosis (Mtb).[1][3]
The potent bactericidal effect of BTZs stems from their inhibition of the flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[3][4] This enzyme is crucial for the biosynthesis of arabinans, essential components of the mycobacterial cell wall.[5] The BTZ scaffold acts as a suicide inhibitor; the nitro group is reduced within the DprE1 active site to a nitroso derivative, which then covalently binds to a key cysteine residue (Cys387), inactivating the enzyme and leading to cell lysis.[5][6][7][8]
Given the therapeutic potential of the benzothiazinone core, the development of efficient and versatile synthetic routes to access a diverse range of analogs is of paramount importance for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.[9][10] This guide provides a detailed protocol for the synthesis of benzothiazinone derivatives, focusing on a modern and highly efficient "thiourea pathway." This approach offers significant advantages over classical methods in terms of yield, safety, and operational simplicity.
Strategic Overview: The Thiourea Pathway to Benzothiazinones
While several synthetic routes to benzothiazinones have been reported, many rely on multi-step procedures or involve hazardous reagents.[11] Classical methods like the acylisothiocyanate, dithiocarbamate, and alkylxanthogenate pathways often start from substituted 2-chlorobenzoic acid derivatives but may use toxic and flammable reagents like carbon disulfide.[11][12]
This guide focuses on a more recent and efficient approach: the thiourea pathway .[1][11] This method is distinguished by its ability to form the thiazinone ring system in a single synthetic step from a 2-chlorobenzoyl chloride and an N,N-dialkylthiourea.
Key Advantages of the Thiourea Pathway:
-
High Efficiency: The reaction of a 2-chlorobenzoic acid chloride with a thiourea reproducibly provides high yields, often significantly greater than other methods.[1][11]
-
Operational Simplicity: The pathway allows for the introduction of both the nitrogen and sulfur atoms of the thiazinone ring in one step, streamlining the synthetic sequence.[1][11]
-
Improved Safety Profile: This route avoids the use of highly toxic and flammable reagents such as carbon disulfide and methyl iodide, which is advantageous for both laboratory-scale and potential scale-up operations.[11]
-
Versatility: The method is applicable to the preparation of a wide variety of BTZ analogs by simply varying the N,N-dialkylthiourea intermediate.[1]
The overall workflow, which will be detailed in the protocols below, is summarized in the following diagram.
Caption: High-level workflow for benzothiazinone synthesis.
Part 1: Synthesis of the Key Precursor: 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
The most common and well-documented starting point for the synthesis of potent antitubercular benzothiazinones like BTZ043 is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[3][13] This key precursor can be readily prepared from the commercially available 2-chloro-5-(trifluoromethyl)benzonitrile.
While the topic specifies 2-Nitro-5-(trifluoromethyl)benzonitrile as the starting material, its direct conversion to the required 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is not straightforward. The established and more direct route involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, followed by hydrolysis of the nitrile group. However, a more direct synthesis of the benzoic acid involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, which is reported to proceed readily.[3][4]
Protocol 1: Preparation of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
This protocol is adapted from literature procedures for the nitration of substituted benzonitriles.[3][4]
Reaction Scheme:
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Application Notes and Protocols for 2-Nitro-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent and effective active ingredients. The trifluoromethyl (-CF₃) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered electronic characteristics that can lead to heightened biological activity.[1] 2-Nitro-5-(trifluoromethyl)benzonitrile is a key trifluoromethylated building block, serving as a versatile precursor for a range of agrochemicals, including fungicides and herbicides.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a specific focus on the multi-step synthesis of the fungicide flutolanil . The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Core Application: Synthesis of the Fungicide Flutolanil
Flutolanil is a systemic fungicide effective against a variety of plant pathogens.[2] Its synthesis from this compound is a multi-step process that highlights several key organic transformations. The overall synthetic pathway is outlined below.
Caption: Overall workflow for the synthesis of Flutolanil.
Step 1: Reduction of the Nitro Group
The initial and crucial step in this synthetic sequence is the selective reduction of the aromatic nitro group to a primary amine, yielding 2-amino-5-(trifluoromethyl)benzonitrile. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Protocol 1: Catalytic Hydrogenation of this compound
Principle: This reaction employs a palladium on carbon (Pd/C) catalyst to facilitate the addition of hydrogen across the nitro group. The choice of solvent and reaction conditions are critical to ensure the chemoselective reduction of the nitro group without affecting the nitrile or trifluoromethyl functionalities.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of 0.1-0.5 M.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and commence vigorous stirring.
-
Maintain the reaction at room temperature and monitor the uptake of hydrogen. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (cessation of hydrogen uptake or complete consumption of starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-(trifluoromethyl)benzonitrile, which can often be used in the next step without further purification.
Expected Yield: >95%
Step 2: Hydrolysis of the Nitrile Group
The next transformation involves the hydrolysis of the nitrile group in 2-amino-5-(trifluoromethyl)benzonitrile to a carboxylic acid. Basic hydrolysis is generally effective for this purpose.
Protocol 2: Basic Hydrolysis of 2-Amino-5-(trifluoromethyl)benzonitrile
Principle: Under strong basic conditions and elevated temperatures, the nitrile group is hydrolyzed first to a primary amide and then to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[4]
Materials:
-
2-Amino-5-(trifluoromethyl)benzonitrile
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 5 M NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas and by TLC analysis.
-
Continue refluxing until the starting material is completely consumed (typically several hours).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3). A precipitate of 2-amino-5-(trifluoromethyl)benzoic acid will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 2-amino-5-(trifluoromethyl)benzoic acid.
Expected Yield: 85-95%
Step 3: Deamination of the Amino Group
To arrive at the necessary precursor for flutolanil, the amino group of 2-amino-5-(trifluoromethyl)benzoic acid must be removed. This is effectively achieved through a diazotization reaction followed by reduction.
Protocol 3: Deamination via Diazotization and Reduction
Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is then replaced by a hydrogen atom upon treatment with a reducing agent such as hypophosphorous acid.[5][6]
Caption: Simplified mechanism of deamination.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Hypophosphorous Acid (H₃PO₂) (50% aqueous solution)
-
Ice
Procedure:
-
In a beaker, dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of concentrated acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, cool the hypophosphorous acid (a significant excess, e.g., 5-10 eq) to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight.
-
The product, 2-(trifluoromethyl)benzoic acid, may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Expected Yield: 60-80%
Step 4 & 5: Amide Bond Formation to Yield Flutolanil
The final steps in the synthesis of flutolanil involve the activation of the carboxylic acid and subsequent coupling with 3-isopropoxyaniline.
Protocol 4: Synthesis of Flutolanil via an Acyl Chloride Intermediate
Principle: 2-(Trifluoromethyl)benzoic acid is first converted to the more reactive 2-(trifluoromethyl)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] The acyl chloride then readily reacts with 3-isopropoxyaniline in the presence of a base to form the final amide product, flutolanil.[10][11]
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl Chloride (SOCl₂)
-
3-Isopropoxyaniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
Part A: Formation of 2-(Trifluoromethyl)benzoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber.
-
To the flask, add 2-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
Part B: Amide Coupling
-
In a separate flask, dissolve 3-isopropoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude flutolanil.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Expected Overall Yield for Step 4 & 5: 80-90%
| Step | Product | Typical Yield | Key Reagents |
| 1 | 2-Amino-5-(trifluoromethyl)benzonitrile | >95% | H₂, Pd/C |
| 2 | 2-Amino-5-(trifluoromethyl)benzoic acid | 85-95% | NaOH, HCl |
| 3 | 2-(Trifluoromethyl)benzoic acid | 60-80% | NaNO₂, H₃PO₂ |
| 4 & 5 | Flutolanil | 80-90% | SOCl₂, 3-Isopropoxyaniline |
Safety and Handling Considerations
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It releases toxic gases (HCl and SO₂). All operations should be conducted in a fume hood.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged to prevent the formation of explosive mixtures with air.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex agrochemicals. The synthetic route to the fungicide flutolanil demonstrates a series of fundamental and robust organic transformations. By understanding the principles behind each step and adhering to the detailed protocols, researchers can effectively utilize this building block to develop novel and effective crop protection agents. The strategic use of such fluorinated intermediates will undoubtedly continue to drive innovation in the agrochemical industry.
References
-
Flutolanil. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of 2-fluorobenzoyl chloride. PrepChem. Available at: [Link]
-
Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Agrochemicals Intermediates. Available at: [Link]
- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. Available at: [Link]
-
Solved 72 BASIC HYDROLYSIS OF BENZONITRILE CN NH ОН 1. aq. | Chegg.com. Chegg. Available at: [Link]
-
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]
-
Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com. Chegg. Available at: [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature. Available at: [Link]
-
Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. National Institutes of Health. Available at: [Link]
-
Flutolanil [N-(3-isopropoxyphen-yl)-2-(trifluoro-meth-yl)benzamide]. PubMed. Available at: [Link]
-
Mechanism of Deamination by Diazotization using H3PO2 : r/chemistry. Reddit. Available at: [Link]
- Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
-
Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Semantic Scholar. Available at: [Link]
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. PubMed Central. Available at: [Link]
-
Preparation of coupling partner 5. a) Triisopropylsilyl chloride (TIPSCl), imidazole, dichloromethane, 0 °C, 95. ResearchGate. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
New Diazo Process. Defense Technical Information Center. Available at: [Link]
Sources
- 1. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. reddit.com [reddit.com]
- 6. Diazotisation [organic-chemistry.org]
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- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Topic: Reaction of 2-Nitro-5-(trifluoromethyl)benzonitrile with Nucleophiles
An In-Depth Guide for Researchers
Abstract
2-Nitro-5-(trifluoromethyl)benzonitrile stands as a pivotal building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and advanced materials science. Its unique electronic architecture, characterized by three potent electron-withdrawing groups (nitro, trifluoromethyl, and nitrile), renders the aromatic core highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the reactivity of this substrate, focusing on the two predominant and synthetically valuable pathways: Nucleophilic Aromatic Substitution (SNAr) and the selective reduction of the nitro moiety. We delve into the mechanistic underpinnings, explain the rationale behind experimental design, and furnish detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Molecular Profile and Reactivity Analysis
Structural Features and Electronic Landscape
The reactivity of this compound is dictated by the powerful and synergistic electron-withdrawing effects of its substituents.
-
Nitro Group (-NO₂): Positioned at C2, it exerts a strong inductive (-I) and resonance (-M) effect. This group significantly acidifies the aromatic protons and, more critically, activates the ring for nucleophilic attack. It can also function as a leaving group in SNAr reactions.
-
Trifluoromethyl Group (-CF₃): Located at C5, this group is a potent inductive electron-withdrawer (-I effect) due to the high electronegativity of fluorine atoms. It further depletes the electron density of the benzene ring.
-
Nitrile Group (-CN): At C1, the nitrile group also contributes to the overall electron deficiency of the ring through both inductive and resonance effects (-I, -M).
The cumulative effect of these groups creates a profoundly electrophilic aromatic system, predisposing it to react readily with a wide range of nucleophiles.
Dominant Reaction Pathways
Two primary transformations are of significant synthetic interest, each leveraging a different aspect of the substrate's electronic nature.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr): This is often the most facile reaction. The strong activation provided by the ortho-nitro and para-trifluoromethyl groups makes the C2 position (bearing the nitro group) highly susceptible to attack by nucleophiles. In this pathway, the nitro group is displaced and acts as the leaving group.[1][2]
-
Pathway B: Selective Reduction of the Nitro Group: The conversion of the nitro group to a primary amine (-NH₂) is a foundational transformation in drug discovery. This reaction fundamentally alters the electronic character of the molecule, converting the strongly deactivating nitro substituent into a strongly activating, ortho-, para-directing amino group.[3] The primary challenge lies in achieving this reduction with high chemoselectivity, leaving the nitrile group intact.[4][5]
Visualization of Primary Reactive Fates
The choice of reagents and conditions dictates which pathway the substrate will follow, leading to structurally distinct and valuable products.
Caption: Competing reaction pathways for this compound.
Application Notes & Mechanistic Insights
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern synthesis, enabling the formation of C-N, C-O, and C-S bonds on activated aromatic rings.[6][7]
Mechanism: The Addition-Elimination Pathway
The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the nitro group (the ipso-carbon). This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the nitrite ion (NO₂⁻).
Caption: Experimental workflow for a typical SNAr amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
| Nucleophile Type | Typical Base | Temperature (°C) | Typical Yield |
| Primary Amine | K₂CO₃ | 80 - 100 | 75-95% |
| Phenol | Cs₂CO₃ | 100 - 120 | 70-90% |
| Thiophenol | K₂CO₃ | 60 - 80 | 80-98% |
Protocol 2: Selective Reduction of the Nitro Group using Tin(II) Chloride
This protocol details the synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile. [9] Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq.) and absolute ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution. The reaction is often exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Workup - Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more concentrated base like 5M NaOH with vigorous stirring until the pH is ~8. A thick, white precipitate of tin(IV) oxide/hydroxide will form.
-
Filtration/Extraction:
-
Option A (Filtration): Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Option B (Extraction): Add ethyl acetate to the mixture, stir vigorously for 30 minutes, and then filter through Celite®. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.
-
-
Washing: Combine the organic filtrates/layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or a short plug of silica gel.
Summary and Key Considerations
The reactivity of this compound is a classic example of how electronic factors govern synthetic outcomes.
| Feature | Pathway A: Nucleophilic Aromatic Substitution | Pathway B: Selective Nitro Reduction |
| Target Site | C2-carbon (ipso-substitution) | Nitro Group (-NO₂) |
| Key Reagents | Nucleophiles (Amines, Alkoxides, Thiolates) + Base | Reducing Agents (SnCl₂, Fe/HCl, H₂/Catalyst) |
| Typical Conditions | Polar aprotic solvent (DMSO, DMF), Heat (80-120 °C) | Protic solvent (Ethanol, Acetic Acid), Heat (Reflux) |
| Product Class | 2-Substituted-5-(trifluoromethyl)benzonitriles | 2-Amino-5-(trifluoromethyl)benzonitrile |
| Mechanistic Hallmark | Formation of a Meisenheimer complex | Stepwise electron transfer or catalytic hydrogenation |
| Critical Factor | Strength of the nucleophile and stability of the leaving group | Chemoselectivity of the reducing agent to preserve the nitrile group |
By carefully selecting the reaction partner and conditions, chemists can predictably steer the reaction towards either SNAr or nitro reduction, unlocking access to a diverse array of complex molecules from a single, versatile starting material.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Reddit. Reduction of nitro group in the presence of a nitrile : r/chemistry. (2018). [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). [Link]
-
Chrisp, P., & Williams, D. L. (1986). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Biochemical Journal, 239(2), 477–480. [Link]
-
Neves, I., et al. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 [sigmaaldrich.com]
Troubleshooting & Optimization
common side products in the synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are actively working with this important intermediate. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind the formation of frequent side products. Our goal is to empower you with the expertise to optimize your synthetic protocols, improve yield and purity, and confidently address experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its primary side products?
The most prevalent and industrially significant method for synthesizing this compound is through the regioselective nitration of 3-(trifluoromethyl)benzonitrile. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. While this route is direct, the directing effects of the trifluoromethyl (-CF3) and cyano (-CN) groups can lead to the formation of several undesired isomers.
The primary side products are regioisomers, including:
-
4-Nitro-3-(trifluoromethyl)benzonitrile
-
6-Nitro-3-(trifluoromethyl)benzonitrile
Additionally, under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), dinitrated byproducts can also be formed.
Q2: I am observing a significant amount of the 4-nitro and 6-nitro isomers in my crude product. What are the primary factors influencing the regioselectivity of the nitration?
The regioselectivity of the nitration of 3-(trifluoromethyl)benzonitrile is a delicate balance of electronic and steric effects. Both the -CN and -CF3 groups are meta-directing deactivators. However, their directing abilities are not absolute, leading to the formation of the undesired ortho and para isomers (relative to the cyano group).
Key factors influencing regioselectivity include:
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomers, leading to a decrease in regioselectivity. Maintaining a low and consistent temperature is crucial.
-
Rate of Addition: The slow, controlled addition of the nitrating agent can help to maintain a low reaction temperature and minimize localized "hot spots" that can promote side product formation.
-
Concentration of Reagents: The ratio of sulfuric acid to nitric acid can influence the concentration of the active nitronium ion (NO2+). Deviations from the optimal ratio can impact selectivity.
Q3: My reaction mixture has turned a dark brown or black color, and the yield is lower than expected. What could be the cause?
A dark coloration and reduced yield are often indicative of oxidative side reactions or decomposition. This can be caused by:
-
Excessively High Temperatures: Running the reaction at temperatures above the recommended range can lead to the oxidation of the starting material or product.
-
Contaminants in the Starting Material: The presence of impurities in the 3-(trifluoromethyl)benzonitrile can act as catalysts for decomposition.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of side reactions and product degradation.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Starting Material | 1. Insufficient nitrating agent.2. Reaction temperature too low.3. Inadequate reaction time. | 1. Ensure the correct stoichiometry of nitric acid is used.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Extend the reaction time, following the reaction progress by TLC or HPLC. |
| High Levels of Isomeric Impurities (4-nitro and 6-nitro) | 1. Reaction temperature too high.2. Rapid addition of nitrating agent.3. Incorrect ratio of acids. | 1. Maintain a consistently low reaction temperature (e.g., 0-5 °C).2. Add the nitrating agent dropwise with vigorous stirring.3. Carefully control the ratio of sulfuric acid to nitric acid as specified in a validated protocol. |
| Formation of Dinitro Byproducts | 1. Excess of nitrating agent.2. High reaction temperature.3. Extended reaction time. | 1. Use a stoichiometric amount of the nitrating agent.2. Maintain strict temperature control.3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography or recrystallization from a suitable solvent system.2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols: A Best-Practice Approach
Protocol 1: Regioselective Nitration of 3-(Trifluoromethyl)benzonitrile
This protocol is designed to maximize the yield of the desired 2-nitro isomer while minimizing the formation of side products.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or HPLC to ensure the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process: Workflow and Logic
Diagram 1: Synthesis and Side Product Formation
Caption: Synthetic pathway to this compound and its common side products.
Diagram 2: Troubleshooting Logic for Impurity Formation
Caption: Decision-making workflow for addressing common impurities in the synthesis.
References
- Process for the preparation of this compound. (2014).
- Preparation method of 2-nitro-5-trifluoromethyl benzonitrile. (2013).
Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most direct and frequently employed method is the cyanation of a pre-functionalized benzene ring, specifically 4-chloro-3-nitrobenzotrifluoride. This route is favored because it avoids the challenges of controlling isomer formation that arise when nitrating 3-(trifluoromethyl)benzonitrile. The cyanation is typically a nucleophilic aromatic substitution reaction using a cyanide source, such as copper(I) cyanide.[1]
Q2: What are the primary challenges that lead to low yields in this synthesis?
The main obstacles to achieving high yields are:
-
Incomplete Cyanation: The C-Cl bond in 4-chloro-3-nitrobenzotrifluoride is activated by the nitro group, but forcing conditions are still required. Incomplete conversion is a common issue.
-
Side Reactions and Tar Formation: High reaction temperatures, while necessary for the cyanation reaction, can lead to decomposition and the formation of tarry byproducts, which complicates purification.[1]
-
Isomer Impurities: If the synthesis starts with the nitration of 3-(trifluoromethyl)benzonitrile, controlling the regioselectivity is extremely difficult. This leads to a mixture of isomers (e.g., 4-nitro, 6-nitro) that are challenging to separate from the desired 2-nitro product.[2]
-
Product Loss During Workup: The product can be lost during aqueous washes or inefficient extraction and purification steps.
Q3: Why is strict temperature control so critical for this reaction?
For the cyanation route , the reaction requires high temperatures (typically 150-200°C) to proceed at a reasonable rate.[1] However, exceeding the optimal temperature can lead to the degradation of the starting material and product, resulting in lower yields and the formation of difficult-to-remove impurities.
For a nitration route , temperature control is crucial for managing both reaction rate and selectivity. Nitration is highly exothermic, and lower temperatures (e.g., -40°C to 10°C) are often employed to minimize the formation of unwanted isomers and prevent over-nitration.[2][3]
Q4: How do I select the appropriate solvent for the cyanation reaction?
The ideal solvent must be polar aprotic and have a high boiling point to accommodate the required reaction temperatures. Solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred because they effectively dissolve the reactants and stabilize the charged intermediates of the nucleophilic aromatic substitution mechanism.[1]
Synthesis Workflow and Decision Making
The following diagram illustrates the recommended synthetic pathway and key decision points for troubleshooting.
Caption: Recommended synthesis workflow and troubleshooting logic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| 1. Low Yield / Incomplete Reaction | A. Inactive Reagents: The quality of copper(I) cyanide is critical. Old or poorly stored CuCN can be partially oxidized and inactive. | A. Action: Use freshly purchased, high-purity CuCN. Consider pre-treating the CuCN to ensure it is a fine, reactive powder. |
| B. Insufficient Temperature/Time: The reaction is slow and requires significant thermal energy to overcome the activation barrier.[1] | B. Action: Ensure the internal reaction temperature reaches the target (150-200°C). Use a high-boiling solvent like NMP or sulfolane. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. | |
| C. Poor Solvent Choice: A solvent that does not fully dissolve the reactants will hinder the reaction rate. | C. Action: Use a high-quality, anhydrous polar aprotic solvent such as NMP, DMF, or DMSO.[1] | |
| 2. Dark/Tarry Product (Significant Side Reactions) | A. Reaction Temperature is Too High: While high heat is necessary, excessive temperatures can cause decomposition of the nitro-aromatic compound. | A. Action: Reduce the reaction temperature by 10-15°C and increase the reaction time accordingly. Find the lowest possible temperature that still allows for complete conversion in a reasonable timeframe. |
| B. Presence of Oxygen: Trace oxygen can promote side reactions and polymerization at high temperatures. | B. Action: Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon) from start to finish.[1] | |
| 3. Formation of Isomeric Impurities | A. Starting Material Purity: The starting 4-chloro-3-nitrobenzotrifluoride may contain other isomers from its own synthesis. | A. Action: Verify the purity of the starting material by GC or NMR before beginning the reaction. Purify if necessary. |
| B. (If using a nitration route): Poor Regiocontrol: The -CF3 group is a meta-director and the -CN group is also a meta-director. Nitrating 3-(trifluoromethyl)benzonitrile will inherently produce a mixture of isomers. | B. Action: This route is not recommended. If it must be used, maintain very low temperatures (-20°C to 0°C) and add the nitrating agent very slowly to the substrate solution.[2][3] Be prepared for a difficult chromatographic separation. | |
| 4. Difficulty in Product Purification | A. Residual High-Boiling Solvent: Solvents like NMP or DMSO are difficult to remove completely. | A. Action: After the main workup, perform a steam distillation or vacuum distillation to remove the solvent. The product can also be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture. |
| B. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic workup conditions, especially at elevated temperatures. | B. Action: Use dilute acid and base for washes and keep the temperature low during the workup. Wash the organic layer with a sodium bicarbonate solution to remove any acidic byproducts.[2] |
Experimental Protocol: Cyanation of 4-Chloro-3-nitrobenzotrifluoride
This protocol is based on established methods for similar cyanation reactions.[1]
Reagents & Equipment:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
Copper(I) Cyanide (1.1 - 1.2 eq)
-
N-Methyl-2-pyrrolidinone (NMP), anhydrous
-
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle
-
Ethyl acetate, brine, deionized water
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Charging Flask: To the flask, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.1 eq).
-
Add Solvent: Add anhydrous NMP (approx. 3-5 mL per gram of starting material).
-
Reaction: Begin stirring and heat the mixture to 170-180°C. The mixture will become a dark, homogeneous solution.
-
Monitoring: Monitor the reaction's progress using TLC or GC (a small aliquot can be taken, quenched in water, extracted, and analyzed). The reaction typically takes 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a stirred solution of aqueous ferric chloride or an aqueous solution of sodium cyanide to complex with the copper salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by vacuum distillation to yield this compound as a solid.
Key Parameter Optimization
The following diagram outlines the logical flow for optimizing the reaction yield.
Caption: Decision tree for reaction optimization.
References
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3. Sigma-Aldrich.
- 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Ossila.
- Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Process for the production of ortho-nitrobenzonitriles.
- Common side reactions and byproducts in 2-Nitrobenzamide synthesis. Benchchem.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
Sources
Technical Support Center: Regioselectivity in the Nitration of 4-(Trifluoromethyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the nitration of 4-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging electrophilic aromatic substitution. The presence of two powerful electron-withdrawing groups on the aromatic ring makes this reaction non-trivial, demanding a precise understanding of electronic effects and careful control of reaction conditions. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the expected major product from the nitration of 4-(trifluoromethyl)benzonitrile, and what is the scientific rationale for this regioselectivity?
Answer:
The nitration of 4-(trifluoromethyl)benzonitrile is expected to yield 2-nitro-4-(trifluoromethyl)benzonitrile as the major product. This outcome is a direct consequence of the competing directing effects of the two potent electron-withdrawing groups (EWGs) attached to the aromatic ring: the trifluoromethyl (-CF₃) group and the cyano (-CN) group.
Core Principles:
-
Deactivating Nature: Both the -CF₃ and -CN groups are strongly deactivating, meaning they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2] Consequently, this reaction requires forceful conditions to proceed effectively.
-
Directing Effects: In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position.[1]
-
The trifluoromethyl (-CF₃) group is a powerful deactivator due to its strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. It is a meta-director.[3][4][5] It directs the incoming electrophile to positions 2 and 6.
-
The cyano (-CN) group is also a strong deactivator through both a negative inductive effect (-I) and a negative resonance effect (-M). It is also a meta-director.[2][6][7] It directs the incoming electrophile to positions 3 and 5.
-
Resolving the Competition:
The key to predicting the major product lies in analyzing the stability of the cationic reaction intermediate (the "arenium ion" or "Wheland intermediate") that forms upon attack at each potential position. The most stable intermediate will form the fastest and lead to the major product.
-
Attack at C-3 (or C-5): This position is meta to the -CN group but ortho to the -CF₃ group. One of the resonance structures for the resulting arenium ion places a positive charge directly on C-4, the carbon atom bearing the -CF₃ group. This is an extremely unfavorable situation, as the powerful inductive effect of the -CF₃ group would intensely destabilize an adjacent positive charge.[8]
-
Attack at C-2 (or C-6): This position is meta to the -CF₃ group but ortho to the -CN group. While the resulting arenium ion is still destabilized, none of its primary resonance structures place the positive charge on the carbon attached to the highly destabilizing -CF₃ group. The positive charge is instead placed adjacent to the -CN group in one resonance form, which is also unfavorable but less so than being adjacent to the -CF₃ group.
Therefore, the reaction proceeds via the pathway with the lower energy barrier, which is the attack at the C-2 position, leading to 2-nitro-4-(trifluoromethyl)benzonitrile.
Caption: Competing directing effects in 4-(trifluoromethyl)benzonitrile.
Q2: My reaction is proceeding very slowly or not at all. What are the recommended reaction conditions for nitrating such a deactivated ring?
Answer:
The low reactivity of 4-(trifluoromethyl)benzonitrile is expected due to the severe electron-deficient nature of the aromatic ring. Standard nitration conditions used for activated or even neutral rings will likely fail. Forceful, optimized conditions are required to generate a sufficiently high concentration of the nitronium ion (NO₂⁺) electrophile and overcome the high activation energy barrier.
A common and effective method is the use of a mixed acid system, typically concentrated sulfuric acid and nitric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[9][10][11]
Recommended Experimental Protocol:
This protocol is a representative procedure based on established methods for nitrating deactivated aromatic compounds.[12][13] Researchers should perform their own risk assessment and optimization.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Amount |
| 4-(Trifluoromethyl)benzonitrile | 171.12 | 1.0 | 5.00 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 25 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 1.1 - 1.5 | 2.0 mL - 2.7 mL |
| Ice | 18.02 | - | As needed |
| Dichloromethane (DCM) or Ethyl Acetate | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)benzonitrile (5.00 g).
-
Acid Addition: Carefully add concentrated sulfuric acid (25 mL) to the flask while stirring. Cool the mixture to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating agent by adding concentrated nitric acid (e.g., 2.2 mL, ~1.2 eq) to the funnel.
-
Slow Addition: Add the nitric acid dropwise to the stirred sulfuric acid solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C. This is an exothermic process, and poor temperature control can lead to unwanted side reactions and reduced yield.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice (~200 g) in a beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation & Purification:
-
Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Alternatively, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified further by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Q3: How do the -CF₃ and -CN groups electronically influence the benzene ring to control regioselectivity?
Answer:
The directing effects of the -CF₃ and -CN groups are rooted in their fundamental electronic properties: induction and resonance.
-
Trifluoromethyl Group (-CF₃): This group's influence is almost entirely due to the negative inductive effect (-I) . The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn pulls electron density from the benzene ring through the sigma bond.[1][4] This effect deactivates the entire ring but is strongest at the ortho position and diminishes with distance, making the meta positions the least electron-deficient and thus the most favorable sites for electrophilic attack.
-
Cyano Group (-CN): This group withdraws electron density via two mechanisms:
-
Negative Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon, creating a dipole that pulls electron density from the ring.
-
Negative Resonance Effect (-M): The pi system of the cyano group can delocalize the pi electrons of the benzene ring, as shown in the resonance structures below. This delocalization places partial positive charges specifically at the ortho and para positions of the starting material. This makes the meta positions relatively more electron-rich and therefore the preferred sites for electrophilic attack.[6][7]
-
Caption: Resonance structures illustrating the -M effect of the cyano group.
The combination of these effects makes the positions ortho and para to both groups particularly electron-poor. The least deactivated (or "most reactive") positions are those that are meta to the powerful deactivators, leading to the observed regioselectivity.
Q4: I am observing impurities or getting a low yield. What are the likely side products and how can I improve the outcome?
Answer:
Given the harsh conditions required for this reaction, the formation of impurities and subsequent loss of yield are common challenges.
Potential Side Products & Issues:
-
Isomeric Product: The main side product is likely the other regioisomer, 3-nitro-4-(trifluoromethyl)benzonitrile . While electronically disfavored, some amount may form, particularly if the temperature is not well-controlled.
-
Oxidative Decomposition: Concentrated nitric and sulfuric acids at elevated temperatures can act as strong oxidizing agents. This can lead to the degradation of the starting material and product, often resulting in the formation of dark, tarry substances that complicate purification.[12]
-
Incomplete Reaction: Due to the deactivated nature of the substrate, the reaction may not go to completion, leaving unreacted starting material in the crude product.
Troubleshooting & Optimization Strategies:
-
Strict Temperature Control: This is the most critical parameter. Maintain the temperature at 0-5 °C during the addition of nitric acid. A runaway exotherm will drastically increase the formation of byproducts.[14]
-
Stoichiometry: Use a slight excess of nitric acid (1.1-1.2 equivalents). A large excess can increase the risk of oxidation and dinitration (though the latter is highly unlikely for this substrate).
-
Reaction Time: Monitor the reaction by an appropriate method (TLC, GC-MS). Pushing the reaction for too long after completion can lead to product degradation. Conversely, stopping too early will result in a low conversion rate.
-
Purity of Reagents: Use high-purity, concentrated acids. The presence of water can reduce the efficacy of nitronium ion formation.
-
Efficient Quenching: Pouring the reaction mixture onto ice serves to immediately stop the reaction and dilute the acid, preventing further side reactions during workup. Ensure the ice bath is large enough to absorb the heat of dilution.
-
Alternative Nitrating Agents: If standard mixed-acid conditions consistently give poor results, consider more advanced nitrating systems designed for highly deactivated rings. A mixture of nitric acid and trifluoromethanesulfonic acid or trifluoroacetic anhydride can be more effective, although these reagents are more expensive and require careful handling.[15][16][17]
References
-
Electrophilic aromatic directing groups. Wikipedia.[Link]
-
Explain why the trifluoromethyl (CF₃) group is metadirecting in electrophilic aromatic... Homework.Study.com.[Link]
-
Nitration of Benzene. Chemistry Steps.[Link]
-
A novel method for the nitration of deactivated aromatic compounds. SciSpace.[Link]
-
H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. SimpleChemConcepts.[Link]
-
Video: Electrophilic Aromatic Substitution: Nitration of Benzene. JoVE.[Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.[Link]
-
Aromatic Nitration and Sulfonation. Chemistry LibreTexts.[Link]
-
Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate. PubMed - NIH.[Link]
-
The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar.[Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of New Hampshire Scholars' Repository.[Link]
-
Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Quora.[Link]
-
Nitration of Deactivated Aromatic Compounds. ResearchGate.[Link]
-
Site Selectivity in Electrophilic Aromatic Substitution. YouTube.[Link]
-
In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring is... Homework.Study.com.[Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.[Link]
-
Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap.[Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.[Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.[Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
- Nitration with nitric acid and trifluoromethanesulfonic acid.
-
Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.[Link]
-
Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. The Journal of Organic Chemistry - ACS Publications.[Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in 2-Nitro-5-(trifluoromethyl)benzonitrile preparation
Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based solutions to troubleshoot low yields and other experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. The most prevalent and reliable method for this synthesis is the Sandmeyer reaction , starting from 2-amino-4-(trifluoromethyl)benzonitrile. While other routes, such as the cyanation of 1-halo-2-nitro-5-(trifluoromethyl)benzene exist, the Sandmeyer pathway is often preferred. Our guide will focus primarily on troubleshooting this critical reaction.
Q1: My Sandmeyer reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield in a Sandmeyer reaction is a frequent issue that can typically be traced to one of two stages: the initial diazotization of the starting amine or the subsequent copper-catalyzed cyanation.[1]
A1: Let's break down the troubleshooting process logically. The stability of the diazonium salt is paramount. It is highly unstable and prone to decomposition if not handled correctly.[1]
Stage 1: Diazotization of 2-Amino-4-(trifluoromethyl)benzonitrile
-
Causality: The diazonium salt intermediate is thermally labile. Premature decomposition is a primary cause of yield loss, often leading to the formation of phenolic byproducts.[1] This decomposition is accelerated by temperatures above the optimal 0-5 °C range.
-
Solution:
-
Strict Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Slow Reagent Addition: Add the cold sodium nitrite solution dropwise to the acidic solution of the aniline. This prevents localized temperature spikes that can decompose the diazonium salt.[2]
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it, even at low temperatures.[1]
-
Stage 2: Copper(I) Cyanide Mediated Cyanation
-
Causality: The efficiency of the Sandmeyer reaction is highly dependent on the quality and reactivity of the copper(I) catalyst. Side reactions, such as the formation of biaryl compounds, can also occur, supporting the radical mechanism of this reaction.[3]
-
Solution:
-
Catalyst Quality: Use high-purity, freshly prepared, or commercially sourced copper(I) cyanide (CuCN). The quality of the CuCN is a critical factor.[1]
-
Neutralization: Before adding the diazonium salt solution to the CuCN mixture, it is crucial to neutralize any excess nitrous acid. This can be done by adding a small amount of sulfamic acid or urea until a starch-iodide paper test is negative.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the CuCN solution. Vigorous nitrogen evolution is expected; control the addition rate to keep the reaction from becoming too violent.
-
Below is a decision tree to guide your troubleshooting process for the Sandmeyer reaction.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Q2: I am attempting a cyanation reaction on 2-chloro-5-(trifluoromethyl)nitrobenzene and the reaction is stalling. What's going wrong?
A2: Incomplete conversion in nucleophilic aromatic substitution (SNAr) cyanation reactions is often related to catalyst activity, solvent choice, and reaction temperature.
-
Causality: The starting material has two strong electron-withdrawing groups (NO₂ and CF₃) ortho and para to the chlorine atom, which activates it for SNAr. However, issues can still arise.
-
Catalyst Deactivation: Copper cyanide can be sensitive to impurities.
-
Solvent Effects: Dipolar aprotic solvents are necessary to facilitate the reaction. The choice of solvent can significantly impact reaction rate and yield.[4]
-
Insufficient Temperature: While high temperatures can cause decomposition, the reaction requires sufficient thermal energy to overcome the activation barrier. Reaction temperatures for this type of conversion are often in the 150-200°C range.[5]
-
-
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and dry all glassware thoroughly.
-
Solvent Selection: While DMF is common, DMSO can sometimes offer better results due to its higher boiling point and polarity.[4] A patent suggests that the reaction can also be run in a solvent like benzonitrile itself or N-methyl-2-pyrrolidinone (NMP).[5]
-
Temperature Control: Carefully increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and decomposition. A typical range is 150-190°C.[5][6]
-
Additives: The use of additives like alkali metal bromides (e.g., NaBr, KBr) can facilitate the cyanation reaction, potentially by improving the solubility or reactivity of the copper cyanide complex.[4][5]
-
| Parameter | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidinone (NMP) |
| Boiling Point | 153 °C | 189 °C | 202 °C |
| Polarity | High | Very High | High |
| Considerations | Can decompose at high temperatures. | Can be difficult to remove during workup. | High boiling point, effective but can be hard to remove. |
| Typical Yield | Moderate to Good | Good to Excellent[4] | Good to Excellent[5] |
| Table 1: Comparison of common solvents for SNAr cyanation reactions. |
Frequently Asked Questions (FAQs)
Q3: What are the primary safety concerns when synthesizing this compound?
A3: There are two major safety concerns:
-
Use of Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a cyanide poisoning antidote kit (e.g., amyl nitrite) available. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Diazonium Salt Instability: Aromatic diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately.[1]
Q4: How do the substituents (-NO₂, -CF₃, -CN) on the benzene ring affect the synthesis?
A4: All three are strong electron-withdrawing groups.
-
In a Sandmeyer reaction , the starting aniline (2-amino-4-(trifluoromethyl)benzonitrile) has its basicity reduced by these groups, which requires careful control of the acidic conditions during diazotization.
-
In a nitration reaction (e.g., nitrating a precursor), the CF₃ and CN groups are deactivating and meta-directing.[7][8] This makes direct nitration of 3-(trifluoromethyl)benzonitrile to obtain the 2-nitro isomer synthetically unfeasible, as the directing effects would favor substitution at the 5-position.
-
In an SNAr cyanation , the NO₂ and CF₃ groups strongly activate the ring for nucleophilic attack, allowing a halogen to be displaced by the cyanide nucleophile.[9]
Q5: What is the best way to monitor the reaction's progress and purify the final product?
A5:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to monitor the consumption of starting material and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can help identify byproducts.[4]
-
-
Purification:
-
Workup: After the reaction, a standard aqueous workup is required. If using the Sandmeyer route, a step to break up the copper complex, for instance, with ferric chloride or an aqueous solution of sodium cyanide, may be necessary.[1]
-
Recrystallization: The crude product, which is a solid at room temperature, can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Vacuum Distillation: If significant impurities are present, vacuum distillation can be an effective purification method for the final product.[10]
-
Experimental Protocols
Protocol 1: Sandmeyer Reaction for this compound
This protocol is a representative procedure and may require optimization.
Step A: Diazotization
-
In a flask, dissolve 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
Step B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm slightly to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the cyanide solution with vigorous stirring. Be prepared for significant nitrogen gas evolution.
-
After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization.
Caption: General experimental workflow for the Sandmeyer synthesis.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
NUTRICHEM LAB CO LTD. (2019-07-05). Synthesis method of p-trifluoromethyl benzonitrile compound. Eureka | Patsnap. [Link]
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
-
ResearchGate. (2015-03-10). NITRATION A little practical guide for students. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. CN106631886B - The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles.
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
ResearchGate. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
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Chemistry Steps. Nitration of Benzene. [Link]
- Google Patents.
- Google Patents. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
-
European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
IUCr Journals. (2021-01-13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
-
Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Taylor, R. Nitration and aromatic reactivity. Cambridge University Press. [Link]
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Technical Support Center: Purification of 2-Nitro-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, chemists, and process development professionals encountering challenges with isomeric purity in the synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile. As a critical intermediate in the synthesis of pharmaceuticals like bicalutamide, achieving high purity of this compound is paramount.[1][2][3][4] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the separation of closely related positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?
During the synthesis, which often involves the nitration of a 3-(trifluoromethyl)benzonitrile precursor, several positional isomers can be formed. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are meta-directing, but the reaction conditions can lead to the formation of other isomers. The most common impurities are the alternative nitration products, such as 4-Nitro-2-(trifluoromethyl)benzonitrile and 2-Nitro-3-(trifluoromethyl)benzonitrile . The presence and ratio of these impurities depend heavily on the specific synthetic route and reaction conditions employed.
Q2: Why is the separation of these isomers so challenging?
Positional isomers possess the same molecular weight and formula and often exhibit remarkably similar physical and chemical properties, such as polarity, solubility, and boiling point.[5] This similarity makes their separation by standard techniques like distillation or simple recrystallization difficult, as they tend to co-crystallize or co-elute.[6][7] Effective separation requires methods that can exploit subtle differences in their molecular structure and charge distribution.
Q3: What are the most effective analytical techniques for identifying and quantifying these isomeric impurities?
A multi-pronged analytical approach is recommended for robust quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique. A well-developed HPLC method can separate and quantify isomers with high precision.[8] Using a UV or photodiode array (PDA) detector is standard.
-
Gas Chromatography (GC): Suitable for thermally stable compounds, GC can provide excellent resolution for volatile isomers, often with mass spectrometry (GC-MS) for definitive peak identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful, as the fluorine chemical shifts are highly sensitive to the electronic environment, providing distinct signals for each isomer. ¹H NMR can also be used to distinguish isomers based on the coupling patterns and chemical shifts of the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While mass spectrometry alone cannot differentiate isomers, coupling it with LC allows for the confirmation of the molecular weight of each separated impurity, which is crucial for their identification.[9]
Q4: What are the principal laboratory-scale methods for removing isomeric impurities from this compound?
The three most effective methods, each with its own advantages, are:
-
Optimized Recrystallization: A carefully selected solvent system can exploit minor solubility differences.[10][11]
-
Preparative Chromatography: Techniques like preparative HPLC or Centrifugal Partition Chromatography (CPC) can achieve very high purity, albeit at a higher cost and lower throughput.[12]
-
Selective Chemical Derivatization: This innovative approach modifies the impurities to drastically change their chemical properties, allowing for a simple separation via extraction.[5]
Troubleshooting Guide 1: Purification by Optimized Recrystallization
Recrystallization is a cost-effective purification technique based on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[13] The key is finding a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: The choice of solvent is critical. For aromatic nitriles, alcohols (isopropanol, ethanol) or aromatic hydrocarbons (toluene) are good starting points.[14][15] Test solubility of your crude product (approx. 20-30 mg) in small volumes (0.5 mL) of various solvents at room temperature and near their boiling point.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (Optional): If the solution has a significant color from impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at ambient temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass or drying oven for final drying.
-
Purity Analysis: Analyze the purified crystals and the mother liquor by HPLC to assess the effectiveness of the purification.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point; the solution is supersaturated with impurities. | Re-heat to dissolve the oil, add more solvent, and allow for slower cooling. Use a seed crystal to encourage crystallization.[15] |
| Low Recovery | Too much solvent was used; cooling was incomplete or not cold enough; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly chilled in an ice bath. Pre-heat the filtration apparatus. |
| Purity Not Improved | The chosen solvent does not effectively differentiate between the desired isomer and the impurities. | Perform solvent screening again. Consider a two-solvent system (e.g., ethanol/water, toluene/heptane) where the compound is soluble in one and insoluble in the other. |
| No Crystals Form | The solution is not saturated; the compound is too soluble in the solvent even at low temperatures. | Boil off some of the solvent to increase concentration and re-cool. If still unsuccessful, a different solvent is required. Try scratching the inside of the flask to create nucleation sites.[15] |
Troubleshooting Guide 2: Purification by Preparative HPLC
For achieving the highest levels of purity or for separating particularly stubborn isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of purified material.
HPLC Method Development & Purification Protocol
-
Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of the desired isomer from its impurities.
-
Column Selection: A standard C18 column is a good starting point. However, for aromatic isomers, stationary phases that offer alternative selectivity, such as biphenyl or pentafluorophenyl (PFP) phases, are often superior due to their ability to engage in pi-pi interactions.[9]
-
Mobile Phase Optimization: Screen different mobile phase compositions. A typical reversed-phase system would use a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[8][16] Run a gradient to determine the approximate elution conditions, then optimize for an isocratic or shallow gradient method for the best separation.
-
-
Scale-Up Calculation: Once the analytical method is optimized, scale the flow rate and injection volume for your preparative column based on the column dimensions.
-
Sample Preparation: Dissolve the crude product in a solvent that is strong enough to dissolve the sample but weak enough relative to the mobile phase to prevent peak distortion. The mobile phase itself is often a good choice. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification Run & Fraction Collection: Equilibrate the preparative column. Inject the sample and begin collecting fractions as the target peak begins to elute. Collect the peak apex in separate fractions from the peak front and tail to maximize purity.
-
Purity Analysis & Product Isolation: Analyze the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity specification. Remove the mobile phase solvent using a rotary evaporator to isolate the purified compound.
Recommended HPLC Starting Conditions
| Parameter | Condition 1: Reversed-Phase (Standard) | Condition 2: Reversed-Phase (High Selectivity) |
| Column | C18, 5 µm, 4.6 x 150 mm (analytical) | Biphenyl or PFP, 5 µm, 4.6 x 150 mm (analytical) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (can alter selectivity) |
| Gradient | Start at 40% B, ramp to 95% B over 15 min | Optimize based on analytical screening |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
HPLC Purification Workflow
Caption: Workflow for purification of this compound by preparative HPLC.
Troubleshooting Preparative HPLC
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution | Column overload; inappropriate mobile phase or stationary phase. | Reduce injection mass. Re-optimize the analytical method using a different solvent (methanol vs. acetonitrile) or a different column chemistry (e.g., PFP). |
| Peak Fronting/Tailing | Sample solvent is too strong; column degradation; secondary interactions. | Dissolve the sample in a weaker solvent or the initial mobile phase. Adjust mobile phase pH with an additive like formic acid. Use a new column. |
| High Backpressure | Column or system frit is plugged; mobile phase precipitation. | Filter the sample and mobile phases. Flush the system and column with a strong solvent (e.g., isopropanol). |
Troubleshooting Guide 3: Purification via Selective Chemical Reduction
This advanced technique leverages differences in chemical reactivity between isomers. A patent describes a process where nitro groups in less sterically hindered positions are selectively reduced to anilines.[5] The resulting anilines have drastically different acid-base properties from the unreacted nitro-isomer, allowing for a simple separation by liquid-liquid extraction. The 2-nitro group in the desired product is sterically hindered by the adjacent nitrile group, making it less reactive to certain reducing agents compared to its isomers where the nitro group is less crowded.
Step-by-Step Protocol for Selective Reduction & Extraction
-
Selective Reduction:
-
Dissolve the crude isomeric mixture in a suitable solvent like ethanol/water.
-
Prepare a solution of a mild reducing agent, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).[5]
-
Slowly add the sulfide solution to the isomer mixture at a controlled temperature (e.g., 70-80 °C). The reaction pH should be maintained in the basic range (pH 11-12) by the periodic addition of NaOH.[5]
-
Monitor the reaction by HPLC until the undesired isomers are consumed, while the desired this compound remains largely unreacted.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Perform an acidic wash by extracting the organic layer with an aqueous acid solution (e.g., 1 M HCl). The newly formed aniline impurities will be protonated and move into the aqueous layer, while the neutral desired nitro compound remains in the organic layer.
-
Separate the layers. Repeat the acid wash to ensure complete removal of the aniline impurities.
-
-
Isolation:
-
Wash the organic layer with water and then brine to remove residual acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Verification: Confirm the purity of the final product using HPLC and NMR.
Logical Flow of Chemical Separation
Caption: Separation logic based on selective chemical reduction followed by acid-base extraction.
Troubleshooting Chemical Reduction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-reduction | Reaction time is too long, temperature is too high, or reducing agent is too concentrated. | Perform a time-course study to find the optimal reaction time. Lower the reaction temperature or use a more dilute reducing solution. |
| Incomplete Reduction | Insufficient reducing agent; reaction time too short; pH is not optimal. | Ensure the correct stoichiometry of the reducing agent. Increase reaction time. Monitor and adjust the pH to maintain basic conditions as specified. |
| Emulsion During Extraction | High concentration of salts or surfactants formed during the reaction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
References
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. (1985).
- US20060041161A1 - Procedure for the synthesis of bicalutamide. (2006).
-
Liu, T., & Shen, Q. (2011). A Copper-Catalyzed Trifluoromethylation of Aryl- and Alkenylboronic Acids with Togni's Reagent. Organic Letters, 13(9), 2342–2345. [Link]
-
Synthesis of (R)-bicalutamide derivatives. (2022). ResearchGate. [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (2014). Angewandte Chemie International Edition, 53(42), 11343-11347. [Link]
- CN103539710A - Synthesis method of (R)-bicalutamide. (2014).
- CN106748884B - Preparation method of bicalutamide intermediate. (2019).
-
Benzonitrile-impurities. (n.d.). Pharmaffiliates. [Link]
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Recrystallization. (2023). Chemistry LibreTexts. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). [Link]
-
Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- US4514574A - Process for separating isomeric mixtures. (1985).
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. [Link]
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (2021).
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. (2025). ChemRxiv. [Link]
-
Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives. (2018). ResearchGate. [Link]
-
Analytical Methods. (2017). In Toxicological Profile for Nitrate and Nitrite. National Center for Biotechnology Information (US). [Link]
- US2874196A - Method of crystallizing nitro products. (1959).
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules, 27(15), 4983. [Link]
- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile. (2002).
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
-
New Approach for the Identification of Isobaric and Isomeric Metabolites. (2020). Analytical Chemistry, 92(15), 10634-10641. [Link]
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2012).
-
3-Nitro-5-(Trifluoromethyl)Benzonitrile. (n.d.). Methylamine Supplier. [Link]
-
Separation of biologically relevant isomers on an Orbitrap mass spectrometer using high-resolution drift tube ion mobility and varied drift gas mixtures. (2019). Rapid Communications in Mass Spectrometry, 33(S2), 11-18. [Link]
-
2-Methyl-5-nitro-benzonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]
-
Analytical Methods for Therapeutic Drug Monitoring and Toxicology. (2009). John Wiley & Sons. [Link]
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Technical Support Center: Optimization of Reaction Time for 2-Nitro-5-(trifluoromethyl)benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you to optimize your reaction conditions, specifically focusing on minimizing reaction time while maintaining high yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key building block in medicinal chemistry and materials science, can be approached through two primary routes: Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer Reaction. The choice of strategy typically depends on the availability of starting materials and the desired scale of the reaction.
-
Nucleophilic Aromatic Substitution (S
NAr): This is often the preferred method due to the high activation of the aryl halide by the electron-withdrawing nitro and trifluoromethyl groups. The reaction involves the displacement of a halide (typically chloride or bromide) by a cyanide nucleophile. -
Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the aromatic ring to a nitrile. It proceeds via a diazonium salt intermediate and is a valuable alternative when the corresponding aniline is more readily available than the aryl halide.[1][2]
II. Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr route is a powerful method for the synthesis of this compound from a corresponding 2-halo-5-(trifluoromethyl)nitrobenzene precursor. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the attack of the cyanide nucleophile. However, optimizing reaction time requires careful consideration of several factors.
dot graph "SNAr_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Key components of the SNAr reaction for this compound synthesis.
Frequently Asked Questions (FAQs):
Q1: My reaction is very slow or has stalled. How can I increase the reaction rate?
A1: A slow reaction rate in the SNAr cyanation can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Increase the Temperature: The rate of S
NAr reactions is highly temperature-dependent. A modest increase in temperature can significantly accelerate the reaction. However, be cautious of potential side reactions at excessively high temperatures. -
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[3] The inclusion of co-solvents like 2,2,2-trifluoroethanol (TFE) has been shown to enhance yields in some nucleophilic aromatic substitutions.[4][5]
-
Cyanide Source and Solubility: The solubility of the cyanide source is paramount. If using KCN or NaCN, ensure it is finely powdered and the solvent is anhydrous to maximize its concentration in the reaction mixture. Copper(I) cyanide (CuCN) is often used and can facilitate the reaction, though it may require higher temperatures.[6]
-
Leaving Group: The nature of the leaving group influences the reaction rate. The general trend for leaving group ability in S
NAr is F > Cl > Br > I. If your starting material is a chloro- or bromo- derivative, switching to a fluoro- precursor, if available, could significantly reduce reaction time.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
A2: The most common side reaction is the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your reagents thoroughly. The presence of water can lead to the formation of 2-Nitro-5-(trifluoromethyl)benzamide or 2-Nitro-5-(trifluoromethyl)benzoic acid.
-
Control Temperature: Excessively high temperatures can lead to decomposition of the starting material or product, resulting in a complex mixture of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: What is a good starting point for reaction conditions for a small-scale synthesis?
A3: For a laboratory-scale synthesis of this compound from 2-chloro-5-(trifluoromethyl)nitrobenzene, the following conditions, adapted from a similar synthesis[7][8][9], can be a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-chloro-5-(trifluoromethyl)nitrobenzene | Commonly available precursor. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Often effective for aryl chlorides. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that aids in dissolving the cyanide salt. |
| Temperature | 100-120 °C | A reasonable starting temperature to ensure a good reaction rate. |
| Reaction Time | 4-8 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocol (Analogous Starting Point):
This protocol is based on the synthesis of a similar nitrobenzonitrile derivative and should be optimized for the target molecule.[7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and N,N-Dimethylformamide (DMF, 5 mL per mmol of starting material).
-
Reagent Addition: Add Copper(I) Cyanide (CuCN, 1.2 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride to complex with excess cyanide. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
III. Troubleshooting Guide & FAQs: Sandmeyer Reaction Route
The Sandmeyer reaction provides an alternative route to this compound, starting from 2-amino-5-(trifluoromethyl)nitrobenzene.[1][2] This method involves the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide as a catalyst.
dot graph "Sandmeyer_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the Sandmeyer synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: The yield of my Sandmeyer reaction is low. What are the potential causes?
A1: Low yields in the Sandmeyer reaction often stem from the instability of the diazonium salt intermediate.
-
Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[10]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization.
-
Slow Addition: The sodium nitrite solution should be added slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized overheating.
-
Side Reactions: The diazonium salt can react with water to form a phenol byproduct. Minimizing the amount of water and keeping the temperature low can reduce this side reaction.
Q2: I am observing the formation of a colored impurity. What is it and how can I avoid it?
A2: The formation of colored impurities, often azo dyes, is a common side reaction in Sandmeyer reactions. This occurs when the diazonium salt couples with the starting aniline or other electron-rich aromatic species in the reaction mixture.
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the aniline to the diazonium salt.
-
Reaction Conditions: Ensure that the cyanation step is efficient to consume the diazonium salt as it is formed.
Experimental Protocol (General Sandmeyer Cyanation):
This is a general procedure and should be adapted and optimized for 2-amino-5-(trifluoromethyl)nitrobenzene.[11]
-
Diazotization: Dissolve 2-amino-5-(trifluoromethyl)nitrobenzene (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
IV. Summary of Key Optimization Parameters and Their Impact on Reaction Time
| Parameter | Impact on Reaction Time | Troubleshooting Considerations |
| Temperature | High Impact: Increasing temperature generally reduces reaction time. | Balance rate with potential for side reactions and decomposition. |
| Solvent | High Impact: Aprotic polar solvents (DMF, DMSO) accelerate S | Ensure solvent is anhydrous to prevent hydrolysis. |
| Cyanide Source | Medium Impact: Solubility and reactivity of the cyanide source affect the rate. | Consider using CuCN for less reactive halides. Ensure KCN/NaCN are finely powdered. |
| Leaving Group (S | High Impact: F > Cl > Br > I in terms of reaction rate. | If possible, use a more reactive leaving group. |
| Purity of Reagents | Medium Impact: Impurities can inhibit catalysts or cause side reactions. | Use high-purity, dry reagents and solvents. |
V. References
-
Nicewicz, D. A., & MacMillan, D. W. C. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 7013-7017. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
-
Paradisi, C., & Scorrano, G. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 859-863. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2006). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Chemical Theory and Computation, 2(4), 913-920.
-
Gomes, G. D. P., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(8), 1104-1122. Available at: [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Organic Letters, 18(13), 3142-3145. Available at: [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2569-2586. Available at: [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2639-2668. Available at: [Link]
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- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Benzonitriles
Welcome to the comprehensive technical support guide for managing the exothermic reactions inherent in the nitration of benzonitriles. This resource is specifically curated for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential but hazardous chemical transformation. Here, we synthesize foundational chemical principles with field-proven safety protocols and troubleshooting strategies to empower you with the knowledge for safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of benzonitrile a strongly exothermic reaction?
The nitration of benzonitrile, like most aromatic nitration reactions, is highly exothermic.[1][2] This is due to the reaction between concentrated nitric acid and sulfuric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene ring.[3][4][5][6] The subsequent reaction of the nitronium ion with the benzonitrile molecule releases a significant amount of energy as new, more stable bonds are formed. The overall enthalpy change for nitration is negative, indicating a release of heat.[2]
Q2: What are the primary risks associated with thermal runaways in this reaction?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid increase in temperature, which can have several dangerous consequences:
-
Accelerated Reaction Rate: Higher temperatures dramatically increase the reaction rate, leading to even faster heat generation in a dangerous feedback loop.
-
Decomposition and Gas Evolution: At elevated temperatures, nitric acid and the nitrated products can decompose, releasing large volumes of toxic and flammable gases, such as nitrogen dioxide (NO₂).[7] This can rapidly pressurize a closed system, leading to an explosion.
-
Side Reactions: Increased temperatures can promote unwanted side reactions, reducing the yield of the desired product and potentially forming unstable or explosive byproducts.[8]
-
Boiling of Reagents: The reaction mixture can boil violently, leading to loss of containment and exposure to corrosive and toxic materials.
Q3: How does the cyano (-CN) group on the benzonitrile ring affect the reaction's reactivity and regioselectivity?
The cyano group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[9][10] This means that the nitration of benzonitrile is slower than the nitration of benzene itself.[11] The deactivating nature of the cyano group is due to its inductive effect, pulling electron density away from the ring.[12][13]
In terms of regioselectivity, the cyano group is a meta-director.[9][10] This means that the incoming nitro group will predominantly add to the carbon atom at the meta position relative to the cyano group. This is because the electron-withdrawing nature of the cyano group destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[10]
Q4: What are the best practices for quenching a nitration reaction safely?
The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[14][15][16] This serves two primary purposes:
-
Rapid Cooling: The ice absorbs the significant heat generated from the exothermic dilution of the strong acids.[15][17]
-
Dilution: Diluting the acid mixture effectively halts the nitration reaction.[15]
For many solid nitroaromatic compounds, this dilution process also causes the product to precipitate out of the solution, which is the first step in its isolation.[15]
Troubleshooting Guide
This section is designed to provide rapid assistance for common issues encountered during the nitration of benzonitriles.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system.[14][18] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer.[14] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[9][14] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended. | 1. Immediately stop the addition of the nitrating agent. [7][18] 2. Increase cooling by adding more ice or a colder solvent to the cooling bath.[18] 3. Ensure vigorous and efficient stirring.[14] 4. If the temperature continues to rise, prepare for an emergency quench by pouring the reaction mixture into a large volume of ice-water.[14][18] This should be a last resort and performed with extreme caution.[14] |
| Evolution of Brown/Yellow Gas (NO₂) | Decomposition Reaction: This is a strong indicator of a runaway reaction, as the nitric acid or nitrated products are decomposing at an elevated temperature.[7] | This is a critical situation. 1. Do not approach without appropriate respiratory protection , as NO₂ is highly toxic.[7] 2. Immediately cease the addition of all reagents.[7] 3. If it is safe to do so, initiate an emergency quench.[7] 4. Alert all personnel in the vicinity and follow your institution's emergency procedures. |
| Low Yield of the Desired Nitrobenzonitrile | 1. Incomplete Reaction: The reaction time may have been too short, or the temperature was too low.[16] 2. Side Reactions: If the temperature was too high, side reactions such as oxidation may have occurred.[16] 3. Loss of Product During Workup: The product may be more soluble in the aqueous phase than anticipated, or it may have been lost during extraction or purification steps. | 1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) to ensure the starting material has been consumed. 2. Carefully control the reaction temperature to minimize side reactions. 3. If the product is an oil or does not precipitate upon quenching, perform a liquid-liquid extraction with a suitable organic solvent.[15] |
| Formation of Multiple Products (Isomers) | Incorrect Temperature Control: The ratio of ortho, meta, and para isomers can be influenced by the reaction temperature. | While the meta product is expected to be major, careful temperature control can help maximize its formation.[10] Lower temperatures generally favor the kinetically controlled product. |
Experimental Protocols
Standard Laboratory-Scale Nitration of Benzonitrile
This protocol is a general guideline and should be adapted based on specific experimental goals and a thorough risk assessment.
1. Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.[16]
-
Slowly, drop-by-drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring.[16][19] This process is highly exothermic and must be done slowly and with efficient cooling.
-
Keep the resulting nitrating mixture in the ice bath until ready for use.
2. Nitration Reaction:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel.[18]
-
Place the flask in an appropriate cooling bath (e.g., ice-water or ice-salt bath).[14]
-
Dissolve the benzonitrile in a suitable solvent (often concentrated sulfuric acid is used) in the reaction flask.
-
Cool the solution to the desired reaction temperature (typically between 0°C and 10°C).
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel into the stirred benzonitrile solution.[14]
-
Crucially, maintain the internal reaction temperature within the desired range throughout the addition. The rate of addition should be adjusted accordingly.[14]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction's progress by TLC or another appropriate method.[16]
3. Workup:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of a stirred slurry of crushed ice and water.[15][16]
-
If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[15]
-
Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[15]
-
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and extract the aqueous phase 2-3 times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[15]
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.[15] Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can then be purified by recrystallization or distillation.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzonitrile.
Caption: Mechanism of benzonitrile nitration.
Temperature Control Workflow
This workflow outlines the decision-making process for managing the temperature of the reaction.
Sources
- 1. byjus.com [byjus.com]
- 2. vpscience.org [vpscience.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. homework.study.com [homework.study.com]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemistry 210 Experiment 10 [home.miracosta.edu]
stability of 2-Nitro-5-(trifluoromethyl)benzonitrile under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2-Nitro-5-(trifluoromethyl)benzonitrile Under Acidic Conditions.
Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and practical protocols for researchers utilizing this compound, with a specific focus on its stability and reactivity in acidic environments. Understanding these parameters is critical for predictable experimental outcomes, particularly in synthetic chemistry and drug development workflows where acidic conditions are frequently employed.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemical behavior of this compound.
Q1: What is the primary reaction of this compound under acidic conditions?
The primary and most anticipated reaction is the acid-catalyzed hydrolysis of the nitrile functional group (−C≡N).[1][2] This reaction proceeds in two main stages: first, the nitrile is converted to an amide intermediate (2-Nitro-5-(trifluoromethyl)benzamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2-Nitro-5-(trifluoromethyl)benzoic acid).[3][4][5] The overall reaction with water is typically very slow and requires heating with a strong acid, such as hydrochloric acid or sulfuric acid, to proceed at a practical rate.[1]
Q2: How does the acidic hydrolysis of the nitrile group work?
The mechanism involves several key steps.[6][7] First, the nitrogen atom of the nitrile group is protonated by the acid. This protonation significantly increases the electrophilicity of the nitrile carbon atom, making it susceptible to attack by a weak nucleophile like water.[6][8] Following the nucleophilic attack, a series of proton transfers occur, leading to the formation of a protonated amide, which then undergoes further hydrolysis to yield the carboxylic acid and an ammonium salt.[3][6]
Q3: How stable is the trifluoromethyl (−CF₃) group under these acidic conditions?
The trifluoromethyl group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high chemical and metabolic stability to the moiety.[9] While hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can occur, it typically requires very harsh conditions, more commonly strong alkaline environments, and is not a significant concern under standard acidic hydrolysis conditions for the nitrile group.[10]
Q4: Will the nitro (−NO₂) group be affected by the acid?
The nitro group is generally stable under non-reducing acidic conditions. Its primary role in this context is as a strong electron-withdrawing group, which deactivates the benzene ring to electrophilic aromatic substitution.[11][12] While aromatic nitro groups can be reduced to amines, this transformation requires the presence of a reducing agent (e.g., metals like tin or iron in concentrated acid) and will not occur with acid alone.[12][13]
Q5: How do the electron-withdrawing nitro and trifluoromethyl groups affect the hydrolysis rate?
The presence of two strong electron-withdrawing groups on the benzene ring influences the electronic environment of the nitrile group. These groups decrease the electron density on the benzene ring and, by extension, can impact the reactivity of the nitrile. While the fundamental mechanism of hydrolysis remains the same, the reaction kinetics may be altered compared to an unsubstituted benzonitrile. The protonation of the nitrile nitrogen, the first step in the mechanism, is a critical equilibrium, and its favorability can be influenced by these substituents.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause & Explanation | Recommended Solution |
| A new, more polar peak appears in my HPLC/TLC analysis after acid treatment. | This is the expected outcome of nitrile hydrolysis. The new peak is likely the 2-Nitro-5-(trifluoromethyl)benzoic acid product or the 2-Nitro-5-(trifluoromethyl)benzamide intermediate. Carboxylic acids and amides are significantly more polar than nitriles. | Characterize the new peak using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity. Compare the retention time to a known standard if available. |
| The hydrolysis reaction is proceeding very slowly or not at all. | The reaction rate is highly dependent on temperature and acid concentration. Room temperature reactions with dilute acid are often negligible.[1] The strong electron-withdrawing groups may also slow the rate of nucleophilic attack by water. | 1. Increase Temperature: Heat the reaction mixture under reflux.[1] 2. Increase Acid Concentration: Use a more concentrated strong acid (e.g., 6M HCl or concentrated H₂SO₄). 3. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring progress periodically. |
| I observe multiple unexpected peaks in my chromatogram. | This could indicate side reactions or degradation of starting materials or solvents under harsh conditions (e.g., very high temperatures or extremely concentrated acid). While the trifluoromethyl and nitro groups are robust, extreme conditions can sometimes lead to unforeseen byproducts. | 1. Moderate Reaction Conditions: Reduce the temperature or use a slightly less concentrated acid. 2. Ensure Inert Atmosphere: If oxidative degradation is a possibility, run the reaction under an inert atmosphere (N₂ or Ar). 3. Verify Purity: Confirm the purity of your starting material and solvents. |
| I am concerned about safety when heating strong acids. | Heating strong acids presents significant safety hazards, including the potential for pressure buildup and corrosive fumes. | Always perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14] Ensure your glassware is free of cracks and is properly clamped for reflux. |
Visualizing the Hydrolysis Pathway
The primary transformation under acidic conditions is the hydrolysis of the nitrile to a carboxylic acid.
Caption: Expected hydrolysis pathway of the starting material.
Experimental Protocols & Methodologies
Protocol 1: Stability Assessment via Acid-Catalyzed Hydrolysis
This protocol details a standard procedure to hydrolyze this compound and monitor its conversion.
Objective: To convert this compound to 2-Nitro-5-(trifluoromethyl)benzoic acid and assess its stability under typical acidic hydrolysis conditions.
Materials:
-
This compound (CAS 16499-52-8)[15]
-
6M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.63 mmol).
-
Acid Addition: Carefully add 30 mL of 6M hydrochloric acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Allow the reaction to stir vigorously under reflux for 12-24 hours.
-
Monitoring: Periodically (e.g., every 4 hours), take a small aliquot from the reaction, neutralize it, and analyze by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the product.
-
Workup - Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Workup - Extraction: Transfer the cooled mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting solid residue by NMR, IR, and Mass Spectrometry to confirm the structure of 2-Nitro-5-(trifluoromethyl)benzoic acid.
Workflow for a Stability Study
The following diagram outlines a systematic approach to evaluating the stability of the compound.
Caption: A typical workflow for conducting a forced degradation study.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration. Retrieved from [Link]
-
Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]
-
Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]
-
YouTube. (2018). Electrophilic addition of nitro group to benzene. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
National Institutes of Health. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
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- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
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Technical Support Center: A Researcher's Guide to Preventing Over-nitration of 4-(Trifluoromethyl)benzonitrile
Welcome to the technical support center for handling the selective nitration of 4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. As Senior Application Scientists, we understand that achieving high-yield, selective mono-nitration of highly deactivated aromatic systems is a significant challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you minimize the formation of dinitro byproducts and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental principles governing the nitration of this challenging substrate. Understanding the "why" is the first step toward experimental success.
FAQ 1: Why is 4-(trifluoromethyl)benzonitrile so difficult to nitrate selectively?
The difficulty arises from the electronic properties of the starting material. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): the trifluoromethyl group (-CF₃) and the cyano group (-CN).[1][2]
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I).[3]
-
Cyano Group (-CN): This group is also deactivating, withdrawing electron density through both inductive and resonance effects (-I, -M).[2]
These groups remove electron density from the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophilic attack by the nitronium ion (NO₂⁺).[1] Consequently, forcing conditions such as high temperatures or high concentrations of the nitrating agent are often required to achieve a reasonable reaction rate. These very conditions, however, significantly increase the likelihood of a second nitration event occurring on the already mono-nitrated product, leading to undesirable dinitro byproducts.[4][5]
FAQ 2: What is the expected regioselectivity for the mono-nitration of 4-(trifluoromethyl)benzonitrile?
Both the -CF₃ and -CN groups are meta-directors.[3][6] In 4-(trifluoromethyl)benzonitrile, they are positioned para to each other. This leads to a competition for directing the incoming nitro group.
-
The -CF₃ group directs to its meta positions (positions 3 and 5).
-
The -CN group directs to its meta positions (positions 2 and 6).
Therefore, nitration can theoretically occur at either position 2 or 3 (positions 5 and 6 are equivalent to 3 and 2, respectively). However, the -CF₃ group is a much stronger deactivating group than the -CN group.[3] Electrophilic attack is kinetically disfavored at the position ortho to the bulky and extremely electron-withdrawing -CF₃ group. The most probable outcome is the formation of 3-nitro-4-(trifluoromethyl)benzonitrile , where the nitro group is positioned ortho to the cyano group and meta to the trifluoromethyl group.
Caption: Predicted regioselectivity of nitration.
Part 2: Troubleshooting Guide for Over-nitration
This section is formatted as a direct Q&A to address specific experimental issues.
Q1: My reaction is producing significant amounts of dinitro- byproducts. How can I improve mono-selectivity?
This is the most common issue. Over-nitration occurs when the reaction conditions are too harsh. To improve selectivity for the mono-nitrated product, you must carefully control the reaction parameters.
Key Parameters to Control:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control, ideally between -10°C and 10°C .[7] | Nitration is highly exothermic. Low temperatures decrease the reaction rate, giving the mono-nitrated product a lower probability of reacting again. This is the single most critical factor for selectivity. |
| Stoichiometry | Use a slight excess, but no more than 1.05 - 1.1 equivalents of nitric acid. | Limiting the amount of the electrophile (nitronium ion) ensures there is not a large excess available to react with the product once the starting material is consumed. |
| Rate of Addition | Add the nitrating agent (either nitric acid or the mixed acid) dropwise to the solution of the substrate over a prolonged period (e.g., 1-2 hours).[7] | Slow addition prevents localized temperature spikes and maintains a low, steady concentration of the nitronium ion, favoring the more reactive starting material over the deactivated mono-nitrated product. |
| Solvent | While often run neat in sulfuric acid, using an inert co-solvent like dichloromethane can help moderate the reaction temperature.[7] | The solvent acts as a heat sink, making temperature control more manageable, although it may slow the reaction rate. |
Q2: The reaction is very slow or isn't proceeding to completion, but I'm afraid to increase the temperature. What are my options?
If the reaction is stalling under controlled conditions, you can cautiously allow it to stir for a longer period at low temperature or let it warm slowly to room temperature while monitoring closely by TLC or GC/MS. However, a better approach is to use a more reactive, yet selective, nitrating system.
-
Alternative Nitrating Agent: Consider using an acyl nitrate, formed in situ from nitric acid and an acid anhydride like trifluoroacetic anhydride (TFAA).[8][9] Systems using nitric acid/TFAA with a zeolite catalyst have been shown to effectively nitrate deactivated substrates with high selectivity.[9] This approach can generate the nitronium ion under milder conditions than the traditional H₂SO₄/HNO₃ mixture.
Q3: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?
The formation of tar or char is a clear sign of decomposition due to excessively harsh reaction conditions.[5] This typically occurs if:
-
The temperature was allowed to rise uncontrollably.
-
The concentration of the nitrating agent was too high.
-
The nitrating agent was added too quickly.
To avoid this, adhere strictly to the temperature control and slow addition rate recommendations. If decomposition occurs, the run should be carefully quenched and discarded, and the experimental setup should be revised for better heat management.
Q4: What is the correct procedure for quenching the reaction and working up the product to prevent further reaction?
A rapid and effective work-up is crucial to stop the reaction and isolate your product.[10]
-
Quenching: The reaction must be stopped by destroying the nitrating agent. This is achieved by pouring the cold reaction mixture slowly and carefully onto a large volume of crushed ice and water (typically 5-10 times the reaction volume).[10] This step rapidly cools and dilutes the acid, effectively halting the nitration.
-
Extraction: The product will likely be an oil or solid that is not soluble in the aqueous acid. Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[10]
-
Neutralization: Wash the combined organic extracts with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[10] Caution: This will generate CO₂ gas; vent the separatory funnel frequently.
-
Final Wash & Drying: Wash the organic layer with water, then with brine to help remove dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Caption: Troubleshooting workflow for over-nitration.
Part 3: Recommended Experimental Protocols
Protocol 1: Controlled Mono-nitration using Mixed Acid (H₂SO₄/HNO₃)
This protocol is optimized for selectivity by carefully controlling reaction conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 4-(trifluoromethyl)benzonitrile (1.0 eq).
-
Cooling: Cool the flask to -5°C to 0°C using an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while maintaining the internal temperature below 10°C. Stir until all the starting material has dissolved.
-
Prepare Nitrating Mixture: In the dropping funnel, carefully prepare the mixed acid by adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (~1 eq). Cool this mixture before addition.
-
Slow Addition: Add the mixed acid dropwise from the funnel to the stirred solution of the substrate over 1-2 hours. Crucially, ensure the internal temperature does not rise above 10°C. [7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by TLC or by taking small aliquots for GC/MS analysis.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to isolate the desired 3-nitro-4-(trifluoromethyl)benzonitrile.
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Védrine, J. C. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]
-
Wikipedia. Nitration. [Link]
-
Chemguy. (2019). nitration of aromatic compounds. YouTube. [Link]
-
Esteves, P. M., et al. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
L'Abbate, M., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. [Link]
-
Cardiff University. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. [Link]
-
Save My Exams. (2025). Directing Effects. [Link]
- Google Patents. EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Smith, K., et al. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
PubChem. Benzonitrile, 4-(trifluoromethyl)-. [Link]
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National Institutes of Health. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
StuDocu. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Royal Society of Chemistry. Convenient synthesis of 4-nitrotetralones by selective side-chain nitration of methyl-substituted acryloylbenzenes, followed by intramolecular Michael reaction. [Link]
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Technical Support Center: Purification of Nitrated Benzonitrile Compounds
Welcome to the technical support center for the purification of nitrated benzonitrile compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often complex intermediates. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.
The nitration of benzonitrile is a foundational reaction in organic synthesis, but it rarely yields a single, pure product. The electron-withdrawing nature of the cyano group directs nitration primarily to the meta-position, but ortho and para isomers are also frequently formed.[1][2] Furthermore, side reactions such as over-nitration and hydrolysis can introduce a host of impurities. This guide addresses the most common purification hurdles head-on.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions encountered during the purification process.
Q1: My crude product after the reaction workup is a dark, oily residue instead of a solid. What went wrong?
A1: This is a very common issue. The dark color often indicates the presence of nitrophenolic impurities or other byproducts from oxidative side reactions, especially if the reaction temperature was not well-controlled. The oily consistency suggests that the product is a mixture of isomers, which can act as an impurity for the major isomer, depressing its melting point and preventing crystallization. It may also contain residual solvents or unreacted starting materials.
Initial Action: Confirm the presence of your desired product(s) via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding. An initial wash with a cold, non-polar solvent like hexane can sometimes remove highly non-polar impurities, potentially inducing crystallization.
Q2: How do I effectively remove residual nitric and sulfuric acid from my crude product?
A2: Residual acid is detrimental as it can catalyze the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, particularly upon heating.[3][4] The standard procedure is a liquid-liquid extraction workup. After quenching the reaction mixture on ice, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:
-
Cold water to remove the bulk of the acid.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize remaining acid. Be cautious, as this will generate CO₂ gas (perform in a separatory funnel, venting frequently). Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
A saturated aqueous solution of sodium chloride (brine) to remove excess water from the organic layer. Finally, dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.
Q3: My TLC plate shows multiple spots that are very close together. How can I identify them?
A3: The spots likely correspond to the starting benzonitrile, the desired mononitrated product(s), and potentially dinitrated byproducts.
-
Starting Material: Benzonitrile is less polar than its nitrated derivatives. It will have the highest Rf value (travel furthest up the plate).
-
Mononitrated Isomers (ortho, meta, para): These isomers have very similar polarities and often co-elute or appear as elongated or overlapping spots. Generally, the para-isomer is the least polar of the three, while the ortho-isomer's polarity can be influenced by intramolecular interactions.
-
Dinitrated Byproducts: These are significantly more polar than the mononitrated products and will have the lowest Rf values.
To improve separation on the TLC plate, try using a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). For definitive identification, comparison with authentic standards of the different isomers is the most reliable method.
Troubleshooting Guides: In-Depth Problem Solving
This section provides detailed strategies for overcoming more persistent purification challenges.
Challenge 1: Separation of Positional Isomers
Q: I've confirmed I have a mixture of meta-, ortho-, and para-nitrobenzonitrile. Standard recrystallization isn't working. How can I separate them?
A: Separating positional isomers is often the greatest challenge because their physical properties (solubility, boiling point) can be remarkably similar.[5] A multi-step strategy is often required.
Underlying Principle: The separation relies on exploiting subtle differences in polarity and crystal lattice packing energy among the isomers. The para isomer, due to its symmetry, often packs more efficiently into a crystal lattice, which can be leveraged in fractional crystallization. Differences in polarity, though small, can be exploited using chromatography.
Caption: Decision workflow for separating nitrobenzonitrile isomers.
This technique is attempted first if the crude product is a solid. It involves a series of recrystallization steps to enrich one isomer in the crystalline phase and others in the mother liquor.
Protocol: Fractional Recrystallization
-
Solvent Screening: Test the solubility of your crude mixture in a range of solvents (see table below) to find one that provides good differential solubility—dissolving the compound well when hot but poorly when cold.[6][7]
-
First Crystallization: Dissolve the crude solid in the minimum amount of boiling solvent. Allow it to cool very slowly to room temperature, then cool further in an ice bath. Slow cooling is critical for selective crystallization.
-
Analysis: Collect the first crop of crystals by filtration. Analyze both the crystals and the filtrate (mother liquor) by TLC or HPLC to determine the enrichment of isomers in each fraction.
-
Repeat: Re-crystallize the enriched solid fraction from the same solvent to further improve its purity. Combine the mother liquors, reduce the solvent volume, and cool to obtain a second crop of crystals, which will be enriched in the other isomers. Repeat this process until the desired purity is achieved.
This is the most powerful method for separating compounds with small polarity differences.
Protocol: Column Chromatography for Isomer Separation
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as it is effective for separating compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that gives good separation (ΔRf > 0.1) on a TLC plate. Start with a non-polar system and gradually increase polarity.
-
Column Packing: Pack the column with a slurry of silica gel in your initial, non-polar eluent. Ensure there are no air bubbles or cracks.
-
Loading: Dissolve the crude mixture in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. The isomers will travel down the column at different rates. The least polar isomer (often the para) will elute first, followed by the others. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity, e.g., from 5% to 10% Ethyl Acetate in Hexane).
-
Collection & Analysis: Collect small fractions and analyze each one by TLC to identify which fractions contain the pure, separated isomers. Combine the pure fractions and remove the solvent.
| Parameter | Fractional Recrystallization | Column Chromatography |
| Principle | Differential solubility & crystal packing | Differential adsorption/polarity |
| Best For | Solid mixtures, large scale | Oily mixtures, small ΔRf, high purity |
| Throughput | High (for initial enrichment) | Low (labor-intensive) |
| Solvent Use | Moderate to High | Very High |
| Key Challenge | Finding the right solvent; can be tedious | Can be slow; requires careful technique |
Table 1. Comparison of Isomer Separation Techniques.
Challenge 2: Nitrile Group Hydrolysis
Q: My final product shows an amide or carboxylic acid peak in its NMR/IR spectrum. How can I prevent the nitrile group from hydrolyzing during workup and purification?
A: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, a process that is accelerated by heat.[8][9]
Underlying Principle: The carbon atom of the nitrile group is electrophilic. It can be attacked by water, a process catalyzed by either protonation of the nitrogen (under acidic conditions) or by a strong nucleophile like hydroxide (under basic conditions).[8]
-
Mind the pH: During the workup, avoid using strong acids or bases. For neutralizing residual nitrating acid, use a weak base like sodium bicarbonate or a phosphate buffer (pH ~7) instead of sodium hydroxide.
-
Keep it Cold: Perform all aqueous washes and extractions at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Avoid Prolonged Heating: When removing solvents on a rotary evaporator, use a low water bath temperature (<40 °C). Avoid high-temperature distillation for purification. If distillation is necessary, use high vacuum to lower the boiling point.
-
Chromatography Considerations: Standard silica gel is slightly acidic and can potentially catalyze hydrolysis if the product is left on the column for an extended period. If your compound is particularly sensitive, consider using deactivated (neutral) silica gel or alumina.
Caption: Key process controls to prevent nitrile hydrolysis.
Analytical Methods for Purity Assessment
Assessing the purity of your final product is a critical step. Do not rely on a single method.
| Method | Purpose | Information Provided | Notes |
| TLC | Quick purity check, reaction monitoring, solvent system screening | Number of components, relative polarity | Inexpensive and fast. |
| HPLC [10][11] | Quantitative purity assessment, isomer ratio determination | High-resolution separation, % purity, retention times | Reverse-phase (C18 column) is common. Requires method development. |
| GC-MS | Purity assessment for volatile compounds, impurity identification | Separation based on boiling point, provides molecular weight and fragmentation data | Excellent for identifying isomers and byproducts if they are thermally stable. |
| NMR Spectroscopy | Structural confirmation, purity assessment | Chemical structure, presence of impurities (even solvents), isomeric ratio | ¹H and ¹³C NMR are essential for confirming the identity of the final product. |
| IR Spectroscopy | Functional group confirmation | Presence of key functional groups (C≡N, NO₂, C=O if hydrolyzed) | A quick check to ensure the nitrile group is intact (~2230 cm⁻¹) and no carbonyl (~1700 cm⁻¹) has formed. |
| Melting Point | Purity assessment | A sharp melting point close to the literature value indicates high purity. A broad range indicates impurities. | Simple and effective, but requires a pure, solid sample. |
Table 2. Recommended Analytical Techniques.
Safety Considerations
Working with nitrated aromatic compounds requires strict adherence to safety protocols.
-
Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin).[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough times), safety goggles, and a lab coat.[13][14]
-
Thermal Instability: Many nitro compounds are thermally sensitive and can decompose exothermically, especially polynitrated species.[15][16] Avoid excessive heating. When conducting reactions, ensure proper temperature control and have a cooling bath ready.
-
Handling Acids: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent.[14] Handle with extreme care, and always add acid to water (or ice) slowly during quenching, never the other way around.
References
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Chemius. (n.d.). Nitro Razredčilo Safety Information. [Link]
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ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents. [Link]
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LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
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Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. [Link]
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ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
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YouTube. (2024). Nitration reaction safety. [Link]
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Ataman Kimya. (n.d.). Benzonitrile. [Link]
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
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Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
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WebQC.org. (n.d.). Benzonitrile Solubility. [Link]
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Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
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SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Williamson, K. L. (n.d.). Recrystallization. [https://media.pearsoncmg.com/bc/bc_0media_chem/chem_ πάντων/text_render/chapter2/360-373.pdf]([Link]_ πάντων/text_render/chapter2/360-373.pdf)
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SIELC Technologies. (n.d.). Benzonitrile Applications. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. [Link]
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Pharmaffiliates. (n.d.). Benzonitrile-impurities. [Link]
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ResearchGate. (n.d.). Quantitative investigation of the nitration of benzonitrile. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
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Sciencemadness Wiki. (2020). Benzonitrile. [Link]
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Brainly.com. (2022). Draw the major product(s) of the nitration of benzonitrile. [Link]
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Wikipedia. (n.d.). Benzonitrile. [Link]
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Homework.Study.com. (n.d.). Draw the major product(s) of nitration of benzonitrile. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Nitrate and Nitrite. [Link]
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Wikipedia. (n.d.). Nitration. [Link]
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National Center for Biotechnology Information. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination. [Link]
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Semantic Scholar. (1991). Thermal decomposition of nitrate esters. [Link]
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Mahida Academy. (2024). Trends in Thermal Stability of the Carbonates and Nitrates. [Link]
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ResearchGate. (2025). Separation of biologically relevant isomers on an Orbitrap mass spectrometer. [Link]
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University of California, Davis. (2019). Standard Operating Procedure for the Analysis of Nitrate/Nitrite. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Nitro-5-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 2-Nitro-5-(trifluoromethyl)benzonitrile core represents a "privileged scaffold" in medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the versatile chemistry of the nitrile (-CN) functionality, make this an attractive starting point for the synthesis of novel therapeutic agents.[1] The trifluoromethyl group, in particular, is known to enhance pharmacological properties such as metabolic stability and membrane permeability, making it a common feature in modern drug design.[2] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound scaffold, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
Comparative Analysis of Biological Activities
While direct biological activity data for the parent compound, this compound, is not extensively available in the public domain, the evaluation of its derivatives provides significant insight into the therapeutic potential of this chemical class. This guide will compare two main classes of derivatives for which experimental data has been published: Thiazolo[4,5-d]pyrimidine derivatives and 2-Amino-5-nitrobenzonitrile .
Anticancer Activity: A Tale of Two Scaffolds
The search for novel anticancer agents is a cornerstone of drug discovery. Benzonitrile derivatives have shown promise in this area, often through mechanisms involving the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases.[3]
A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from precursors related to this compound, have demonstrated significant in vitro anticancer activity. These compounds were evaluated against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC₅₀) were determined.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2]
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | CHO-K1 (Normal) | HaCaT (Normal) |
| 3b | 25.4 | 24.4 | 33.5 | - | 75.5 | 33.5 |
| 3c | - | - | - | - | - | - |
| 3a | - | - | - | - | - | - |
Data for compounds 3a and 3c were mentioned as toxic but specific IC₅₀ values were not provided in the summary. The strongest cytotoxic effect was noted for compound 3b.[2]
The data indicates that compound 3b , a 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibits potent cytotoxic effects against melanoma and prostate cancer cell lines.[2] The relatively higher IC₅₀ value against the normal CHO-K1 cell line suggests a degree of selectivity towards cancer cells, a desirable characteristic for any potential chemotherapeutic agent.
In a study investigating the biological effects of a simpler derivative, 2-amino-5-nitrobenzonitrile (where the trifluoromethyl group is absent), cytotoxic and antiproliferative effects were observed against the AGS human gastric adenocarcinoma cell line.
Table 2: Cytotoxic and Antiproliferative Effects of 2-Amino-5-nitrobenzonitrile on AGS Cancer Cells [6]
| Concentration | Effect |
| 50 µg/mL | Cytotoxic and antiproliferative |
| 100 µg/mL | Cytotoxic and antiproliferative |
| 200 µg/mL | Cytotoxic and antiproliferative |
Interestingly, the same study found that 2-amino-5-nitrobenzonitrile did not show toxic effects on healthy HUVEC (Human Umbilical Vein Endothelial Cells) at the tested concentrations, suggesting potential for cancer cell-specific toxicity.[6]
Comparative Insights
The comparison between these two derivative classes suggests that the this compound scaffold is a versatile starting point for generating compounds with anticancer properties. The thiazolo[4,5-d]pyrimidine derivatives, with their more complex heterocyclic structure, demonstrate potent activity in the micromolar range. The simpler 2-amino-5-nitrobenzonitrile also shows promise, indicating that even minor modifications to the core structure can elicit significant biological responses. The presence of the trifluoromethyl group in the thiazolo[4,5-d]pyrimidine series likely contributes to their enhanced potency, a common observation in medicinal chemistry.[2]
Antimicrobial Potential: An Area Ripe for Exploration
The nitro and trifluoromethyl functional groups are independently known to be present in various antimicrobial agents.[1] Nitroaromatic compounds can undergo reduction within microbial cells to generate toxic radical species, while trifluoromethylated compounds often exhibit enhanced antimicrobial efficacy.[1]
While specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives were not prominently available in the initial literature search, the known antimicrobial properties of related compounds strongly suggest that this class of molecules would be active against a range of bacterial and fungal pathogens. Further screening of a library of this compound derivatives is a promising avenue for the discovery of new antimicrobial agents.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A375, DU145, AGS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined from a dose-response curve.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the wells of a 96-well plate containing broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[8]
Visualizing the Path Forward: Synthesis and Evaluation Workflow
To provide a clear overview of the drug discovery process for this compound derivatives, the following workflow diagram is presented.
Sources
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A Comparative Guide to the Mechanism of Action of Compounds Derived from 2-Nitro-5-(trifluoromethyl)benzonitrile
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. The 2-Nitro-5-(trifluoromethyl)benzonitrile scaffold has emerged as a privileged starting material, offering a unique combination of reactive sites and electronically tunable properties. The presence of the electron-withdrawing nitro and trifluoromethyl groups, along with the versatile nitrile functionality, provides a rich platform for the synthesis of a diverse array of bioactive molecules. This guide provides a comparative analysis of two distinct classes of therapeutic agents derived from this scaffold: potent antitubercular agents and rationally designed anticancer kinase inhibitors. We will delve into their disparate mechanisms of action, supported by experimental data, and provide detailed protocols for their characterization, offering researchers and drug development professionals a comprehensive understanding of the therapeutic potential unlocked from this versatile chemical entity.
Part 1: Antitubercular Agents - Covalent Inhibition of DprE1
The global health threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, has necessitated the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising recent advancements in this area has been the development of benzothiazinones (BTZs), a class of potent antitubercular drugs. While not direct derivatives, the synthesis of the foundational BTZ core originates from a closely related precursor, 2-chloro-5-(trifluoromethyl)benzonitrile, which can be obtained from this compound. This lineage underscores the utility of the core scaffold in accessing these complex heterocyclic systems.
Mechanism of Action: Irreversible Inhibition of a Key Mycobacterial Enzyme
BTZs, including the notable examples BTZ043 and PBTZ169 (Macozinone), exert their bactericidal effect by targeting a crucial enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway: decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2] DprE1 is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.
The mechanism of inhibition is a fascinating example of covalent targeting. The nitro group on the benzothiazinone ring is reduced within the mycobacterium, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[1] This covalent modification effectively halts the production of decaprenylphosphoryl-arabinose (DPA), a vital precursor for arabinan synthesis, ultimately leading to cell lysis and bacterial death.[2][3]
Comparative Performance: BTZ043 vs. PBTZ169
While both BTZ043 and PBTZ169 share the same mechanism of action, PBTZ169 exhibits several advantages that make it a more promising clinical candidate.[1][4] PBTZ169 lacks the chiral centers present in BTZ043, simplifying its chemical synthesis and reducing manufacturing costs—a critical consideration for a disease predominantly affecting developing nations.[1][4] Furthermore, PBTZ169 has demonstrated improved potency and a better safety profile in preclinical models.[1]
| Compound | Target | MIC99 against M. tuberculosis H37Rv | Key Advantages |
| BTZ043 | DprE1 | ~1 ng/mL | First-in-class potent DprE1 inhibitor. |
| PBTZ169 | DprE1 | 0.3 ng/mL[5] | A-chiral synthesis, lower cost, improved potency and safety profile.[1][4] |
Experimental Protocol: DprE1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against M. tuberculosis DprE1.
Materials:
-
Recombinant M. tuberculosis DprE1 enzyme
-
Decaprenyl-phosphoryl-ribose (DPR) substrate
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DprE1 enzyme in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known DprE1 inhibitor like PBTZ169) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent bond formation.
-
Initiate the enzymatic reaction by adding the DPR substrate and potassium ferricyanide. DprE1 activity can be monitored by the reduction of potassium ferricyanide, which results in a decrease in absorbance at 420 nm.
-
Measure the absorbance at 420 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Anticancer Agents - Targeted Kinase Inhibition
The this compound scaffold is also a valuable starting point for the synthesis of potent anticancer agents, particularly kinase inhibitors. The nitrile group can be chemically transformed into a pyrimidine ring, a core structure found in many approved kinase inhibitors. This transformation can be achieved through a multi-step process, often involving the conversion of the nitrile to an amidine, followed by cyclization with a suitable partner.
Mechanism of Action: Inhibition of Oncogenic Signaling
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell growth, proliferation, and survival. The 5-(trifluoromethyl)pyrimidine core can be elaborated with various substituents to create potent and selective inhibitors of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR).
Unlike the covalent inhibition observed with BTZs, these pyrimidine derivatives typically act as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade. This inhibition of kinase activity can lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Performance: Hypothetical EGFR Inhibitors
While a direct, head-to-head comparison of a specific this compound-derived EGFR inhibitor with existing drugs is not yet available in the literature, we can extrapolate potential performance based on published data for structurally related 5-trifluoromethylpyrimidine derivatives. These compounds have shown potent inhibition of both wild-type and mutant forms of EGFR.
| Compound Class | Target | Representative IC50 (EGFRWT) | Mechanism of Action |
| Benzothiazinones | DprE1 (M. tuberculosis) | N/A | Covalent, Irreversible |
| 5-Trifluoromethylpyrimidines | EGFR (human) | 0.09 µM (for compound 11b)[4] | ATP-Competitive, Reversible |
This comparison highlights the remarkable versatility of the parent scaffold, which can be directed toward generating inhibitors with fundamentally different mechanisms of action against targets in vastly different organisms.
Experimental Protocol: EGFR Kinase Inhibition Assay (HTRF)
Objective: To determine the in vitro inhibitory activity of test compounds against EGFR kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated peptide substrate (e.g., biotin-poly-GT)
-
ATP
-
HTRF KinEASE-STK S1 kit (containing STK Antibody-XL665 and Streptavidin-Cryptate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (a known EGFR inhibitor like Erlotinib) and a negative control (DMSO vehicle).
-
Add the EGFR kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents (STK Antibody-XL665 and Streptavidin-Cryptate).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold represents a powerful starting point for the development of novel therapeutics with diverse mechanisms of action. As demonstrated, derivatization of this core can lead to highly potent antitubercular agents that act via covalent inhibition of a key bacterial enzyme, as well as to promising anticancer agents that function through competitive inhibition of human protein kinases. This comparative guide illustrates the importance of understanding the underlying mechanism of action to fully exploit the potential of a given chemical scaffold. The provided experimental protocols offer a foundation for researchers to characterize and compare the performance of novel compounds derived from this versatile and valuable building block. Further exploration of the chemical space accessible from this compound is warranted and holds significant promise for the discovery of next-generation therapies.
References
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- Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work?
- Neres, J., et al. (2012). Structural basis for the allosteric and competitive inhibition of Mycobacterium tuberculosis DprE1. ACS Chemical Biology, 7(3), 514-522.
- Robertson, G. T., et al. (2021). Macozinone (PBTZ169) for Tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e00583-21.
- Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169).
- Gawad, J., et al. (2021). Insights into development of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors as antitubercular agents: A state of the art review. International Journal of Tuberculosis and Lung Disease, 25(11), 931-942.
- Christophe, T., et al. (2009). High content screening identifies decaprenyl-phosphoribose 2' epimerase as a target for intracellular antitubercular activity of benzothiazinones.
- Trefzer, C., et al. (2010). Benzothiazinones: a new class of frontline drugs for tuberculosis. Tuberculosis (Edinburgh, Scotland), 90(6), 337-344.
- Lechartier, A., et al. (2014). The benzothiazinone PBTZ169 is active against Mycobacterium leprae in a mouse model of leprosy. Antimicrobial Agents and Chemotherapy, 58(7), 4157-4161.
- Gurcha, S. S., et al. (2024). Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. mBio, 15(1), e02517-23.
- Abdel-Ghani, T. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8216-8233.
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A Comparative Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile and Other Nitrated Intermediates in Modern Drug Synthesis
Introduction: The Strategic Role of Nitroaromatic Intermediates in Medicinal Chemistry
In the landscape of pharmaceutical development, the design and synthesis of new chemical entities (NCEs) are profoundly influenced by the selection of starting materials and key intermediates. Among these, nitroaromatic compounds serve as exceptionally versatile building blocks. The strong electron-withdrawing nature of the nitro group (-NO₂) not only activates the aromatic ring for nucleophilic substitution but also serves as a precursor to the synthetically crucial amino group. When combined with other functionalities, such as the trifluoromethyl (-CF₃) and nitrile (-CN) groups, the resulting intermediates offer a powerful toolkit for medicinal chemists.
The trifluoromethyl group is particularly prized in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides an in-depth comparative analysis of 2-Nitro-5-(trifluoromethyl)benzonitrile, a pivotal intermediate in the synthesis of non-steroidal anti-androgen drugs, against other structurally and functionally relevant nitrated intermediates. We will explore their synthesis, reactivity, and application, providing researchers and drug development professionals with objective data and field-proven insights to inform their synthetic strategies.
Featured Intermediate: this compound
This compound is a highly functionalized aromatic compound that has become indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Bicalutamide, an anti-androgen used to treat prostate cancer.[3][4][5] Its structure combines the reactivity of a nitro group, the synthetic versatility of a nitrile, and the metabolic-blocking and binding-enhancement properties conferred by the trifluoromethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 16499-52-8 |
| Molecular Formula | C₈H₃F₃N₂O₂ |
| Molecular Weight | 216.12 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Sealed in dry, room temperature conditions |
Source: Sigma-Aldrich
Synthesis and Workflow
The synthesis of this compound is a critical process step that dictates the purity and cost of the final API. A common industrial approach involves the cyanation of a corresponding halogenated precursor, such as 4-chloro-3-nitrobenzotrifluoride. This reaction, often a Rosenmund-von Braun reaction, utilizes a cyanide source like cuprous cyanide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Cyanation of 4-Chloro-3-nitrobenzotrifluoride
Causality: This protocol is chosen for its directness and relatively high yields, though it requires high temperatures and careful handling of toxic cyanide reagents. The use of a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) is crucial for solubilizing the reactants and facilitating the nucleophilic attack of the cyanide ion.[6]
-
Inert Atmosphere: To a dried three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq), cuprous cyanide (1.1 eq), and N-methyl-2-pyrrolidinone (NMP) as the solvent.
-
Heating: Heat the reaction mixture to 170-180°C under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy for the substitution of the aryl chloride.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-24 hours).
-
Quenching and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the product into an organic solvent such as toluene or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Comparative Analysis with Alternative Nitrated Intermediates
The choice of a nitrated intermediate is dictated by the target molecule's structure and the desired synthetic pathway. Below, we compare this compound with three key alternatives.
| Intermediate | Structure | Key Application(s) |
| This compound | C₈H₃F₃N₂O₂ | Precursor to Bicalutamide |
| 4-Nitro-2-(trifluoromethyl)benzonitrile | C₈H₃F₃N₂O₂ | Precursor to Enzalutamide intermediates[7][8] |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | Building block for kinase inhibitors, anti-tumor agents[9][10][11] |
| 2-Methyl-5-nitrobenzotrifluoride | C₈H₆F₃NO₂ | Intermediate for various agrochemicals and pharmaceuticals[12][13] |
Alternative 1: 4-Nitro-2-(trifluoromethyl)benzonitrile
This regioisomer of our primary compound is a critical intermediate for the synthesis of Enzalutamide, another potent anti-androgen. Its synthesis often begins with the nitration of 2-(trifluoromethyl)benzonitrile. The key difference lies in the relative positions of the nitro and trifluoromethyl groups, which dictates the regioselectivity of subsequent reactions. The synthesis of Enzalutamide requires the eventual conversion of the nitro group to an amine, which is then used to construct the thiohydantoin core of the drug.[7][14]
Alternative 2: 2-Fluoro-5-nitrobenzonitrile
This analog replaces the -CF₃ group with a single fluorine atom. Fluorine is also a valuable bioisostere, but it imparts different electronic properties and is less lipophilic than the -CF₃ group. 2-Fluoro-5-nitrobenzonitrile is a versatile building block due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution, making it a valuable precursor for a wide array of heterocyclic compounds used in drug discovery.[10][11] Its synthesis typically involves the nitration of 2-fluorobenzonitrile.[10]
Alternative 3: 2-Methyl-5-nitrobenzotrifluoride
Here, the synthetically versatile nitrile group is replaced by a methyl group.[12] While the methyl group lacks the direct reactivity of the nitrile, it can be functionalized through benzylic halogenation or oxidation. This intermediate is often used when the final target molecule requires a methyl or methylene linker at this position. Its synthesis can be achieved via the nitration of 2-(trifluoromethyl)toluene.[13]
Head-to-Head Comparison: Synthesis, Reactivity, and Safety
Synthesis and Scalability
The industrial viability of an intermediate is heavily dependent on the efficiency, cost, and safety of its synthesis.
Table 2: Comparative Synthesis Data
| Intermediate | Typical Yield | Key Reagents | Scalability Considerations |
| This compound | 70-85% | CuCN, NMP/DMF | High reaction temperatures; use of toxic cyanide salts requires stringent safety protocols and waste management.[6] |
| 4-Nitro-2-(trifluoromethyl)benzonitrile | 80-95% (Nitration) | H₂SO₄, HNO₃ | Strongly acidic and exothermic nitration requires careful thermal management; potential for regioisomer formation.[15] |
| 2-Fluoro-5-nitrobenzonitrile | 90-98% (Nitration) | H₂SO₄, HNO₃ | Efficient nitration, but handling of hydrofluoric acid or related fluorinating agents in precursor synthesis is hazardous. |
| 2-Methyl-5-nitrobenzotrifluoride | 85-95% (Nitration) | H₂SO₄, HNO₃ | Straightforward nitration; starting material (2-trifluoromethyltoluene) is readily available.[13] |
Reactivity and Downstream Potential
The true value of these intermediates lies in their synthetic utility. The combination of substituents dictates the possible downstream transformations.
Caption: Reactivity pathways of nitrated intermediates to drug scaffolds.
-
Nitrile Group (-CN): Present in the primary compound and its fluoro analog, the nitrile is a powerful functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to tetrazoles, offering multiple avenues for molecular elaboration.
-
Trifluoromethyl Group (-CF₃): This group is generally unreactive under common synthetic conditions, making it a stable fixture that influences the electronic nature of the ring and the properties of the final molecule. Its strong electron-withdrawing effect facilitates nucleophilic aromatic substitution.
-
Fluoro Group (-F): In 2-Fluoro-5-nitrobenzonitrile, the fluorine atom is highly activated by the ortho-nitrile and para-nitro groups, making it an excellent leaving group for SₙAr reactions. This is a key advantage for building complex molecules via coupling reactions.[11]
Safety Profile
All nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.
Table 3: Hazard Comparison
| Compound | GHS Pictograms | Hazard Statements |
| This compound | GHS07 | H302: Harmful if swallowed. |
| 2-Fluoro-5-nitrobenzonitrile | GHS07 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315, H319, H335: Causes skin/eye irritation, may cause respiratory irritation.[16] |
Note: A full Safety Data Sheet (SDS) should always be consulted before handling these chemicals.
Case Study: Synthesis of Bicalutamide
The synthesis of Bicalutamide provides a quintessential example of the strategic use of this compound. The key transformation is the reduction of the nitro group to an amine, which then serves as the nucleophile for subsequent amide bond formation.
Experimental Protocol: Reduction of this compound
Causality: Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency, clean reaction profile, and avoidance of stoichiometric metal waste (unlike with reagents like SnCl₂ or Fe/HCl). Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Setup: Charge a hydrogenation vessel with this compound (1.0 eq) and a solvent such as methanol or ethyl acetate.
-
Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analytical methods (TLC, HPLC) to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-5-(trifluoromethyl)benzonitrile, which is often used in the next step without further purification.
This resulting aniline is a direct precursor to the core of Bicalutamide, which is formed by acylation followed by reaction with a suitable epoxide.[3][17]
Conclusion
This compound stands out as a highly valuable intermediate due to the unique combination of its three functional groups, which provide a direct pathway to complex pharmaceutical targets like Bicalutamide. Its comparison with other nitrated intermediates underscores a fundamental principle in process chemistry: the optimal building block is not just the one that is structurally similar, but the one that offers the most efficient, scalable, and safe route to the final target. While alternatives like 4-Nitro-2-(trifluoromethyl)benzonitrile are essential for other specific targets such as Enzalutamide, and 2-Fluoro-5-nitrobenzonitrile offers broader reactivity for library synthesis via SₙAr, the specific substitution pattern of this compound makes it uniquely suited for its role. The continued exploration of such highly functionalized intermediates will undoubtedly remain a cornerstone of innovation in drug discovery and development.
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- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
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A Comparative Guide to the Efficacy of Antitubercular Drugs Synthesized from 2-Nitro-5-(trifluoromethyl)benzonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular therapies ineffective, creating an urgent need for novel therapeutic agents.[1] This guide provides a comprehensive comparison of a promising class of antitubercular drugs, the 8-nitro-1,3-benzothiazin-4-ones (BTZs), which can be synthesized from precursors derived from trifluoromethyl-benzonitrile scaffolds. We will delve into their synthesis, unique mechanism of action, in vitro and in vivo efficacy, and provide a comparative analysis against established first-line tuberculosis drugs.
The narrative is grounded in experimental data, explaining the rationale behind scientific methodologies and providing detailed protocols for key assays. This guide aims to equip researchers with the necessary information to evaluate and potentially advance this potent class of compounds in the fight against tuberculosis.
Introduction to Benzothiazinones (BTZs): A New Frontier in Antitubercular Drug Discovery
Benzothiazinones are a novel class of potent antitubercular agents that have demonstrated remarkable activity against both drug-susceptible and drug-resistant strains of Mtb.[2] Two prominent members of this class, BTZ043 and PBTZ169 (Macozinone) , have advanced to clinical trials, highlighting their therapeutic potential.[3] A key structural feature of these compounds is the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one core, which is crucial for their antimycobacterial activity.
The synthesis of this core scaffold can be achieved from precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which in turn is derivable from 2-chloro-5-(trifluoromethyl)benzonitrile.[3] While the direct synthesis from 2-nitro-5-(trifluoromethyl)benzonitrile is less documented, the established routes from its chloro-analogue provide a solid foundation for exploring derivatives from this chemical space. The trifluoromethyl group in these structures often enhances metabolic stability and bioavailability of the final drug molecule.
Synthesis Pathway Overview
The synthesis of the BTZ core is a multi-step process. A representative pathway initiates from 2-chloro-5-(trifluoromethyl)benzonitrile. This starting material is first nitrated to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[3] This benzoic acid derivative is then activated, typically with thionyl chloride, to form the corresponding acid chloride. The subsequent reaction with a thiourea derivative in a cyclization step yields the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one scaffold.[4]
Mechanism of Action: Targeting the Mycobacterial Cell Wall
BTZs employ a novel mechanism of action that is distinct from current first- and second-line TB drugs. They target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5] DprE1 is a crucial flavoenzyme in the biosynthetic pathway of arabinans, which are essential components of the mycobacterial cell wall.[5][6]
The 8-nitro group of the BTZ molecule is a key player in its mechanism. Inside the mycobacterium, the nitro group is reduced by the flavin cofactor of DprE1 to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[7] This disruption of arabinan synthesis ultimately leads to bacterial cell death. This unique mechanism of action is a primary reason for the high potency of BTZs against Mtb and the lack of cross-resistance with existing antitubercular drugs.
Comparative Efficacy Analysis
The efficacy of BTZ derivatives is typically evaluated through a series of in vitro and in vivo experiments. Below is a comparative overview of the performance of BTZs against standard first-line antitubercular drugs, Isoniazid and Rifampicin.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's in vitro potency. For Mtb, the Resazurin Microtiter Assay (REMA) is a commonly used method for determining MIC.[8][9]
| Compound | Target/Mechanism of Action | MIC against Mtb H37Rv (ng/mL) | Reference(s) |
| BTZ043 | DprE1 (Cell Wall Synthesis) | 1 - 30 | [1] |
| PBTZ169 | DprE1 (Cell Wall Synthesis) | 0.3 | [10] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 50 - 100 | [11] |
| Rifampicin | RNA Polymerase (Transcription) | 100 | [11] |
As the data indicates, BTZ043 and PBTZ169 exhibit significantly lower MIC values compared to isoniazid and rifampicin, demonstrating their superior in vitro potency against the standard laboratory strain of M. tuberculosis.[1][10][11] Importantly, BTZs retain their high potency against many MDR and XDR strains of Mtb.[1]
Animal models, particularly murine models, are crucial for assessing the in vivo efficacy of new drug candidates. In these studies, mice are infected with Mtb to establish a chronic infection, and the ability of the drug to reduce the bacterial load in the lungs and spleen is measured.[7]
Studies have shown that BTZ043 demonstrates strong bactericidal activity in mouse models of tuberculosis, with an efficacy that is comparable or even superior to isoniazid, especially over longer treatment durations.[1][5][7] For instance, in a chronic infection model, treatment with BTZ043 has been shown to significantly reduce the bacterial burden in the lungs and spleen.[5] Furthermore, synergistic effects have been observed when BTZ043 is combined with other antitubercular drugs like rifampicin and bedaquiline.[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of antitubercular compounds.
This protocol describes a colorimetric method for determining the MIC of compounds against M. tuberculosis. The assay relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active bacteria.[8][9]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)[9]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.[9]
-
Inoculate each well with 100 µL of the bacterial suspension. Include a drug-free control (growth control) and a media-only control (sterility control).
-
Seal the plates and incubate at 37°C for 7 days.[9]
-
After incubation, add 30 µL of the resazurin solution to each well.[9]
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[9]
This assay measures the inhibition of the DprE1 enzyme by monitoring the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed reaction, using a fluorogenic probe.[6][12]
Materials:
-
Purified recombinant Mtb DprE1 enzyme
-
DprE1 substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red or Resazurin
-
Assay buffer (e.g., 50 mM Glycylglycine, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing the DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Pre-incubate the reaction mixture with the test compound for 10 minutes at 30°C.[12]
-
Initiate the reaction by adding the DprE1 substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader (excitation ~540 nm, emission ~590 nm).[12]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
It is crucial to assess the toxicity of new drug candidates against mammalian cells to ensure a favorable therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11][13]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[13]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Conclusion and Future Perspectives
Antitubercular drugs derived from the this compound scaffold, particularly the benzothiazinones, represent a significant advancement in the fight against tuberculosis. Their novel mechanism of action, potent in vitro and in vivo efficacy, and activity against drug-resistant strains make them highly promising candidates for future therapeutic regimens.[1][5]
This guide has provided a comparative analysis of these compounds against established first-line drugs, supported by experimental data and detailed protocols. The superior potency of BTZs, as evidenced by their low MIC values, underscores their potential to be part of shorter, more effective treatment regimens.
Further research should focus on optimizing the pharmacokinetic properties of BTZ derivatives to enhance their oral bioavailability and reduce potential toxicity. The exploration of bioisosteric replacements for the nitro group, such as the cyano group, is a promising avenue to mitigate potential safety concerns while retaining high efficacy. Continued investigation into combination therapies with other new and existing antitubercular agents will also be crucial in developing robust and resistance-proof treatment strategies for tuberculosis.
References
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- JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments.
- BenchChem. (2025). Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis. BenchChem.
- Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science.
- ASM. (2024). Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. American Society for Microbiology.
- Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology.
- ASM Journals. (2024). Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. ASM Journals.
- BenchChem. (2025). A Comparative Guide to the Efficacy of BTZ-043, Isoniazid, and Rifampicin in Tuberculosis Research. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Testing of DprE1 Inhibitors on Mammalian Cell Lines. BenchChem.
- ASM Journals. (2023). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy.
- BenchChem. (2025). DprE1-IN-10: Application Notes and Protocols for Drug Discovery. BenchChem.
- El-Sayed, A., et al. (2016). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. African Journal of Microbiology Research.
- Lechartier, B., et al. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS Neglected Tropical Diseases.
- National Center for Biotechnology Information. (2010). Assays Conducted Using Vero Cell Cytotoxicity Screening Protocol. Probe Reports from the NIH Molecular Libraries Program.
- African Journal of Laboratory Medicine. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting.
- Singh, R., et al. (2014). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Global Infectious Diseases.
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. BenchChem.
- Working Group for New TB Drugs. (2020). BTZ-043.
- ResearchGate. (2018). (a) BTZ043 (b) PBTZ169 (c) hit compound M-1.
- Richter, M. F., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Royal Society of Chemistry. (2017). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis.
- PubMed. (2020).
- ResearchGate. (2023). Cytotoxicity of compounds TA and TB against the Vero cell line.
- Semantic Scholar. (2023). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis.
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ResearchGate. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate.
- Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- International Journal of Pharmaceutical Sciences Review and Research. (2016). In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
- Dakenchem. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
- Semantic Scholar. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
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- CDC Stacks. (2022).
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The 2-Nitro-5-(trifluoromethyl)benzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Androgen Receptor Antagonism
Introduction: The Enduring Challenge of Androgen Receptor Targeting in Prostate Cancer
Prostate cancer remains a significant global health challenge, with its growth and progression often driven by the androgen receptor (AR). The AR, a ligand-activated nuclear transcription factor, is a cornerstone of prostate cancer therapy. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), it translocates to the nucleus and modulates the expression of genes essential for tumor cell growth and survival[1]. Consequently, antagonizing this receptor has been a primary therapeutic strategy for decades.
First-generation non-steroidal antiandrogens (NSAA), such as flutamide and bicalutamide, laid the groundwork for AR-targeted therapies. These compounds, which feature a phenyl ring substituted with a nitro and a trifluoromethyl group, act by competitively inhibiting androgen binding to the AR[1]. However, their efficacy is often limited by moderate receptor affinity and the potential for partial agonist activity, particularly in the context of AR overexpression or mutations that arise in castration-resistant prostate cancer (CRPC)[1].
This guide focuses on the structure-activity relationship (SAR) of a key chemical scaffold that has been pivotal in the development of next-generation AR antagonists: 2-Nitro-5-(trifluoromethyl)benzonitrile and its derivatives. While this core is part of the broader chemical landscape of NSAAs, its evolution, particularly through the development of the blockbuster drug enzalutamide, provides a compelling case study in rational drug design. We will dissect the roles of the key functional groups, compare the performance of derivatives against clinically relevant alternatives, and provide the experimental context for their evaluation.
Core Scaffold Analysis: Deconstructing the Pharmacophore
The this compound scaffold contains three critical pharmacophoric elements on a benzene ring: a nitrile group (-CN), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The arrangement of these electron-withdrawing groups creates a unique electronic and steric profile that is fundamental to its interaction with the AR ligand-binding domain (LBD).
The Trifluoromethyl Group (-CF₃): An Anchor of Potency
The trifluoromethyl group is a ubiquitous feature in modern medicinal chemistry, prized for its ability to enhance metabolic stability and binding affinity. In the context of AR antagonists, its role is paramount. The strong electron-withdrawing nature of the -CF₃ group is crucial for high-affinity binding to the AR. It is believed to interact with a lipophilic pocket within the AR LBD, contributing to the overall potency of the molecule. Studies on various AR modulators have consistently shown that the presence of a trifluoromethyl group is optimal for AR agonist and antagonist activity.
The Nitro Group (-NO₂): A Legacy Moiety with Modern Challenges
The nitro group is a classic feature of early NSAAs like flutamide. It is known to be a strong hydrogen bond acceptor, an interaction critical for anchoring the ligand within the AR binding pocket, specifically with residues like Arginine 752 (Arg752). However, the nitro group is often considered a "toxicophore" due to its potential for metabolic reduction to reactive intermediates that can lead to hepatotoxicity.
This has led to efforts to find bioisosteric replacements for the nitro group that retain its hydrogen bonding capabilities while improving the safety profile. One such successful replacement is the nitrile (cyano) group.
The Nitrile Group (-CN): A Key Bioisostere
In the evolution from first to second-generation antiandrogens, the nitrile group has emerged as a highly effective bioisostere for the nitro group. Like the nitro group, the cyano moiety is a potent hydrogen bond acceptor, capable of forming the critical interaction with Arg752 in the AR LBD. The this compound scaffold, therefore, presents an interesting case where both groups are present, although in the development of drugs like enzalutamide, the precursor is 4-amino-2-(trifluoromethyl)benzonitrile, where the amino group is the precursor to the linkage with the rest of the molecule. The key takeaway is the established importance of a hydrogen bond acceptor at this position.
Comparative Analysis: Enzalutamide vs. Predecessors and Contemporaries
The most prominent therapeutic agent derived from the broader 4-substituted-2-(trifluoromethyl)benzonitrile scaffold is Enzalutamide . It is a second-generation AR inhibitor that demonstrates significantly improved efficacy over first-generation agents.
Enzalutamide: A Paradigm of Enhanced AR Inhibition
Enzalutamide was developed through a rational design process to create a more potent AR inhibitor without the partial agonist activity seen with bicalutamide. It binds to the AR with five to eight times higher affinity than bicalutamide. Its mechanism of action is threefold:
-
It blocks the binding of androgens to the AR.
-
It inhibits the nuclear translocation of the AR.
-
It impairs the binding of the AR to DNA.
This multi-pronged inhibition of the AR signaling pathway leads to more profound and durable antitumor responses.
Structural Comparison and Performance Data
| Compound | Core Structure Feature | AR Binding Affinity (Relative to Bicalutamide) | Key Clinical Outcome (Progression-Free Survival vs. Bicalutamide) | Partial Agonist Activity |
| Bicalutamide | 4-cyano-3-(trifluoromethyl)phenyl | 1x | 5.7 months | Yes |
| Enzalutamide | 4-amino-2-(trifluoromethyl)benzonitrile derivative | 5-8x higher | 19.4 months | No |
| Apalutamide | Structurally similar to Enzalutamide | Comparable to Enzalutamide | Favorable vs. placebo | No |
Data compiled from clinical trial results and preclinical studies.
As the table illustrates, Enzalutamide's structural modifications, while retaining the core trifluoromethyl-benzonitrile moiety, result in a dramatic improvement in AR binding affinity and clinical efficacy, as evidenced by the significantly longer progression-free survival in the STRIVE trial compared to bicalutamide.
Apalutamide , another potent second-generation AR inhibitor, shares a similar mechanism of action and structural features with enzalutamide, further validating the importance of this chemical scaffold in modern antiandrogen design. While structurally distinct, both compounds showcase the success of evolving the initial pharmacophore to achieve superior clinical outcomes.
Experimental Protocols
Synthesis of Enzalutamide Precursor: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
A key intermediate in the synthesis of enzalutamide and related thiohydantoin derivatives is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. A general synthetic route is as follows:
-
Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile.
-
Reaction: The amino group is reacted with a thiocarbonylating agent, such as thiophosgene (CSCl₂) or a less toxic alternative like carbon disulfide (CS₂) in the presence of a base.
-
Procedure with CSCl₂:
-
Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent like dichloromethane (DCM) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃), to the mixture.
-
Cool the reaction to 0°C and add thiophosgene dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired isothiocyanate.
-
Biological Evaluation: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled androgen for binding to the AR.
-
Materials:
-
AR source: Recombinant human AR or lysates from AR-expressing cell lines (e.g., LNCaP).
-
Radioligand: A tritiated AR agonist like [³H]-mibolerone.
-
Test Compounds: Dissolved in DMSO to create a range of concentrations.
-
Assay Buffer: To maintain pH and protein stability.
-
-
Procedure:
-
In a multi-well plate, combine the AR source, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved by rapid filtration through a filter mat that traps the receptor-ligand complex.
-
Quantify the amount of bound radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural relationships and the workflow for SAR studies.
Caption: Key functional groups of the core scaffold and their roles in AR binding.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives have been instrumental in advancing the treatment of prostate cancer. The evolution from early NSAAs to highly potent and specific second-generation inhibitors like enzalutamide underscores the power of medicinal chemistry and rational drug design.
The key takeaways from the SAR of this chemical class are:
-
The trifluoromethyl group is essential for high-affinity AR binding.
-
A hydrogen bond acceptor (originally a nitro group, now commonly a cyano group) is critical for anchoring the molecule in the AR ligand-binding domain.
-
Systematic modification of the core scaffold can lead to dramatic improvements in potency, specificity, and clinical efficacy, while mitigating the drawbacks of earlier generation compounds.
Future research in this area will likely focus on developing antagonists that can overcome resistance mechanisms, such as those arising from AR mutations (e.g., the F876L mutation that converts enzalutamide into an agonist). This may involve designing compounds that bind to different regions of the AR or that have novel mechanisms of action, such as promoting receptor degradation. The foundational SAR knowledge gleaned from the this compound scaffold will undoubtedly continue to guide these efforts.
References
-
Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247. [Link]
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Pissios, P., & Tzameli, I. (2016). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. BJU international, 118 Suppl 3, 4–11. [Link]
-
Piu, F., Gardell, L. R., Son, T., Schlienger, N., Lund, B. W., Schiffer, H. H., ... & Laping, N. J. (2016). Enzalutamide versus bicalutamide in castration-resistant prostate cancer: the STRIVE trial. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 34(18), 2098–2106. [Link]
Sources
The Strategic Advantage of 2-Nitro-5-(trifluoromethyl)benzonitrile in Modern Drug Discovery
A Senior Application Scientist's Guide to a High-Value Scaffolding Asset
In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is a critical opening move that dictates the trajectory of the entire campaign. Among the vast arsenal of chemical building blocks, 2-Nitro-5-(trifluoromethyl)benzonitrile has emerged as a scaffold of exceptional strategic value. Its unique trifecta of functional groups—the trifluoromethyl, the nitro, and the nitrile—offers a synergistic combination of physicochemical advantages and synthetic versatility that can accelerate the development of novel therapeutics.
This guide provides an in-depth analysis of the distinct advantages conferred by this molecule, comparing its utility against other synthetic alternatives and furnishing the experimental groundwork for its effective implementation in medicinal chemistry programs.
The Power of Three: Deconstructing the Molecular Advantages
The utility of this compound is not merely additive; it is a result of the interplay between its three core functional groups, each contributing unique and desirable properties to a final drug candidate.
The Trifluoromethyl (-CF3) Group: Enhancing Potency and Metabolic Stability
The incorporation of fluorine, and particularly the trifluoromethyl group, is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[1] The -CF3 group in this compound offers several key benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its biological target. This property is crucial for oral bioavailability and CNS penetration.
-
Bioisosterism: The -CF3 group serves as an effective bioisostere for other chemical moieties, such as the methyl, ethyl, and even the nitro group.[2] This allows for fine-tuning of a compound's size, conformation, and electronic properties to optimize target binding. In some cases, replacing an aliphatic nitro group with a trifluoromethyl group has resulted in increased metabolic stability while retaining the desired signaling profile.[2][3]
-
Binding Interactions: The strong dipole moment of the -CF3 group can lead to favorable interactions with the protein target, such as dipole-dipole or multipolar interactions, thereby increasing binding affinity and potency.
The Nitro (-NO2) Group: A Versatile Synthetic Handle
While sometimes viewed as a potential liability due to toxicity concerns, the aromatic nitro group is a masterstroke of synthetic utility when handled correctly.[4] Its primary advantages lie in its role as a powerful electron-withdrawing group and its capacity for facile transformation.
-
Synthetic Activation: The nitro group strongly deactivates the aromatic ring, influencing its reactivity in subsequent synthetic steps. More importantly, it serves as a reliable precursor to the amino group.
-
Gateway to Functionality: The reduction of the nitro group to an amine is one of the most robust and fundamental transformations in medicinal chemistry.[5][6] This resulting aniline is a critical nucleophile, opening up a vast landscape of potential reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems—scaffolds that are ubiquitous in kinase inhibitors and other targeted therapies.[7][8]
The Benzonitrile (-CN) Moiety: A Key Pharmacophore
The nitrile group is far from a passive spectator. It is a highly valuable pharmacophore found in over 30 FDA-approved drugs.[9][10]
-
Target Engagement: The linear geometry and electron-rich nature of the nitrile's nitrogen atom allow it to act as an excellent hydrogen bond acceptor, forming crucial interactions with protein targets.[9][11]
-
Modulation of Physicochemical Properties: The nitrile group can improve the pharmacokinetic properties of a molecule. For instance, in some contexts, it has been shown to be nearly 10-fold more soluble than a corresponding bromo analog.[9]
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, helping to optimize binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
Case Study: A Cornerstone in Anti-Androgen Therapy
The strategic utility of the trifluoromethyl-benzonitrile core is powerfully demonstrated in the synthesis of high-profile drugs like Bicalutamide, a non-steroidal anti-androgen used to treat prostate cancer.[12][13] The core of Bicalutamide is N-[4-cyano-3-(trifluoromethyl)phenyl]-... amide, a structure directly accessible from precursors derived from this compound. The synthesis showcases how the pre-packaged combination of the cyano and trifluoromethyl groups provides a head start in constructing the final, highly potent drug molecule.
Below is a workflow illustrating the central role of this scaffold in synthesizing the Bicalutamide core.
Sources
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A Senior Application Scientist's Guide to the Purity Assessment of 2-Nitro-5-(trifluoromethyl)benzonitrile via HPLC
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is not merely a procedural step but a foundational pillar of scientific rigor. For intermediates like 2-Nitro-5-(trifluoromethyl)benzonitrile, a compound featuring the electron-withdrawing nitro and trifluoromethyl groups on a benzonitrile scaffold, ensuring purity is paramount.[1] These structural motifs are pivotal in tuning the physicochemical properties of molecules, making them valuable in medicinal chemistry.[2] Consequently, a robust analytical methodology for purity determination is indispensable.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound. The protocols and data presented are synthesized from established methodologies for analogous compounds, offering a predictive and rational framework for its analysis.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of a vast array of pharmaceutical compounds.[3] Its wide applicability, high resolution, and quantitative accuracy make it an invaluable tool in quality control. For a moderately polar compound like this compound, a reverse-phase HPLC method is particularly well-suited.[4][5]
A Proposed Reverse-Phase HPLC Protocol
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase:
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (analytical grade)
-
Optimized Isocratic Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, create a series of working standards by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh the synthesized sample and dissolve it in acetonitrile to a known concentration. If necessary, sonicate to ensure complete dissolution. Further dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Rationale Behind the Method:
The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately nonpolar compounds. The acetonitrile/water mobile phase provides good solvation and elution strength, while the addition of a small amount of acid (phosphoric or formic) helps to protonate any residual silanols on the stationary phase, leading to improved peak shape. A detection wavelength of 254 nm is commonly effective for aromatic compounds containing nitro groups.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the purity assessment of this compound using HPLC.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity determination, a comprehensive analysis often involves orthogonal techniques to provide a more complete picture of the sample's composition.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, applicable to a wide range of compounds, non-destructive. | Requires solubility of the analyte, can be time-consuming for complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity with appropriate detectors (e.g., FID, MS).[7][8] | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides unambiguous structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[9] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and selectivity, provides molecular weight information and structural data through fragmentation patterns.[10] | May not separate isomers effectively on its own, often coupled with a separation technique (e.g., GC-MS, LC-MS). |
Decision Matrix for Analytical Technique Selection
Caption: A decision-making framework for selecting the appropriate analytical technique for purity assessment.
Interpreting HPLC Data: A Focus on Potential Impurities
The synthesis of this compound can potentially lead to several impurities. A well-developed HPLC method should be able to resolve the main peak from these potential byproducts.
Potential Impurities and Their Origin:
-
Isomeric Impurities: Positional isomers, such as 2-Nitro-4-(trifluoromethyl)benzonitrile or other isomers, may arise from impurities in the starting materials.
-
Starting Materials: Unreacted starting materials are common impurities that need to be monitored.
-
Side Products: The reaction conditions can sometimes lead to the formation of unexpected side products. For instance, in related syntheses, side products have been observed due to competitive reaction pathways.[11]
-
Degradation Products: The compound may degrade under certain conditions, leading to the formation of other related substances.
Illustrative Table of Potential Impurities and Expected Retention Times:
| Compound | Structure | Expected Retention Time (Relative to Main Peak) |
| This compound | (Structure of the main compound) | 1.00 |
| 2-Nitro-4-(trifluoromethyl)benzonitrile | (Structure of the 4-isomer) | Likely to be very close to 1.00, requiring high-resolution chromatography. |
| 5-(Trifluoromethyl)benzonitrile | (Structure of the de-nitro compound) | < 1.00 |
| 2-Nitrobenzonitrile | (Structure of the de-trifluoromethyl compound) | < 1.00 |
Note: The expected retention times are illustrative and will depend on the specific chromatographic conditions.
Data Analysis and Interpretation Workflow
Caption: A systematic workflow for the analysis and interpretation of HPLC data for purity assessment.
Conclusion
The purity assessment of this compound is a critical step in its application for drug development and other scientific research. While HPLC is the primary and most robust method for this purpose, a multi-faceted approach utilizing orthogonal techniques like GC, NMR, and MS provides a more comprehensive and trustworthy characterization of the synthesized compound. The methodologies and workflows presented in this guide offer a solid foundation for researchers to develop and validate their own analytical protocols, ensuring the quality and reliability of their scientific endeavors.
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A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Nitro-5-(trifluoromethyl)benzonitrile Synthesis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous synthesis and structural confirmation of key intermediates are paramount. 2-Nitro-5-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry, and its purity is critical for the successful synthesis of downstream targets. This guide provides an in-depth comparison of synthetic routes to this compound, with a core focus on its spectroscopic validation, grounded in the principles of scientific integrity and field-proven insights.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol , is a substituted aromatic compound featuring a nitrile, a nitro group, and a trifluoromethyl group.[1][2][3][4][5][6] The electron-withdrawing nature of these substituents makes it a versatile precursor for a variety of more complex molecules in pharmaceutical and agrochemical research. The precise arrangement of these functional groups dictates its reactivity and, ultimately, its utility. Therefore, rigorous validation of its synthesis is not merely a procedural step but a cornerstone of reliable downstream applications.
Primary Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of an aromatic amino group into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[7][8] This method is particularly well-suited for the synthesis of this compound, likely proceeding from 2-amino-4-(trifluoromethyl)benzonitrile.
Causality Behind Experimental Choices
The choice of the Sandmeyer reaction is predicated on its reliability and predictability. The transformation of an amino group to a diazonium salt, followed by displacement with a cyanide nucleophile, is a well-established and high-yielding process. The use of a copper(I) cyanide catalyst is crucial for the efficient conversion of the diazonium salt to the desired nitrile.[7] The reaction conditions, particularly the low temperatures required for the diazotization step, are critical to prevent the premature decomposition of the unstable diazonium intermediate.
Experimental Protocol: Sandmeyer Synthesis of this compound
The following protocol is a detailed, self-validating system for the synthesis of the target compound, starting from the hypothetical nitration of 4-(trifluoromethyl)benzonitrile and subsequent reduction to the amine precursor, followed by the Sandmeyer reaction.
Step 1: Nitration of 4-(trifluoromethyl)benzonitrile
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Maintain the temperature below 10°C while stirring for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 2-amino-4-(trifluoromethyl)benzonitrile
-
Dissolve the purified this compound in ethanol.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-amino-4-(trifluoromethyl)benzonitrile.
Step 3: Sandmeyer Reaction
-
Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Spectroscopic Validation: A Multi-faceted Approach
The confirmation of the synthesis of this compound relies on a synergistic application of multiple spectroscopic techniques.[9][10][11][12] Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of the final product.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Features |
| ¹H NMR | Aromatic region (δ 7.5-8.5 ppm) showing three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A quaternary carbon signal for the carbon bearing the trifluoromethyl group (with C-F coupling). A signal for the nitrile carbon. |
| FTIR (cm⁻¹) | ~2230 (C≡N stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretches), ~1300-1100 (C-F stretches), and aromatic C-H and C=C stretches.[13][14][15][16][17][18][19] |
| Mass Spectrometry (m/z) | Molecular ion peak at ~216 (M⁺). Fragmentation pattern showing loss of NO₂, CN, and other characteristic fragments.[20][21][22][23][24] |
Comparative Analysis with Structurally Similar Compounds
To further bolster the validation, the obtained spectra should be compared with those of structurally related molecules. For instance, the ¹H NMR spectrum of the positional isomer, 2-Trifluoromethyl-5-Nitrobenzonitrile, would exhibit a different splitting pattern in the aromatic region, providing a clear point of differentiation.[25][26] Similarly, comparing the IR spectrum with that of benzonitrile and nitrobenzene can help in assigning the characteristic functional group frequencies.[19]
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[27][28] This method is viable due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) which activate the aromatic ring towards nucleophilic attack.
Causality Behind Experimental Choices
In an SNAr reaction, a suitable leaving group on the aromatic ring (e.g., a halogen) is displaced by a nucleophile.[27][28] For the synthesis of our target molecule, a plausible precursor would be 2-nitro-5-(trifluoromethyl)halobenzene. The choice of a good leaving group (e.g., F > Cl > Br > I) and an appropriate cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent (e.g., DMSO or DMF) is critical for the success of this reaction.
Experimental Protocol: SNAr Synthesis
-
Dissolve 2-nitro-5-(trifluoromethyl)chlorobenzene in a polar aprotic solvent like DMSO.
-
Add a cyanide source, such as sodium cyanide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash, dry, and purify the product as described in the Sandmeyer protocol.
Comparative Analysis of Synthetic Routes
| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Aryl amine | Aryl halide |
| Key Reagents | NaNO₂, CuCN | NaCN/KCN |
| Reaction Conditions | Low temperature for diazotization | Elevated temperatures |
| Advantages | High yields, well-established | Potentially fewer steps if the starting halide is readily available |
| Disadvantages | Diazonium salts can be unstable | Requires a highly activated aromatic ring and a good leaving group |
Visualizing the Workflow
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
SNAr Reaction Workflow
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) route.
Conclusion
This guide has provided a comprehensive comparison of two viable synthetic routes to this compound, with a strong emphasis on the critical role of spectroscopic validation. The Sandmeyer reaction represents a robust and well-established method, while Nucleophilic Aromatic Substitution offers a potent alternative, contingent on the availability of the appropriate starting materials. For the modern researcher, the synthesis of a target molecule is incomplete without its rigorous spectroscopic confirmation. By leveraging the complementary nature of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, and by comparing the obtained data with that of known analogous structures, one can achieve an unassailable validation of the synthetic outcome. This commitment to scientific integrity ensures the reliability of subsequent research and development endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitro-5-(trifluoromethyl)benzonitrile
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS No. 16499-52-8). As a compound featuring nitro, trifluoromethyl, and nitrile functional groups, it presents a complex hazard profile that demands rigorous adherence to safety protocols. This guide is intended for researchers, chemists, and laboratory managers in drug development and chemical synthesis environments. Our objective is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and compliance are integrated into your laboratory workflow.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's structure combines three distinct hazard-conferring groups: a nitroaromatic system, a halogenated (trifluoromethyl) group, and a nitrile group.
-
Nitroaromatic Compounds: This class is known for its potential toxicity and reactivity. Nitro groups can be thermally sensitive and may decompose exothermically.
-
Halogenated Organics: The trifluoromethyl group places this compound in the halogenated waste category.[1] Disposal of these compounds requires specific incineration protocols to prevent the formation of toxic byproducts like hydrogen fluoride.
-
Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon decomposition or metabolism.[2]
Chemical Identification and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 16499-52-8 | [3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [3][4] |
| Molecular Weight | 216.12 g/mol | [4] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication.
| Hazard Category | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Harmful if swallowed. | Warning | H302: Harmful if swallowed.[3] | |
| Skin Irritation | Causes skin irritation. | (as above) | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation | Causes serious eye irritation. | (as above) | Warning | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | May cause respiratory irritation. | (as above) | Warning | H335: May cause respiratory irritation.[5] |
Part 2: Pre-Disposal Safety Operations
Proper disposal begins long before the waste container is full. It starts with correct handling and personal protection during routine laboratory use.
Required Personal Protective Equipment (PPE)
Exposure must be minimized through a multi-layered PPE strategy. The selection of specific PPE should always be confirmed by consulting the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department.[6]
| Task | Required PPE | Rationale and Specifications |
| Handling Solid | Chemical-resistant gloves (Nitrile), Safety Goggles, Lab Coat | Prevents skin contact and eye exposure. Nitrile gloves provide adequate protection for incidental contact with solids. |
| Preparing Solutions | Chemical-resistant gloves (Nitrile), Chemical Splash Goggles, Lab Coat | Goggles are required to protect against splashes. All work must be done in a certified chemical fume hood. |
| Handling Waste | Chemical-resistant gloves (Nitrile), Chemical Splash Goggles, Lab Coat | Protects against contact with potentially contaminated container surfaces. |
| Spill Cleanup | Respirator (if specified by SDS/EHS), Chemical-resistant gloves, Chemical Splash Goggles, Protective Apron/Suit | Enhanced protection is necessary for managing uncontrolled releases. A respirator may be required for spills involving fine powders or volatile solutions.[7] |
Engineering Controls
All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[6]
Part 3: Waste Segregation and Containment Protocol
Improper segregation is a leading cause of laboratory accidents. This compound's multiple hazard classes make correct segregation paramount. Never mix different types of chemical waste unless explicitly permitted by your EHS department.[6][8]
Waste Stream Classification
This compound waste must be classified and collected as Halogenated Organic Waste .[1][9] It must be kept separate from:
-
Non-Halogenated Organic Waste: Mixing increases disposal costs and complexity, as halogenated waste requires specialized incineration.[10]
-
Aqueous Waste: Do not mix organic solvent waste with aqueous waste.[1]
-
Acids and Bases: To prevent potentially hazardous reactions.
-
Oxidizers and Reducers: Nitroaromatic compounds can react violently with these substances.[11]
Waste Segregation Decision Workflow
The following diagram outlines the decision-making process for segregating laboratory waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Container Selection and Labeling
-
Select a Compatible Container: Use a container made of material compatible with the waste (e.g., polyethylene for solvents). Ensure it is in good condition with no leaks and has a secure, screw-top cap.[8]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste".[8]
-
List Contents: Clearly write the full chemical name: "this compound".[8] If it is in a solution, list all components with their approximate percentages. Do not use abbreviations.[9]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[8]
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion.[6]
Part 4: Step-by-Step Disposal and Decontamination Procedures
Disposal is managed through your institution's EHS department and their contracted hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Accumulation of Laboratory-Scale Waste
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of generation where waste is collected. It must be under the control of the laboratory personnel.[12]
-
Use Secondary Containment: Place your labeled waste container inside a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.
-
Collect Waste: Carefully transfer waste into the designated container within a fume hood.
-
Schedule Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a pickup.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated item (e.g., glassware) with a small amount of a suitable organic solvent (like acetone or ethyl acetate) that is compatible with the halogenated waste stream.
-
Collect Rinsate: This first rinse is considered hazardous. Pour the rinsate into your designated "Halogenated Organic Liquids" hazardous waste container.
-
Repeat: Perform a "triple rinse" by repeating this process two more times.[8] Each rinsate must be collected as hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Consult SDS: Refer to the Safety Data Sheet for spill-specific guidance.
-
For Small Spills (manageable by lab personnel):
-
Don the appropriate PPE (see Table in Section 2.1).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Carefully sweep or scoop the absorbed material into a compatible container.
-
Label the container as "Hazardous Waste" and list the contents.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Arrange for pickup of the spill cleanup waste through your EHS department.
-
-
For Large Spills: Evacuate the area immediately and contact your institution's emergency response or EHS department.[9]
Part 5: Final Disposal Pathway
The ultimate disposal of this compound is managed by licensed hazardous waste facilities. The most common and effective method for halogenated and nitrated organic compounds is high-temperature incineration.[13][14] This process destroys the organic molecule, and specialized scrubbers are used to neutralize acidic gases (like hydrogen fluoride) that are produced.
References
- BenchChem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
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Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Stericycle UK. (2023, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
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Campus Safety Division, Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Nanjing Finechem Holding Co., Limited. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile. Retrieved from [Link]
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Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). EP0022241B1 - Process for the removal of nitrosating agent(s) from nitrated aromatic compounds.
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U.S. Government Publishing Office. (2019, November 25). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Centers for Disease Control and Prevention, NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1000 - Air contaminants. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
